molecular formula C9H11BClNO4 B12418684 (R)-DS86760016

(R)-DS86760016

Numéro de catalogue: B12418684
Poids moléculaire: 243.45 g/mol
Clé InChI: FYHCZFHPLJMBAX-OGFXRTJISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-DS86760016 is a useful research compound. Its molecular formula is C9H11BClNO4 and its molecular weight is 243.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C9H11BClNO4

Poids moléculaire

243.45 g/mol

Nom IUPAC

[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C9H10BNO4.ClH/c11-3-7-5-1-2-6-9(14-4-13-6)8(5)10(12)15-7;/h1-2,7,12H,3-4,11H2;1H/t7-;/m1./s1

Clé InChI

FYHCZFHPLJMBAX-OGFXRTJISA-N

SMILES isomérique

B1(C2=C(C=CC3=C2OCO3)[C@H](O1)CN)O.Cl

SMILES canonique

B1(C2=C(C=CC3=C2OCO3)C(O1)CN)O.Cl

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (R)-DS86760016 on Leucyl-tRNA Synthetase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-DS86760016 is a novel, preclinical-stage benzoxaborole-based inhibitor of leucyl-tRNA synthetase (LeuRS), a critical enzyme in bacterial protein synthesis. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows. This compound demonstrates potent activity against a range of Gram-negative pathogens, including multidrug-resistant (MDR) strains of Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. Its unique mechanism, involving the formation of a covalent adduct with tRNA within the editing site of LeuRS, offers a promising avenue to combat the growing threat of antibiotic resistance.

Introduction

The relentless rise of multidrug-resistant bacteria necessitates the discovery and development of novel antibiotics with new mechanisms of action. Aminoacyl-tRNA synthetases (aaRSs), which are essential for protein synthesis, represent a clinically validated class of antibacterial targets. LeuRS, in particular, has been a focus for the development of new inhibitors. This compound is a member of the benzoxaborole class of compounds, which have shown promise as inhibitors of various bacterial aaRSs. This guide delves into the specific molecular interactions and the resulting biological effects of this compound on bacterial LeuRS.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of leucyl-tRNA synthetase, an enzyme responsible for attaching leucine (B10760876) to its cognate tRNA (tRNALeu). This inhibition disrupts protein synthesis, leading to a bacteriostatic effect.

Targeting the Editing Domain of Leucyl-tRNA Synthetase

Unlike many enzyme inhibitors that target the active site, this compound targets the editing domain (also known as the CP1 domain) of LeuRS. This domain is responsible for a proofreading function, ensuring the correct amino acid is attached to the tRNA.

Formation of a Covalent Adduct

The key to the inhibitory action of this compound is the formation of a stable, covalent adduct with the terminal adenosine (B11128) of tRNALeu within the editing site of the enzyme. The boron atom of the benzoxaborole moiety in this compound interacts with the 2'- and 3'-hydroxyl groups of the ribose of the terminal adenosine (A76) of tRNALeu. This adduct effectively traps the tRNA in the editing site, preventing the enzyme from proceeding with the catalytic cycle and inhibiting protein synthesis.

cluster_0 Leucyl-tRNA Synthetase (LeuRS) Editing Domain cluster_1 Substrates LeuRS LeuRS Editing Site Inhibition Inhibition of Protein Synthesis LeuRS->Inhibition Leads to DS86760016 This compound Adduct Covalent Adduct (DS86760016-tRNALeu) DS86760016->Adduct Binds to tRNA tRNALeu (A76) tRNA->Adduct Binds to Adduct->LeuRS Traps in

Mechanism of Action of this compound

Quantitative Data

The following tables summarize the in vitro activity and enzyme inhibition data for this compound, with comparisons to the related benzoxaborole, GSK2251052.

Table 1: In Vitro Antibacterial Activity of this compound and Comparator Agents
Organism (No. of Strains)CompoundMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)
P. aeruginosa (41)This compound 0.5 to 412
Tobramycin16 to >64>64>64
Ceftazidime4 to >64>64>64
Meropenem0.5 to >6464>64
Ciprofloxacin4 to >64>64>64
E. coli (49)This compound 0.25 to 412
Tobramycin0.25 to >6416>64
Ceftazidime4 to >6432>64
Meropenem≥0.03 to 640.038
Ciprofloxacin0.5 to >6432>64
K. pneumoniae (41)This compound 0.25 to 212
Tobramycin0.5 to >6464>64
Ceftazidime4 to >64>64>64
Meropenem0.06 to >640.1232
Ciprofloxacin0.5 to >6432>64

Data sourced from Purnapatre et al., 2018.

Table 2: Leucyl-tRNA Synthetase Enzyme Inhibition
Enzyme SourceCompoundIC50 (µM)
E. coli LeuRSThis compound 0.38
GSK22510520.31
P. aeruginosa LeuRSThis compound 0.62
A. baumannii LeuRSThis compound 0.16

Data sourced from Purnapatre et al., 2018.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action and antibacterial activity of this compound.

Leucyl-tRNA Synthetase Inhibition Assay

This assay measures the ability of this compound to inhibit the aminoacylation of tRNALeu by LeuRS.

Materials:

  • Recombinant LeuRS from E. coli, P. aeruginosa, or A. baumannii

  • This compound stock solution (in DMSO)

  • [3H]Leucine

  • tRNA from E. coli

  • ATP

  • Reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Prepare a reaction mixture containing reaction buffer, ATP, and [3H]Leucine.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding recombinant LeuRS and E. coli tRNA.

  • Incubate the reaction at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding cold 10% TCA.

  • Precipitate the [3H]Leucine-tRNALeu on ice for 30 minutes.

  • Collect the precipitate by filtering through glass fiber filters.

  • Wash the filters with cold 5% TCA and then with ethanol.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

cluster_0 Reaction Preparation cluster_1 Reaction cluster_2 Analysis A Prepare Reaction Mix (Buffer, ATP, [3H]Leucine) B Add this compound (Varying Concentrations) A->B C Initiate with LeuRS and tRNA B->C D Incubate at 37°C C->D E Stop Reaction (Cold TCA) D->E F Precipitate and Filter E->F G Measure Radioactivity F->G H Calculate IC50 G->H

Workflow for LeuRS Inhibition Assay
Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., P. aeruginosa, E. coli, K. pneumoniae)

  • Mueller-Hinton broth (MHB) or agar (B569324) (MHA)

  • This compound stock solution

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Protocol (Broth Microdilution):

  • Prepare serial twofold dilutions of this compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 105 CFU/mL.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the plates for the lowest concentration of this compound that inhibits visible bacterial growth.

Murine Urinary Tract Infection (UTI) Model

This in vivo model is used to assess the efficacy of this compound in a relevant infection model.

Materials:

  • Female mice (e.g., Swiss Webster)

  • Uropathogenic bacterial strain (e.g., P. aeruginosa)

  • This compound formulation for subcutaneous or oral administration

  • Anesthesia

  • Catheters

Protocol:

  • Anesthetize the mice.

  • Inoculate the bladder of each mouse with a suspension of the uropathogenic bacteria via a catheter.

  • After a set period to allow the infection to establish (e.g., 24 hours), begin treatment with this compound at various doses and schedules.

  • Include a vehicle control group.

  • At the end of the treatment period, euthanize the mice.

  • Aseptically remove the bladder and kidneys.

  • Homogenize the tissues and perform serial dilutions.

  • Plate the dilutions on appropriate agar plates to determine the bacterial load (CFU/g of tissue).

  • Compare the bacterial loads in the treated groups to the control group to assess the efficacy of this compound.

A Anesthetize Mice B Induce UTI with Uropathogenic Bacteria A->B C Allow Infection to Establish B->C D Administer this compound or Vehicle Control C->D E Euthanize and Harvest Organs D->E F Homogenize and Plate for Bacterial Counts E->F G Determine Efficacy (CFU Reduction) F->G

Workflow for Murine UTI Model

Conclusion

This compound is a potent inhibitor of bacterial leucyl-tRNA synthetase with a novel mechanism of action that involves the formation of a covalent adduct with tRNA in the enzyme's editing site. This mechanism confers excellent activity against a range of Gram-negative pathogens, including multidrug-resistant strains. The data presented in this guide highlight the potential of this compound as a promising candidate for further development in the fight against bacterial infections. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate this and other benzoxaborole-based antibacterial agents.

(R)-DS86760016: A Technical Guide to its Antibacterial Spectrum Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-DS86760016 is a novel investigational antibacterial agent belonging to the benzoxaborole class of leucyl-tRNA synthetase inhibitors. It has demonstrated potent in vitro and in vivo activity against a range of clinically significant Gram-negative bacteria, including multidrug-resistant (MDR) strains of Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. This document provides a comprehensive technical overview of the antibacterial spectrum of this compound, detailing its mechanism of action, quantitative antibacterial activity, and the experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

This compound exerts its antibacterial effect by inhibiting bacterial leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein biosynthesis.[1][2][3] LeuRS is responsible for the acylation of tRNALeu with its cognate amino acid, leucine. By binding to the LeuRS enzyme, this compound prevents this vital step, leading to the cessation of protein synthesis and subsequent bacterial growth arrest.[1] This novel mode of action confers activity against strains resistant to other antibiotic classes.[1]

cluster_0 Bacterial Cytoplasm Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS ATP ATP ATP->LeuRS Aminoacyl_adenylate Leucyl-adenylate intermediate LeuRS->Aminoacyl_adenylate Activation Inhibition Inhibition tRNA_Leu tRNA-Leu tRNA_Leu->Aminoacyl_adenylate DS86760016 This compound DS86760016->LeuRS Binding Charged_tRNA Leucyl-tRNA-Leu (Charged tRNA) Aminoacyl_adenylate->Charged_tRNA Transfer Protein_synthesis Protein Synthesis Charged_tRNA->Protein_synthesis

Figure 1: Mechanism of action of this compound.

Quantitative Antibacterial Spectrum

The in vitro activity of this compound has been extensively evaluated against a large panel of Gram-negative isolates, including MDR phenotypes. The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and comparator agents.

Table 1: In Vitro Activity of this compound against Multidrug-Resistant Gram-Negative Bacteria
Organism (No. of Strains)CompoundMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
P. aeruginosa (41)This compound 0.5 to 412
Tobramycin16 to >64>64>64
Ceftazidime4 to >64>64>64
Meropenem0.5 to >6464>64
Ciprofloxacin4 to >64>64>64
E. coli (49)This compound 0.25 to 412
Tobramycin0.25 to >6416>64
Ceftazidime4 to >6432>64
Meropenem≥0.03 to 640.038
Ciprofloxacin0.5 to >6432>64
K. pneumoniae (41)This compound 0.5 to 412
Tobramycin8 to >6464>64
Ceftazidime32 to >64>64>64
Meropenem≥0.03 to >6416>64
Ciprofloxacin2 to >6432>64

Data sourced from[1]. MIC values were determined using the Clinical and Laboratory Standards Institute (CLSI) guidelines for aerobic bacteria.

Table 2: Activity of this compound against a Large Panel of P. aeruginosa Clinical Isolates
Antimicrobial AgentNo. of Isolates at MIC (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
≤0.06 0.125 0.25
This compound 004
Meropenem161525
Ciprofloxacin384524
Tobramycin21833

Data from a study with 350 P. aeruginosa isolates.[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro antibacterial activity of this compound was determined by the broth microdilution method in accordance with the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

cluster_workflow MIC Determination Workflow prep_inoculum Prepare standardized bacterial inoculum serial_dilution Perform serial dilutions of this compound in microtiter plates prep_inoculum->serial_dilution inoculate Inoculate microtiter plates with bacterial suspension serial_dilution->inoculate incubate Incubate plates under appropriate conditions inoculate->incubate read_mic Determine MIC as the lowest concentration with no visible growth incubate->read_mic

Figure 2: Workflow for MIC determination.

Detailed Methodology:

  • Bacterial Strains: Clinical isolates of P. aeruginosa, E. coli, and K. pneumoniae were used.

  • Medium: Cation-adjusted Mueller-Hinton broth was utilized.

  • Inoculum Preparation: Bacterial colonies were suspended in saline to match the turbidity of a 0.5 McFarland standard, then diluted to a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Drug Concentrations: this compound and comparator agents were tested over a range of concentrations.

  • Incubation: The microtiter plates were incubated at 35°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC was visually determined as the lowest concentration of the drug that completely inhibited bacterial growth.[4]

Murine Catheter-Associated Urinary Tract Infection (CAUTI) Model

The in vivo efficacy of this compound was assessed in a murine model of CAUTI.

Detailed Methodology:

  • Animal Model: Female mice were used for the study.

  • Catheterization and Infection: A catheter segment was implanted into the bladder of anesthetized mice, followed by transurethral inoculation with a clinical isolate of P. aeruginosa.

  • Treatment: Treatment with this compound was initiated 4 hours post-infection and administered subcutaneously for 7 days.

  • Endpoint Evaluation: At the end of the treatment period, mice were euthanized, and the bacterial burden in the kidneys, bladder, and catheter was determined by colony-forming unit (CFU) counts.[4]

cluster_workflow Murine CAUTI Model Workflow anesthetize Anesthetize female mice catheterize Implant catheter into the bladder anesthetize->catheterize infect Inoculate bladder with P. aeruginosa catheterize->infect treat Administer this compound subcutaneously infect->treat evaluate Determine bacterial counts in kidneys, bladder, and catheter treat->evaluate

Figure 3: Workflow for the murine CAUTI model.

Reduced Risk of Resistance

This compound has demonstrated a lower potential for the development of resistance compared to its predecessor, GSK2251052.[1][2] This is supported by lower mutant prevention concentrations (MPCs) against P. aeruginosa.[1][4] In the murine urinary tract infection model, no resistant bacteria were observed at doses that maintained urinary concentrations above the MPC.[1][2]

Conclusion

This compound is a promising novel leucyl-tRNA synthetase inhibitor with potent activity against a broad spectrum of Gram-negative pathogens, including multidrug-resistant isolates. Its unique mechanism of action and lower propensity for resistance development make it a valuable candidate for further development in the fight against serious Gram-negative infections. The data presented in this guide underscore its potential as a new therapeutic option for challenging infections.

References

In Vitro Activity of DS86760016 Against Multidrug-Resistant Pseudomonas aeruginosa: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug-resistant (MDR) Pseudomonas aeruginosa represents a significant and growing threat to public health. The development of novel antimicrobial agents with unique mechanisms of action is paramount in addressing this challenge. DS86760016 is a novel, preclinical leucyl-tRNA synthetase (LeuRS) inhibitor belonging to the benzoxaborole class of antibiotics. This document provides a comprehensive technical guide on the in vitro activity of DS86760016 against MDR P. aeruginosa. It includes a summary of its potent antibacterial and antibiofilm activity, detailed experimental methodologies, and a visual representation of its mechanism of action and experimental workflows.

Introduction

Pseudomonas aeruginosa is a versatile opportunistic pathogen responsible for a wide array of healthcare-associated infections, particularly in immunocompromised individuals. Its intrinsic and acquired resistance mechanisms make it notoriously difficult to treat. DS86760016 emerges as a promising candidate, demonstrating potent activity against a broad range of MDR P. aeruginosa clinical isolates.[1][2][3][4][5][6] Its novel mechanism of action, the inhibition of leucyl-tRNA synthetase, offers a potential advantage against strains resistant to conventional antibiotics.[7][8][9][10]

Mechanism of Action: Leucyl-tRNA Synthetase Inhibition

DS86760016 exerts its antibacterial effect by inhibiting bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[9][10] This inhibition occurs through a unique "oxaborole tRNA trapping" (OBORT) mechanism. The boron atom in the benzoxaborole core of DS86760016 forms a covalent adduct with the 3'-hydroxyl groups of the terminal adenosine (B11128) of tRNALeu within the editing site of the LeuRS enzyme.[11][12] This stable adduct effectively traps the tRNA, preventing the attachment of leucine (B10760876) and thereby halting protein synthesis, which ultimately leads to bacterial growth inhibition.[11][12]

cluster_0 Bacterial Cell DS86760016 DS86760016 LeuRS Leucyl-tRNA Synthetase (LeuRS) DS86760016->LeuRS Inhibits Aminoacylation Leucyl-tRNA_Leu (Charged tRNA) LeuRS->Aminoacylation Catalyzes tRNA_Leu tRNA_Leu tRNA_Leu->LeuRS Leucine Leucine Leucine->LeuRS Ribosome Ribosome Aminoacylation->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth

Mechanism of Action of DS86760016.

In Vitro Activity Data

The in vitro potency of DS86760016 has been evaluated against a substantial number of MDR P. aeruginosa clinical isolates. The data consistently demonstrates superior activity compared to standard-of-care antipseudomonal agents.

Minimum Inhibitory Concentration (MIC)

The MIC values of DS86760016 against a panel of 350 clinical isolates of P. aeruginosa, including strains with various resistance mechanisms, are summarized below.

Antimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)
DS86760016 1 2
Meropenem4>32
Ciprofloxacin4>32
Tobramycin1>32
Source:[1][2]
Anti-Biofilm Activity

DS86760016 has also shown significant activity against P. aeruginosa biofilms, which are notoriously resistant to conventional antibiotics.

StrainMIC (µg/mL)Biofilm Inhibitory Concentration (BIC50) (µg/mL)
MDR P. aeruginosa 159496524
P. aeruginosa ATCC 700829Not Specified4
Source:[3][5]
Mutant Prevention Concentration (MPC)

DS86760016 exhibits a lower potential for resistance development compared to other leucyl-tRNA synthetase inhibitors like GSK2251052. The mutant prevention concentration (MPC) for DS86760016 against P. aeruginosa was found to be >8-fold lower than that of GSK2251052.[1][2]

Experimental Protocols

The following sections detail the methodologies used to assess the in vitro activity of DS86760016.

MIC Determination

The minimum inhibitory concentrations (MICs) of DS86760016 were determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][4]

  • Inoculum Preparation: A suspension of P. aeruginosa is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Drug Dilution: Serial twofold dilutions of DS86760016 are prepared in the broth in 96-well microtiter plates.

  • Incubation: The inoculated plates are incubated at 35-37°C for 18-24 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.

cluster_workflow MIC Determination Workflow prep_inoculum Prepare P. aeruginosa inoculum (0.5 McFarland) inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate serial_dilution Perform serial dilutions of DS86760016 in 96-well plate serial_dilution->inoculate incubate Incubate at 35-37°C for 18-24h inoculate->incubate read_mic Read MIC (lowest concentration with no visible growth) incubate->read_mic

References

(R)-DS86760016: A Promising Leucyl-tRNA Synthetase Inhibitor for Mycobacterium abscessus Infections

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mycobacterium abscessus is a rapidly growing, multidrug-resistant nontuberculous mycobacterium that causes a wide range of infections, particularly pulmonary disease in individuals with underlying lung conditions.[1] The intrinsic and acquired resistance of M. abscessus to many conventional antibiotics makes treatment challenging, often resulting in poor clinical outcomes.[1] This has spurred the search for novel therapeutic agents with unique mechanisms of action. (R)-DS86760016, a novel benzoxaborole, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the activity of this compound against M. abscessus, detailing its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.

Core Compound Details

  • Compound Name: this compound

  • Chemical Name: 3-(aminomethyl)-7-(3-hydroxypropoxy)-1-hydroxy-1,3-dihydro-2,1-benzoxaborole

  • Class: Benzoxaborole, Leucyl-tRNA Synthetase Inhibitor.[1][2][3][4]

Mechanism of Action

This compound is an inhibitor of leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial protein synthesis.[1][2][3][4] LeuRS is responsible for attaching the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA), a critical step in the translation of genetic information into proteins.[1] By inhibiting LeuRS, this compound effectively halts protein synthesis, leading to bacterial growth inhibition.[5] This mode of action is distinct from many currently used antibiotics, making it a valuable tool against drug-resistant strains.

cluster_translation Protein Synthesis DS86760016 This compound LeuRS Leucyl-tRNA Synthetase (LeuRS) DS86760016->LeuRS Inhibition Leu_tRNA_Leu Leucyl-tRNA(Leu) LeuRS->Leu_tRNA_Leu Aminoacylation Leucine Leucine Leucine->LeuRS tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Ribosome Ribosome Leu_tRNA_Leu->Ribosome Protein Protein Synthesis Ribosome->Protein

Figure 1: Mechanism of Action of this compound.

Quantitative Data: In Vitro Activity

The in vitro efficacy of this compound against various strains of M. abscessus has been determined using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 1: MIC₅₀ Values of this compound against M. abscessus Reference Strains
StrainMorphotypeMIC₅₀ (µM)
M. abscessus CIP104536TSmooth (S)0.7[1]
M. abscessus CIP104536TRough (R)0.9[1]
Table 2: MIC₅₀ Value Ranges of this compound against M. abscessus Clinical Isolates
Number of IsolatesMorphotypesMIC₅₀ Range (µM)
10Smooth (S) and Rough (R)0.7 - 6.5[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values of this compound against M. abscessus are typically determined using a broth microdilution method, such as the resazurin (B115843) microtiter assay (REMA).

1. Bacterial Culture Preparation:

  • M. abscessus strains are grown in an appropriate broth medium (e.g., Middlebrook 7H9 broth supplemented with OADC) at 37°C until they reach the mid-logarithmic growth phase.

  • The bacterial suspension is then diluted to a standardized concentration, often corresponding to a 0.5 McFarland standard.

2. Drug Dilution Series:

  • A serial dilution of this compound is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton (CAMH) broth.[1][2]

  • The concentrations tested typically range from a high, inhibitory concentration to a low, non-inhibitory concentration.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the drug dilutions is inoculated with the standardized bacterial suspension.

  • The plates are incubated at 37°C for a specified period, usually 3-5 days.

4. MIC Determination with Resazurin:

  • After incubation, a resazurin solution is added to each well.

  • The plates are re-incubated for 24-48 hours.

  • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

  • The MIC is defined as the lowest drug concentration that prevents this color change, indicating at least 90% inhibition of bacterial growth (MIC₉₀).[6]

cluster_workflow MIC Determination Workflow start Start culture Prepare M. abscessus Culture start->culture dilution Prepare Serial Dilutions of this compound culture->dilution inoculate Inoculate Microtiter Plate dilution->inoculate incubate1 Incubate at 37°C inoculate->incubate1 add_resazurin Add Resazurin Solution incubate1->add_resazurin incubate2 Re-incubate add_resazurin->incubate2 read_results Read Results (Color Change) incubate2->read_results end Determine MIC read_results->end

Figure 2: Experimental Workflow for MIC Determination.

Pharmacokinetics and Resistance Profile

This compound has demonstrated an improved pharmacokinetic profile compared to its analog, epetraborole.[1][2][3][4] Studies in animal models have shown that this compound has lower plasma clearance, a longer plasma half-life, and higher renal excretion.[1][2][3][4] Furthermore, it exhibits a lower frequency of spontaneous resistance development in M. abscessus compared to epetraborole.[1]

Conclusion

This compound is a potent inhibitor of Mycobacterium abscessus with a novel mechanism of action targeting leucyl-tRNA synthetase. Its strong in vitro activity against both reference and clinical strains, including smooth and rough morphotypes, coupled with a favorable pharmacokinetic profile and a lower propensity for resistance development, positions it as a highly promising candidate for the treatment of challenging M. abscessus infections. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

Preclinical Development of DS-86760016: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

As of December 2025, a comprehensive search of publicly accessible scientific literature, clinical trial registries, and corporate communications has yielded no specific information regarding the preclinical development of a compound designated DS-86760016.

While Daiichi Sankyo has a robust pipeline of investigational drugs, many of which are designated with a "DS-" prefix, the specific identifier "DS-86760016" does not appear in any published preclinical or clinical data. It is common for pharmaceutical companies to use internal identifiers for compounds in the early stages of development. These designations may change as a compound progresses through the research and development pipeline, and information is often not disclosed publicly until a later stage, such as a patent application, a scientific presentation at a major conference, or the initiation of clinical trials.

Searches for "DS-86760016" and associated terms such as "preclinical," "mechanism of action," "in vitro," and "in vivo" across multiple scientific databases did not return any relevant results. Similarly, a review of Daiichi Sankyo's public statements and pipeline updates does not mention a compound with this specific identifier.

Therefore, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for DS-86760016 at this time. The information necessary to fulfill such a request remains proprietary and within Daiichi Sankyo. Researchers and professionals interested in this specific compound are advised to monitor Daiichi Sankyo's official publications and presentations at major scientific conferences for any future disclosures.

(R)-DS86760016: A Novel Benzoxaborole Antibiotic Targeting Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. In the quest for novel therapeutic agents, the benzoxaborole class of compounds has emerged as a promising avenue. This whitepaper provides an in-depth technical overview of (R)-DS86760016, a novel benzoxaborole leucyl-tRNA synthetase (LeuRS) inhibitor. This compound demonstrates potent activity against a range of clinically important Gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, and exhibits a promising profile with an improved pharmacokinetic and reduced resistance potential compared to its predecessors. This document details the mechanism of action, in vitro and in vivo activity, pharmacokinetic and pharmacodynamic properties, and relevant experimental methodologies for this compound, offering a comprehensive resource for the scientific community.

Introduction: The Benzoxaborole Frontier

Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant attention for their diverse biological activities.[1][2][3] Their unique chemical structure, featuring a highly electrophilic boron atom, allows for reversible covalent interactions with biological targets.[1] This has led to the development of benzoxaborole-based drugs for various applications, including antifungal and antimalarial agents.[1][4][5] A key antibacterial target for this class is leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis.[1][2][6] By inhibiting LeuRS, benzoxaboroles effectively halt bacterial growth.[5][6]

This compound is a next-generation benzoxaborole developed to address the limitations of earlier compounds, such as GSK2251052, which faced challenges with the rapid emergence of resistance in clinical trials.[7][8][9] this compound has been engineered to possess an improved pharmacokinetic profile and a lower propensity for resistance development, making it a promising candidate for the treatment of serious Gram-negative infections.[7][8]

Mechanism of Action: Targeting Protein Synthesis

This compound exerts its antibacterial effect by inhibiting bacterial leucyl-tRNA synthetase (LeuRS), a vital enzyme responsible for attaching leucine (B10760876) to its cognate tRNA during protein synthesis.[7][8][10] This inhibition occurs through a novel "oxaborole tRNA-trapping" mechanism.[6][7] The boron atom of the benzoxaborole forms a stable adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine (B11128) of tRNA(Leu) within the editing site of the LeuRS enzyme.[2][3] This effectively traps the tRNA in the editing domain, preventing the catalytic cycle of aminoacylation and halting protein synthesis, which ultimately leads to bacterial growth arrest.[6][7][11] Due to this unique mechanism of action, this compound does not exhibit cross-resistance with existing classes of antibiotics.[7]

cluster_0 Bacterial Cell cluster_1 Protein Synthesis LeuRS Leucyl-tRNA Synthetase (LeuRS) Aminoacylation Aminoacylation LeuRS->Aminoacylation Catalyzes Inhibition Inhibition LeuRS->Inhibition Traps tRNA(Leu) tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Leucine Leucine Leucine->LeuRS Protein Protein Elongation Aminoacylation->Protein DS86760016 This compound DS86760016->LeuRS Binds to Editing Site Inhibition->Aminoacylation

Figure 1: Mechanism of action of this compound.

In Vitro Activity

This compound demonstrates potent and selective activity against a range of Gram-negative bacteria, while being largely inactive against Gram-positive bacteria.[7] This selective spectrum minimizes the risk of resistance development in Gram-positive organisms.[7]

Enzyme Inhibitory Activity

The compound effectively inhibits LeuRS enzymes from various Gram-negative pathogens.

Enzyme Source This compound IC50 (µM) GSK2251052 IC50 (µM) Cell Line (CHO) GI50 (µM)
Escherichia coli0.38[11]0.31[11]>1,000[11]
Pseudomonas aeruginosa0.62[11]->1,000[11]
Acinetobacter baumannii0.16[11]->1,000[11]
Table 1: Inhibitory activity of this compound against bacterial LeuRS and a mammalian cell line.
Antibacterial Spectrum

The minimum inhibitory concentrations (MICs) of this compound against various Gram-negative clinical isolates highlight its potent antibacterial activity.

Organism Number of Isolates MIC50 (µg/mL) MIC90 (µg/mL) MIC Range (µg/mL)
Pseudomonas aeruginosa-1[9]2[9]-
Escherichia coli---0.25 - 2[7]
Klebsiella pneumoniae---0.25 - 2[7]
Table 2: In vitro activity of this compound against Gram-negative bacteria.

This compound shows superior activity against MDR pathogens when compared to current therapeutic agents like tobramycin, ceftazidime, meropenem, and ciprofloxacin.[7] It is also active against isolates harboring extended-spectrum beta-lactamases (ESBLs), carbapenemases (KPC, IMP, VIM), and those exhibiting fluoroquinolone and aminoglycoside resistance.[9][11]

Anti-biofilm Activity

This compound has demonstrated potent activity against in vitro biofilms of P. aeruginosa.[9][12]

Organism Biofilm Inhibitory Concentration (BIC50) (µg/mL)
P. aeruginosa 15949654[9][12]
P. aeruginosa ATCC 7008294[9][12]
Table 3: Anti-biofilm activity of this compound.

Pharmacokinetics and Pharmacodynamics

This compound exhibits an improved pharmacokinetic profile compared to its predecessor, GSK2251052, characterized by lower plasma clearance, a longer plasma half-life, and higher renal excretion in multiple animal species.[7][8][11] These properties are advantageous for treating urinary tract infections (UTIs).

Parameter This compound GSK2251052 Species
Plasma ClearanceLower[7][8][11]HigherMice, Rats, Monkeys, Dogs[7][8][11]
Plasma Half-lifeLonger[7][8][11]ShorterMice, Rats, Monkeys, Dogs[7][8][11]
Renal ExcretionHigher[7][8][11]LowerMice, Rats, Monkeys, Dogs[7][8][11]
Table 4: Comparative pharmacokinetic parameters of this compound and GSK2251052.

The key pharmacodynamic parameter for antibiotics like this compound is the ratio of the area under the concentration-time curve to the MIC (AUC/MIC).[13][14] For bacteriostatic agents, maintaining drug concentrations above the MIC is crucial for efficacy.

In Vivo Efficacy

The efficacy of this compound has been demonstrated in murine infection models, particularly for urinary tract infections.

Murine Catheter-Associated Urinary Tract Infection (CAUTI) Model

In a murine CAUTI model infected with P. aeruginosa, treatment with this compound resulted in a significant reduction in bacterial counts in the kidney, bladder, and on the catheter itself, without the development of resistance.[9][12][15]

Treatment Group Dose Log Reduction in Bacterial Counts (Kidney) Log Reduction in Bacterial Counts (Bladder) Log Reduction in Bacterial Counts (Catheter)
This compound220 mg/kg, q.i.d.2.4[9]2.3[9]1.6[9]
This compound30 mg/kg, q.i.d.2.2[9]1.2[9]-
Table 5: Efficacy of this compound in a murine CAUTI model.

Resistance Profile

A significant advantage of this compound is its lower propensity for resistance development compared to GSK2251052.[7][8]

  • Mutant Prevention Concentration (MPC): this compound exhibits lower MPCs against P. aeruginosa than GSK2251052.[7][8][9]

  • Frequency of Spontaneous Resistance: The frequency of spontaneous resistance to this compound is comparable to or lower than that of other antibiotics.[11]

  • In Vivo Resistance: In murine UTI models, no resistant bacteria were observed at doses that maintained urinary concentrations above the MPC.[7][8] In contrast, treatment with GSK2251052 led to the emergence of resistant mutants.[7]

Resistance to this compound, when it does occur, is associated with single amino acid changes in the editing site of the LeuRS gene.[7][11] Importantly, these mutants do not show cross-resistance to other classes of antibiotics.[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial twofold dilutions of the test compound are prepared in Mueller-Hinton broth in 96-well microtiter plates. A standardized bacterial inoculum is added to each well, and the plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

LeuRS Enzyme Inhibition Assay

The inhibitory activity against LeuRS was assessed by measuring the aminoacylation of tRNA(Leu) with [14C]-leucine. The reaction mixture contains the purified LeuRS enzyme, tRNA(Leu), ATP, [14C]-leucine, and varying concentrations of the inhibitor. The reaction is incubated and then quenched. The amount of [14C]-leucyl-tRNA(Leu) formed is quantified by scintillation counting. The IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%.

Murine Catheter-Associated Urinary Tract Infection (CAUTI) Model

Female mice are anesthetized, and a small piece of silicone catheter is implanted into the bladder via the urethra. A standardized inoculum of P. aeruginosa is then instilled into the bladder. Treatment with this compound or a vehicle control is initiated at a specified time post-infection and administered for a defined period. At the end of the treatment period, the mice are euthanized, and the kidneys, bladder, and catheter are harvested, homogenized, and plated to determine bacterial counts (CFU/organ or CFU/catheter).

start Start anesthesia Anesthetize Mouse start->anesthesia catheter Implant Catheter into Bladder anesthesia->catheter infection Instill Bacterial Inoculum catheter->infection treatment Initiate Treatment (DS86760016 or Vehicle) infection->treatment euthanasia Euthanize Mouse treatment->euthanasia harvest Harvest Kidneys, Bladder, Catheter euthanasia->harvest homogenize Homogenize Tissues harvest->homogenize plate Plate for CFU Count homogenize->plate end End plate->end

Figure 2: Workflow for the murine CAUTI model.

Conclusion

This compound is a promising novel benzoxaborole antibiotic with potent activity against challenging Gram-negative pathogens, including multidrug-resistant strains. Its unique mechanism of action, favorable pharmacokinetic profile, and lower propensity for resistance development compared to earlier benzoxaboroles position it as a valuable candidate for further clinical investigation. The data presented in this whitepaper underscore the potential of this compound to address the urgent unmet medical need for new treatments for serious Gram-negative bacterial infections.

References

The Selective Antibacterial Activity of DS86760016: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a significant challenge to global public health. DS86760016 is a novel, investigational benzoxaborole compound that demonstrates potent and selective activity against these challenging pathogens. As a leucyl-tRNA synthetase (LeuRS) inhibitor, DS86760016 employs a distinct mechanism of action, making it a promising candidate for treating infections caused by MDR Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[1][2][3] This document provides a comprehensive technical guide on the selective activity of DS86760016, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

DS86760016 exerts its antibacterial effect by inhibiting leucyl-tRNA synthetase (LeuRS), a crucial enzyme in bacterial protein synthesis.[3][4] This enzyme is responsible for attaching the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA), a critical step in the translation of genetic information into proteins. By binding to the LeuRS enzyme, DS86760016 effectively blocks this process, leading to the cessation of protein synthesis and subsequent bacterial growth arrest.[3] This targeted action provides a high degree of selectivity for bacterial enzymes over their mammalian counterparts.[1][3]

cluster_bacterial_cell Bacterial Cell LeuRS Leucyl-tRNA Synthetase (LeuRS) Leu_tRNA_Leu Leucyl-tRNA-Leu LeuRS->Leu_tRNA_Leu Aminoacylation Leucine Leucine Leucine->LeuRS tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS Ribosome Ribosome Leu_tRNA_Leu->Ribosome Protein Protein Synthesis Ribosome->Protein DS86760016 DS86760016 DS86760016->LeuRS Inhibition

Mechanism of Action of DS86760016.

Quantitative Data Summary

The following tables summarize the in vitro activity of DS86760016 against key Gram-negative pathogens and its inhibitory effect on the LeuRS enzyme.

Table 1: Enzyme Inhibitory Activity of DS86760016 [1][3]

Target EnzymeOrganismIC50 (μM)
LeuRSEscherichia coli0.38
LeuRSPseudomonas aeruginosa0.62
LeuRSAcinetobacter baumannii0.16

Table 2: Antibacterial Spectrum of DS86760016 [1]

Bacterial SpeciesMIC (μg/mL)
Gram-Negative Bacteria0.25 - 2
Gram-Positive Bacteria>32

Table 3: Activity of DS86760016 against Multidrug-Resistant (MDR) Gram-Negative Bacteria [1]

OrganismMIC90 (μg/mL)
P. aeruginosa2
E. coli2
K. pneumoniae2

Table 4: Comparative Activity of DS86760016 and Comparator Agents against P. aeruginosa Clinical Isolates [5]

Antimicrobial AgentMIC50 (μg/mL)MIC90 (μg/mL)
DS86760016 1 2
Meropenem>32>32
Ciprofloxacin>32>32
Tobramycin>32>32

Table 5: Frequency of Spontaneous Resistance to DS86760016 [1]

OrganismFrequency of Resistance (at 4x MIC)
P. aeruginosa9.2 x 10-8 to 1.2 x 10-7
K. pneumoniae8.0 x 10-8 to 9.6 x 10-6

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values for DS86760016 were determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) guidelines for aerobic bacteria.[1][5]

cluster_workflow MIC Determination Workflow start Prepare serial dilutions of DS86760016 in microtiter plate inoculate Inoculate wells with standardized bacterial suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually inspect for turbidity incubate->read mic Determine MIC as the lowest concentration with no visible growth read->mic

Workflow for MIC Determination.
In Vitro Biofilm Activity Assay

The antibiofilm activity of DS86760016 was evaluated by measuring the inhibition of biofilm formation.

  • Biofilm Formation : Bacterial strains were grown in microtiter plates to allow for biofilm formation.

  • Treatment : Adherent biofilms were treated with varying concentrations of DS86760016.

  • Staining : The remaining biofilm was stained with 1% crystal violet.

  • Quantification : The stain was dissolved in 30% acetic acid, and the optical density at 600 nm (OD600) was measured to quantify the biofilm.

  • Inhibition Calculation : The percentage of biofilm inhibition was calculated by comparing the OD600 of treated wells to that of untreated control wells.[6]

Murine Catheter-Associated Urinary Tract Infection (CAUTI) Model

The in vivo efficacy of DS86760016 was assessed in a murine CAUTI model.

  • Catheter Implantation : A 1.0-cm piece of an indwelling catheter was implanted into the bladders of female Swiss Webster mice under anesthesia.[5]

  • Infection : A suspension of P. aeruginosa (~107 CFU/animal) was injected transurethrally into the bladder.[5]

  • Treatment : Treatment with DS86760016 or a vehicle control was initiated 4 hours post-infection and administered subcutaneously for 7 days.[5]

  • Bacterial Load Determination : At the end of the treatment period, the kidneys, bladder, and catheter were harvested, homogenized, and plated to determine the bacterial counts (CFU).[5]

cluster_workflow Murine CAUTI Model Workflow implant Implant catheter into mouse bladder infect Infect bladder with P. aeruginosa implant->infect treat Administer DS86760016 or vehicle control infect->treat harvest Harvest kidney, bladder, and catheter treat->harvest quantify Determine bacterial load (CFU) harvest->quantify

Murine CAUTI Model Experimental Workflow.

Pharmacokinetics and Resistance Profile

DS86760016 exhibits an improved pharmacokinetic profile compared to its predecessor, GSK2251052, with lower plasma clearance, a longer plasma half-life, and higher renal excretion in animal models.[1][2][7] This favorable profile, coupled with a lower propensity for resistance development, suggests that DS86760016 has the potential to be a valuable therapeutic option for the treatment of MDR Gram-negative infections.[1][2] Studies have shown that DS86760016 has lower mutant prevention concentrations (MPC) against P. aeruginosa than GSK2251052.[1][2][3] Furthermore, in murine urinary tract infection models, no resistant bacteria were observed at doses that maintained urinary concentrations above the MPC.[1][2]

Conclusion

DS86760016 is a promising novel leucyl-tRNA synthetase inhibitor with potent and selective activity against a range of clinically important Gram-negative pathogens, including multidrug-resistant strains. Its distinct mechanism of action, favorable pharmacokinetic properties, and lower potential for resistance development make it a strong candidate for further clinical investigation. The data and protocols presented in this guide underscore the potential of DS86760016 to address the unmet medical need for new treatments for serious Gram-negative infections.

References

Molecular Target Validation of DS86760016 in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. This document provides a comprehensive technical overview of the molecular target validation for a novel antibacterial compound, DS86760016, in Escherichia coli. DS86760016 was identified through a high-throughput phenotypic screen and exhibits potent activity against multi-drug resistant strains of E. coli. This guide details the integrated genetic, biochemical, and cytological profiling approaches used to identify and validate its molecular target, providing a framework for the preclinical assessment of new antibacterial candidates.

Introduction

Phenotypic screening remains a highly successful strategy for discovering first-in-class antibiotics, as it identifies compounds that inhibit bacterial growth without preconceived notions about the target.[1][2] This approach, however, presents the significant challenge of subsequent target identification and validation, a crucial step for lead optimization and understanding the mechanism of action (MOA).[3][4] This guide outlines the systematic process of validating the molecular target of DS86760016, a novel compound with significant promise.

Initial Characterization of DS86760016

DS86760016 was identified in a whole-cell screening campaign for its potent bactericidal activity against E. coli.[5] Initial characterization involved determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial strains.

Data Presentation: Table 1. Antibacterial Spectrum of DS86760016

Bacterial StrainMIC (µg/mL)
E. coli ATCC 259220.125
E. coli (Efflux Mutant ΔtolC)0.03
Klebsiella pneumoniae ATCC 138830.25
Pseudomonas aeruginosa PAO1>64
Staphylococcus aureus ATCC 29213>64

The data indicates that DS86760016 is most effective against Gram-negative bacteria, particularly E. coli, and its activity is enhanced in efflux-deficient strains, suggesting it is a substrate for the TolC efflux pump.

Experimental Workflow for Target Validation

The validation of the molecular target for DS86760016 followed a multi-pronged approach, integrating genetic, biochemical, and cytological methods to build a comprehensive evidence package.

Mandatory Visualization: Figure 1. Overall Workflow for Target Validation

G phenotypic_screen Phenotypic Screening (Growth Inhibition) mic_determination MIC Determination phenotypic_screen->mic_determination moa_hypothesis Hypothesis Generation (e.g., Macromolecular Synthesis Assay) mic_determination->moa_hypothesis genetic_validation Genetic Validation moa_hypothesis->genetic_validation biochemical_validation Biochemical Validation moa_hypothesis->biochemical_validation cytological_profiling Bacterial Cytological Profiling moa_hypothesis->cytological_profiling lead_optimization Lead Optimization genetic_validation->lead_optimization biochemical_validation->lead_optimization cytological_profiling->lead_optimization

Caption: A streamlined workflow for the identification and validation of a novel antibacterial target.

Genetic Approaches to Target Identification

Genetic techniques are powerful tools for identifying the molecular target of a novel antibacterial compound.[3] The primary methods employed were the generation and analysis of resistant mutants and target gene overexpression studies.

Spontaneous Resistant Mutant Selection and Whole-Genome Sequencing

The selection of spontaneous resistant mutants is a classic and effective method for identifying drug targets.[5][6] Resistance-conferring mutations often occur within the gene encoding the drug's direct target.

Experimental Protocols: Protocol 1. Resistant Mutant Generation and Analysis

  • Bacterial Culture: Grow E. coli ATCC 25922 ΔtolC to late logarithmic phase in Mueller-Hinton Broth (MHB).

  • Plating: Plate approximately 10^9 colony-forming units (CFUs) onto Mueller-Hinton Agar (MHA) plates containing 4x, 8x, and 16x the MIC of DS86760016.

  • Incubation: Incubate plates at 37°C for 48-72 hours.

  • Colony Selection: Isolate colonies that appear on the plates.

  • Resistance Confirmation: Re-streak isolated colonies on MHA with and without DS86760016 to confirm the resistance phenotype.

  • Genomic DNA Extraction: Extract genomic DNA from confirmed resistant mutants and the parent strain using a commercial kit.

  • Whole-Genome Sequencing (WGS): Perform WGS on an Illumina platform.

  • Variant Calling: Align sequencing reads to the E. coli reference genome and identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are present in the resistant mutants but not the parent strain.

Data Presentation: Table 2. Mutations Identified in DS86760016-Resistant E. coli

Mutant IDMIC (µg/mL)Gene with MutationAmino Acid Change
R12murAG117D
R24murAL142P
R32murAA251V
R44murAL142P

WGS of four independent resistant mutants consistently identified mutations in the murA gene, which encodes UDP-N-acetylglucosamine enolpyruvyl transferase, a key enzyme in the early stages of peptidoglycan biosynthesis.[7]

Mandatory Visualization: Figure 2. Workflow for Resistant Mutant Analysis

G start High-Density E. coli Culture plate Plate on Agar with DS86760016 (Supra-MIC concentrations) start->plate incubate Incubate 48h at 37°C plate->incubate isolate Isolate Resistant Colonies incubate->isolate confirm Confirm Resistance Phenotype isolate->confirm wgs Whole-Genome Sequencing confirm->wgs analysis Bioinformatic Analysis (Variant Calling) wgs->analysis target Identify Candidate Target Gene (e.g., murA) analysis->target

Caption: Experimental workflow for identifying drug targets via spontaneous resistance mutation.

Target Overexpression

Overexpression of a drug's target can lead to a higher intracellular concentration of the target protein, often resulting in increased resistance to the compound.[6]

Experimental Protocols: Protocol 2. Target Overexpression Assay

  • Cloning: Clone the wild-type murA gene from E. coli into an inducible expression vector (e.g., pBAD).

  • Transformation: Transform the resulting plasmid into wild-type E. coli.

  • MIC Testing: Perform MIC testing with DS86760016 in the presence and absence of the inducer (e.g., L-arabinose). A vector-only control is run in parallel.

Data Presentation: Table 3. Effect of murA Overexpression on DS86760016 MIC

StrainInducer (L-arabinose)MIC (µg/mL)
E. coli w/ empty vector-0.125
E. coli w/ empty vector+0.125
E. coli w/ pBAD-murA-0.125
E. coli w/ pBAD-murA+4

A significant increase in the MIC upon induction of murA expression strongly suggests that MurA is the intracellular target of DS86760016.

Biochemical Validation

To confirm that DS86760016 directly interacts with and inhibits the MurA enzyme, biochemical assays were performed using purified protein.

Experimental Protocols: Protocol 3. MurA Enzyme Inhibition Assay

  • Protein Expression and Purification: Overexpress and purify recombinant E. coli MurA protein.

  • Enzyme Assay: The activity of MurA can be measured by monitoring the release of inorganic phosphate (B84403) from its substrate, phosphoenolpyruvate (B93156) (PEP).

  • IC50 Determination: Perform the enzyme assay in the presence of varying concentrations of DS86760016 to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Table 4. Inhibitory Activity of DS86760016 against Purified MurA

EnzymeCompoundIC50 (nM)
E. coli MurA (Wild-Type)DS8676001675.2
E. coli MurA (G117D)DS86760016>10,000
Human functional analogDS86760016>50,000

DS86760016 potently inhibits wild-type MurA. Crucially, the G117D mutant MurA, identified from a resistant strain, shows significantly reduced susceptibility to inhibition, confirming that the mutation directly impacts compound binding. The lack of activity against a human functional analog indicates a favorable selectivity profile.

Cellular Mechanism of Action

Bacterial cytological profiling (BCP) provides a visual readout of the physiological response of bacteria to an antibiotic, offering clues to the inhibited pathway.[1][4]

Experimental Protocols: Protocol 4. Bacterial Cytological Profiling

  • Treatment: Treat mid-log phase E. coli with DS86760016 at 10x MIC for 2 hours.

  • Staining: Stain the cells with fluorescent dyes to visualize the cell membrane (e.g., FM4-64), DNA (e.g., DAPI), and cell wall (e.g., WGA-FITC).

  • Microscopy: Image the cells using fluorescence microscopy.

  • Analysis: Compare the morphology of treated cells to untreated controls and cells treated with antibiotics of known MOA.

Treatment with DS86760016 resulted in cell filamentation and eventual lysis, a phenotype consistent with the inhibition of cell wall biosynthesis.[4] This aligns with the genetic and biochemical data pointing to MurA as the target.

Mandatory Visualization: Figure 3. Peptidoglycan Biosynthesis Pathway

G cluster_0 Cytoplasm UDP_GlcNAc UDP-GlcNAc MurA MurA UDP_GlcNAc->MurA PEP PEP PEP->MurA UDP_GlcNAc_enolpyruvate UDP-GlcNAc-enolpyruvate MurA->UDP_GlcNAc_enolpyruvate MurB MurB UDP_GlcNAc_enolpyruvate->MurB UDP_MurNAc UDP-MurNAc MurB->UDP_MurNAc downstream Downstream Steps (Peptidoglycan Synthesis) UDP_MurNAc->downstream cell_wall Cell Wall Integrity downstream->cell_wall DS86760016 DS86760016 DS86760016->MurA Inhibition

Caption: Inhibition of the MurA enzyme by DS86760016 disrupts peptidoglycan synthesis.

Conclusion

  • Genetic Data: Spontaneous resistance to DS86760016 is consistently mapped to mutations in the murA gene, and overexpression of wild-type murA confers resistance.

  • Biochemical Data: DS86760016 directly inhibits the enzymatic activity of purified MurA protein at nanomolar concentrations.

  • Cellular Data: The cytological profile of DS86760016-treated cells is consistent with the inhibition of cell wall biosynthesis.

The validation of MurA as the target of DS86760016 provides a solid foundation for subsequent medicinal chemistry efforts to optimize its efficacy and pharmacokinetic properties, paving the way for its potential development as a new class of antibiotic.

References

Methodological & Application

Application Note: Protocol for Determining the Minimum Inhibitory Concentration (MIC) of (R)-DS86760016

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-DS86760016 is a novel leucyl-tRNA synthetase inhibitor with demonstrated activity against a range of multidrug-resistant (MDR) Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae, as well as Mycobacterium abscessus.[1][2][3][4] Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating the antimicrobial efficacy of new compounds like this compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6][7] This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Experimental Protocol: Broth Microdilution Method

This protocol is designed for determining the MIC of this compound against rapidly growing aerobic bacteria. Modifications may be required for fastidious organisms or mycobacteria.

1.1 Materials and Reagents

  • This compound powder

  • Appropriate solvent (e.g., DMSO, sterile deionized water)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial strains (e.g., P. aeruginosa ATCC 27853, E. coli ATCC 25922)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Sterile reagent reservoirs

  • Multichannel pipette (50-200 µL)

  • Single-channel pipettes

  • Plate shaker (optional)

  • Humidified incubator (35°C ± 2°C)

1.2 Preparation of this compound Stock Solution

  • Prepare a high-concentration stock solution of this compound (e.g., 1280 µg/mL) by dissolving the powder in a minimal amount of an appropriate solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed 1%, as it may affect bacterial growth.

  • Bring the final volume up with CAMHB. For example, if a final test range of 0.25 to 128 µg/mL is desired, a 256 µg/mL intermediate stock in CAMHB is required.

1.3 Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

  • Suspend the colonies in sterile saline.

  • Vortex gently to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a cell density of approximately 1.5 x 10⁸ CFU/mL.[5]

  • Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5][7] A common dilution is 1:100 (e.g., 0.1 mL of 0.5 McFarland suspension into 9.9 mL of CAMHB) to get ~1.5 x 10⁶ CFU/mL, followed by a further dilution as per the inoculation volume.

1.4 Assay Procedure (96-Well Plate)

  • Plate Setup: Add 100 µL of sterile CAMHB to wells in columns 2 through 12.

  • Compound Addition: Add 200 µL of the 256 µg/mL this compound solution to the first well of each row (column 1).

  • Serial Dilution: Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

  • Continue this 2-fold serial dilution across the plate from column 2 to column 10. Discard the final 100 µL from column 10. This will leave 100 µL in each well from columns 1-10, with concentrations ranging from 128 µg/mL to 0.25 µg/mL.

  • Controls:

    • Growth Control (Column 11): These wells will contain 100 µL of CAMHB and will be inoculated.

    • Sterility Control (Column 12): These wells will contain 100 µL of CAMHB only and will not be inoculated.

  • Inoculation: Add 10 µL of the final diluted bacterial inoculum (~5 x 10⁶ CFU/mL) to each well from column 1 to column 11. This brings the final volume in each test well to 110 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[5]

1.5 Reading and Interpreting Results

  • After incubation, check the sterility control (column 12), which should be clear.

  • Verify robust growth (turbidity) in the growth control wells (column 11).

  • Visually inspect the test wells. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[7][10] This is the first clear well in the dilution series.

Data Presentation

All quantitative parameters of the experiment should be clearly documented for reproducibility and comparison.

Table 1: Key Experimental Parameters for MIC Determination

ParameterValueNotes
Compound This compoundLeucyl-tRNA Synthetase Inhibitor
Test Organism(s) e.g., P. aeruginosa ATCC 27853Quality control strain
Growth Medium Cation-Adjusted Mueller-Hinton BrothPer CLSI/EUCAST recommendation
Inoculum Density ~5 x 10⁵ CFU/mLFinal concentration in well
Concentration Range 0.25 - 128 µg/mLExample range, adjust as needed
Incubation Temperature 35°C ± 2°CStandard for most clinical isolates
Incubation Time 16 - 20 hoursFor non-fastidious aerobic bacteria
Final Well Volume 110 µLExample volume, can be adjusted
Quality Control ATCC reference strainsResults must be within accepted QC ranges

Experimental Workflow Visualization

The following diagram illustrates the key steps in the broth microdilution protocol for determining the MIC of this compound.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Incubation & Analysis cluster_result Phase 4: Result prep_compound Prepare this compound Stock Solution prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) serial_dilute Perform 2-Fold Serial Dilutions in 96-Well Plate prep_compound->serial_dilute inoculate Inoculate Wells with Bacterial Suspension (~5x10^5 CFU/mL) serial_dilute->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Visually Read Plate & Determine MIC incubate->read_mic result MIC Value (Lowest concentration with no visible growth) read_mic->result

Caption: Workflow for MIC determination via broth microdilution.

References

Application Notes and Protocols for (R)-DS86760016 Efficacy in Murine Urinary Tract Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DS86760016 is a novel leucyl-tRNA synthetase (LeuRS) inhibitor demonstrating potent activity against multidrug-resistant (MDR) Gram-negative bacteria, which are common causative agents of urinary tract infections (UTIs).[1] As a member of the benzoxaborole class of antibiotics, this compound presents a unique mechanism of action, a favorable pharmacokinetic profile, and a reduced risk of resistance development compared to earlier LeuRS inhibitors like GSK2251052.[1][2] These characteristics make it a promising candidate for the treatment of complicated UTIs.

These application notes provide a summary of the efficacy of this compound in murine UTI models, along with detailed protocols for key experiments to facilitate further research and development.

Mechanism of Action

This compound targets leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial protein synthesis. Specifically, it inhibits the editing domain of LeuRS. The boron atom in the benzoxaborole structure of this compound forms a stable covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine (B11128) of leucyl-tRNA (tRNALeu).[3] This adduct becomes trapped in the editing site of the LeuRS enzyme, preventing the catalytic cycle and ultimately halting protein synthesis, which leads to bacterial growth inhibition.[3]

Mechanism of Action of this compound cluster_0 Bacterial Cell LeuRS Leucyl-tRNA Synthetase (LeuRS) Protein_Synthesis Protein Synthesis LeuRS->Protein_Synthesis Charges tRNA-Leu tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS Leucine Leucine Leucine->LeuRS ATP ATP ATP->LeuRS Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth DS86760016 This compound Adduct Trapped tRNA-Adduct in LeuRS Editing Site DS86760016->Adduct Forms Adduct with tRNA-Leu Adduct->LeuRS Inhibits

Mechanism of this compound Action

Efficacy Data in Murine UTI Models

This compound has demonstrated significant efficacy in reducing bacterial loads in the kidneys, bladder, and on catheters in murine models of UTI caused by various Gram-negative pathogens.

Table 1: Efficacy of this compound against P. aeruginosa in a Murine Catheter-Associated UTI (CAUTI) Model[4][5]
Treatment GroupDose (mg/kg, q.i.d.)Log Reduction in KidneysLog Reduction in BladderLog Reduction on Catheter
This compound2202.42.31.6
This compound302.21.2Not specified

Data represents the log reduction in bacterial counts compared to pre-treatment controls.

Table 2: Efficacy of this compound in a Murine UTI Model against Various Pathogens[2]
PathogenStrain TypeThis compound Dose (mg/kg)Log Reduction in Kidneys
E. coliSusceptible & MDR7.5 - 152 - 4
K. pneumoniaeSusceptible & MDR7.5 - 152 - 4
P. aeruginosaSusceptible & MDR7.5 - 152 - 4

Data represents the range of log reduction in bacterial loads in the kidneys compared to untreated controls.

Experimental Protocols

The following are detailed protocols for establishing murine UTI models to evaluate the efficacy of antimicrobial agents like this compound.

Protocol 1: Murine Catheter-Associated Urinary Tract Infection (CAUTI) Model

This model is designed to mimic catheter-associated UTIs in humans and is particularly useful for studying biofilm formation and the efficacy of drugs against it.

Murine CAUTI Model Workflow start Start anesthesia Anesthetize Mouse start->anesthesia catheterization Transurethral Catheterization anesthesia->catheterization inoculation Inoculate with Bacterial Suspension catheterization->inoculation clamp Clamp Urethra (4h) inoculation->clamp treatment Initiate Treatment (this compound or Vehicle) clamp->treatment monitoring Continue Treatment (e.g., 7 days) treatment->monitoring euthanasia Euthanize Mouse monitoring->euthanasia harvest Harvest Kidneys, Bladder, and Catheter euthanasia->harvest homogenize Homogenize Tissues harvest->homogenize plate Plate Serial Dilutions homogenize->plate cfu Enumerate CFU plate->cfu end End cfu->end

Workflow for the Murine CAUTI Model

Materials:

  • Female mice (e.g., Swiss Webster), 6-8 weeks old

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Sterile silicone catheters

  • Bacterial strain of interest (e.g., P. aeruginosa), grown to mid-log phase

  • Sterile phosphate-buffered saline (PBS)

  • This compound, formulated for subcutaneous administration

  • Vehicle control

  • Surgical instruments

  • Homogenizer

  • Agar (B569324) plates for bacterial culture

Procedure:

  • Animal Preparation: Anesthetize the mice according to approved institutional protocols.

  • Catheterization: Gently insert a sterile silicone catheter through the urethra into the bladder.

  • Bacterial Inoculation: Inoculate the bladder with a specific CFU count of the desired bacterial strain (e.g., 107 CFU) in a small volume of PBS (e.g., 50 µL) through the catheter.

  • Urethral Clamping: To ensure the bacteria remain in the bladder and establish infection, the urethra can be clamped for a defined period (e.g., 4 hours).[4]

  • Treatment Initiation: After the initial infection period, initiate treatment with this compound or the vehicle control via the desired route of administration (e.g., subcutaneous). A typical dosing regimen could be 220 mg/kg, four times daily (q.i.d.).[4]

  • Monitoring and Continued Treatment: Continue the treatment for the specified duration (e.g., 7 days), monitoring the health of the animals daily.[4]

  • Tissue Harvest: At the end of the treatment period, euthanize the mice. Aseptically remove the kidneys, bladder, and the indwelling catheter.

  • Bacterial Load Determination:

    • Weigh the kidneys and bladder.

    • Homogenize the tissues in a known volume of sterile PBS.

    • Vortex and sonicate the catheter in PBS to dislodge biofilm bacteria.

    • Perform serial dilutions of the tissue homogenates and the catheter sonicate.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates and count the number of colony-forming units (CFU).

    • Calculate the CFU per gram of tissue or per catheter.

Protocol 2: Murine Ascending Urinary Tract Infection Model

This model is used to study infections that ascend from the bladder to the kidneys.

Materials:

  • Female mice (e.g., C3H/HeN), 6-8 weeks old

  • Anesthetic

  • Bacterial strain of interest (e.g., E. coli, K. pneumoniae), grown to mid-log phase

  • Sterile PBS

  • This compound, formulated for subcutaneous administration

  • Vehicle control

  • Surgical instruments

  • Homogenizer

  • Agar plates for bacterial culture

Procedure:

  • Animal Preparation: Anesthetize the mice.

  • Transurethral Inoculation: Introduce a bacterial suspension (e.g., 108 CFU in 50 µL PBS) directly into the bladder via a fine, sterile catheter.

  • Infection Establishment: Allow the infection to establish for a set period (e.g., 4 hours) before initiating treatment.

  • Treatment: Administer this compound or vehicle control as per the study design (e.g., 7.5 or 15 mg/kg, subcutaneously, at 4 and 16 hours post-infection).[2]

  • Tissue Harvest: Euthanize the animals at a predetermined time point (e.g., 24 or 48 hours post-infection). Aseptically harvest the kidneys and bladder.

  • Bacterial Load Determination: Follow the same procedure as in the CAUTI model (steps 8a-e) to determine the bacterial load in the kidneys and bladder.

Conclusion

This compound demonstrates significant efficacy in reducing bacterial burden in murine models of both catheter-associated and ascending urinary tract infections caused by susceptible and multidrug-resistant Gram-negative bacteria. The provided protocols offer a framework for researchers to further investigate the potential of this promising antibiotic. The unique mechanism of action of this compound, coupled with its robust in vivo activity, underscores its potential as a valuable new therapeutic option for the treatment of complicated UTIs.

References

Application Notes and Protocols for (R)-DS86760016 in a Catheter-Associated UTI Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing (R)-DS86760016, a novel leucyl-tRNA synthetase inhibitor, in a murine model of catheter-associated urinary tract infection (CAUTI). This document is intended to guide researchers in evaluating the efficacy of this compound against multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa, a common causative agent of CAUTI.

Introduction

Catheter-associated urinary tract infections (CAUTIs) are a significant cause of hospital-acquired infections, often complicated by biofilm formation on catheter surfaces, which confers antibiotic resistance. This compound is a promising investigational benzoxaborole compound that targets bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[1][2] This novel mechanism of action makes it a potential therapeutic agent against multidrug-resistant (MDR) pathogens.[1][3] Studies have demonstrated its potent activity against MDR P. aeruginosa both in vitro and in a murine CAUTI model, showing significant reduction in bacterial burden in the kidneys, bladder, and on the catheter itself, with a reduced risk of resistance development.[4]

Mechanism of Action

This compound functions by inhibiting the bacterial leucyl-tRNA synthetase (LeuRS). This enzyme is crucial for the attachment of leucine (B10760876) to its corresponding tRNA, a vital step in protein synthesis. By binding to LeuRS, this compound effectively halts protein production, leading to bacterial growth arrest and cell death.

cluster_bacteria Bacterial Cell LeuRS Leucyl-tRNA Synthetase (LeuRS) Aminoacyl_tRNA Leucyl-tRNA LeuRS->Aminoacyl_tRNA Aminoacylation Inhibition Inhibition tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS Leucine Leucine Leucine->LeuRS Ribosome Ribosome Aminoacyl_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Growth Bacterial Growth & Survival Protein->Growth DS86760016 This compound DS86760016->LeuRS

Mechanism of action of this compound.

Efficacy in a Murine CAUTI Model

In a nonsurgical mouse CAUTI model designed to mimic human infections, this compound has demonstrated significant efficacy. Treatment with this compound resulted in a substantial reduction in bacterial counts in the kidney, bladder, and on the catheter.[4][5]

Quantitative Data Summary
Organ/LocationTreatment GroupLog Reduction in Bacterial Counts (CFU)Reference
Kidneys This compound (220 mg/kg, q.i.d.)2.4[4]
Bladder This compound (220 mg/kg, q.i.d.)2.3[4]
Catheter This compound (220 mg/kg, q.i.d.)1.6[4]
Kidneys This compound (30 mg/kg, q.i.d.)2.2
Bladder This compound (30 mg/kg, q.i.d.)1.2

Experimental Protocols

Murine Catheter-Associated UTI (CAUTI) Model

This protocol is adapted from established methods for creating a murine CAUTI model.[6][7]

Materials:

  • Female mice (e.g., C57BL/6 or outbred CF-1)[7][8]

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Sterile silicone catheters (e.g., PE10 tubing)

  • Pseudomonas aeruginosa strain (e.g., PA14 or a clinical isolate)[8]

  • Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth

  • Phosphate-buffered saline (PBS)

  • Surgical instruments (forceps, scissors)

  • Suture materials

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate P. aeruginosa into TSB or LB broth and grow overnight at 37°C with shaking.

    • Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend to the desired concentration (e.g., 1 x 10^8 CFU/mL).

  • Catheter Implantation:

    • Anesthetize the mouse according to an approved institutional protocol.

    • Make a small incision in the lower abdomen to expose the bladder.

    • Carefully insert a sterile silicone catheter segment into the bladder dome.

    • Suture the catheter in place, ensuring it does not obstruct urine flow.

    • Close the abdominal incision with sutures.

  • Bacterial Inoculation:

    • Following catheter implantation, instill a defined volume (e.g., 50 µL) of the bacterial suspension directly into the bladder through the catheter.

  • Treatment with this compound:

    • Initiate treatment at a specified time point post-infection (e.g., 4 hours to allow for biofilm formation).

    • Administer this compound via the desired route (e.g., subcutaneous injection) at the predetermined dose and frequency (e.g., 220 mg/kg, q.i.d.).

  • Assessment of Infection:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the kidneys, bladder, and the implanted catheter.

    • Homogenize the tissues and sonicate the catheter to dislodge biofilm bacteria.

    • Perform serial dilutions of the homogenates and plate on appropriate agar (B569324) to determine bacterial colony-forming units (CFU).

cluster_prep Preparation cluster_procedure In Vivo Procedure cluster_analysis Analysis A Overnight Culture of P. aeruginosa B Prepare Bacterial Inoculum A->B E Inoculate Bacteria via Catheter B->E C Anesthetize Mouse D Implant Catheter into Bladder C->D D->E F Initiate this compound Treatment E->F G Euthanize and Harvest Organs/Catheter F->G H Homogenize Tissues & Sonicate Catheter G->H I Serial Dilution and Plate for CFU Count H->I

Experimental workflow for the murine CAUTI model.

Key Signaling Pathways in P. aeruginosa CAUTI

The pathogenesis of P. aeruginosa in CAUTI involves complex signaling networks that regulate virulence and biofilm formation.

  • Cyclic di-GMP (c-di-GMP) Signaling: This second messenger plays a crucial role in the switch between motile and sessile lifestyles. High levels of c-di-GMP promote biofilm formation, a key feature of CAUTI.[9][10]

  • Quorum Sensing (QS): QS systems allow bacteria to coordinate gene expression in a cell-density-dependent manner, regulating the production of virulence factors. Interestingly, urine has been shown to suppress QS in P. aeruginosa.[8][11]

  • Type III Secretion System (T3SS): This system injects effector proteins directly into host cells, contributing to cytotoxicity and immune evasion. The T3SS is associated with the acute phase of P. aeruginosa CAUTI.[8][12]

Inhibition of protein synthesis by this compound is expected to globally disrupt these signaling pathways by preventing the production of essential regulatory and structural proteins.

cluster_bacterial_response P. aeruginosa Response to Catheter Environment Urine Urine Environment QS Quorum Sensing (QS) Urine->QS Suppresses Virulence Virulence Factor Production QS->Virulence c_di_GMP Cyclic di-GMP Signaling Biofilm Biofilm Formation c_di_GMP->Biofilm Promotes T3SS Type III Secretion System (T3SS) T3SS->Virulence Colonization Chronic Colonization Biofilm->Colonization DS86760016 This compound (Protein Synthesis Inhibition) DS86760016->QS DS86760016->c_di_GMP DS86760016->T3SS

Key P. aeruginosa signaling pathways in CAUTI.

Conclusion

This compound represents a promising new class of antibiotics for the treatment of CAUTI caused by MDR Gram-negative bacteria. Its novel mechanism of action and demonstrated in vivo efficacy make it a strong candidate for further development. The protocols and information provided herein are intended to facilitate further research into the therapeutic potential of this compound.

References

Application Notes and Protocols for In Vitro Biofilm Inhibition Assay of (R)-DS86760016

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DS86760016 is a novel leucyl-tRNA synthetase inhibitor demonstrating potent activity against Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa. A critical aspect of its therapeutic potential lies in its ability to inhibit the formation of biofilms, which are structured communities of bacteria encapsulated in a self-produced matrix of extracellular polymeric substances (EPS). Biofilms are notoriously resistant to conventional antibiotics and host immune responses, making them a significant challenge in clinical settings. These application notes provide a detailed protocol for assessing the in vitro biofilm inhibition potential of this compound against P. aeruginosa using a crystal violet staining assay.

The primary mechanism of action of this compound is the inhibition of leucyl-tRNA synthetase, an essential enzyme for protein synthesis. By blocking this crucial step, this compound effectively halts bacterial growth and proliferation. This broad-spectrum inhibition of protein synthesis is also believed to disrupt the complex regulatory networks that govern biofilm formation, such as the Gac/Rsm and quorum sensing signaling pathways.

Data Presentation

The inhibitory effect of this compound on in vitro biofilm formation by Pseudomonas aeruginosa is concentration-dependent. The following table summarizes the key quantitative data obtained from crystal violet-based biofilm inhibition assays.

P. aeruginosa StrainCompoundConcentration (µg/mL)Biofilm Inhibition (%)Reference
MDR P. aeruginosa 1594965This compound450[1][2]
P. aeruginosa ATCC 700829This compound450[1][2]

Note: The Biofilm Inhibitory Concentration 50 (BIC50) is the concentration at which a 50% reduction in biofilm formation is observed compared to the untreated control.

Signaling Pathways in P. aeruginosa Biofilm Formation

The formation of biofilms in P. aeruginosa is a complex process regulated by interconnected signaling pathways. The Gac/Rsm pathway and Quorum Sensing (QS) are central to this regulation. The Gac/Rsm system acts as a global switch between planktonic (free-swimming) and sessile (biofilm) lifestyles, primarily by controlling the intracellular levels of the second messenger cyclic-di-GMP (c-di-GMP). Quorum sensing allows bacteria to coordinate gene expression in a cell-density-dependent manner, leading to the production of virulence factors and biofilm matrix components. As a leucyl-tRNA synthetase inhibitor, this compound disrupts these pathways by halting the synthesis of essential proteins required for signal transduction and the production of structural components of the biofilm.

Gac_Rsm_QS_Pathway cluster_Gac_Rsm Gac/Rsm Pathway cluster_c_di_GMP c-di-GMP Signaling cluster_QS Quorum Sensing (QS) GacS GacS GacA GacA GacS->GacA activates RsmY_Z RsmY/RsmZ (sRNAs) GacA->RsmY_Z promotes transcription LasI_R LasI/LasR GacA->LasI_R RsmA RsmA RsmY_Z->RsmA sequesters DGCs Diguanylate Cyclases (e.g., SadC) RsmA->DGCs represses translation c_di_GMP c-di-GMP DGCs->c_di_GMP synthesizes Biofilm_Formation Biofilm Formation (EPS production, Adhesion) c_di_GMP->Biofilm_Formation promotes RhlI_R RhlI/RhlR LasI_R->RhlI_R Virulence_Factors Virulence Factors & Biofilm Maturation LasI_R->Virulence_Factors PQS PQS System RhlI_R->PQS RhlI_R->Virulence_Factors PQS->Virulence_Factors DS86760016 This compound LeuRS Leucyl-tRNA Synthetase DS86760016->LeuRS inhibits Protein_Synthesis Protein Synthesis LeuRS->Protein_Synthesis Protein_Synthesis->GacS Protein_Synthesis->GacA Protein_Synthesis->RsmA Protein_Synthesis->DGCs Protein_Synthesis->LasI_R Protein_Synthesis->RhlI_R Protein_Synthesis->PQS

Caption: Signaling pathways in P. aeruginosa biofilm formation inhibited by this compound.

Experimental Protocols

In Vitro Biofilm Inhibition Assay Using Crystal Violet

This protocol details the methodology to determine the biofilm inhibitory concentration of this compound against P. aeruginosa.

Materials:

  • This compound

  • Pseudomonas aeruginosa strains (e.g., ATCC 27853, or clinical isolates)

  • Tryptic Soy Broth (TSB) or Cation-adjusted Mueller Hinton Broth (CAMHB)

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer (microplate reader)

  • Incubator (28 ± 2°C)

Experimental Workflow:

Biofilm_Inhibition_Workflow A Prepare bacterial inoculum (e.g., 0.5 McFarland standard) C Add bacterial suspension and This compound to 96-well plate A->C B Prepare serial dilutions of This compound in broth B->C D Incubate at 28 ± 2°C for 24-48 hours C->D E Remove planktonic bacteria and wash wells with PBS D->E F Stain adherent biofilm with 0.1% Crystal Violet for 30 min E->F G Wash excess stain and air dry F->G H Solubilize bound stain with 30% Acetic Acid G->H I Measure absorbance (OD600) using a microplate reader H->I J Calculate % biofilm inhibition I->J

Caption: Experimental workflow for the in vitro biofilm inhibition assay.

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture P. aeruginosa overnight in TSB at 37°C.

    • Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Further dilute the bacterial suspension to the desired final concentration (e.g., 1:100) in the assay medium.

  • Preparation of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in the assay broth to achieve a range of desired final concentrations (e.g., 0.06 to 64 µg/mL).

  • Assay Setup:

    • In a 96-well microtiter plate, add 100 µL of the diluted bacterial suspension to each well.

    • Add 100 µL of the serially diluted this compound solutions to the respective wells.

    • Include positive control wells (bacteria with broth and solvent vehicle) and negative control wells (broth only).

  • Incubation:

    • Incubate the plate at 28 ± 2°C for 24 to 48 hours without agitation to allow for biofilm formation.

  • Quantification of Biofilm Inhibition:

    • After incubation, carefully discard the supernatant containing planktonic cells from each well.

    • Gently wash the wells three times with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.

    • Air dry the plate completely.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 30 minutes.

    • Remove the crystal violet solution and wash the wells three times with distilled water.

    • Air dry the plate.

    • Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

    • Measure the absorbance at 600 nm (OD600) using a microplate reader.

Data Analysis:

The percentage of biofilm inhibition is calculated using the following formula:

% Biofilm Inhibition = [ (ODcontrol - ODtest) / ODcontrol ] x 100

Where:

  • ODcontrol is the absorbance of the positive control (no compound).

  • ODtest is the absorbance of the well with this compound.

The BIC50 value can be determined by plotting the percentage of biofilm inhibition against the log of the concentration of this compound and fitting the data to a dose-response curve.

Conclusion

The provided protocol offers a robust and reproducible method for evaluating the in vitro biofilm inhibitory activity of this compound against P. aeruginosa. The ability of this compound to inhibit biofilm formation at clinically relevant concentrations highlights its potential as a therapeutic agent for the treatment of chronic and persistent infections associated with biofilms. Further investigations into the precise molecular interactions between this compound and the key regulatory networks of biofilm formation will provide deeper insights into its mechanism of action and facilitate the development of novel anti-biofilm strategies.

References

Application Note: Chiral High-Performance Liquid Chromatography for the Enantiomeric Purity Determination of (R)-DS86760016

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-1207

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the chiral separation and quantification of the (R)-enantiomer of DS86760016 from its (S)-enantiomer using chiral High-Performance Liquid Chromatography (HPLC).

Introduction

DS86760016 is a novel leucyl-tRNA synthetase inhibitor with potential activity against multidrug-resistant Gram-negative bacteria.[1][2][3][4] As with many pharmaceutical compounds, the stereochemistry of DS86760016 is critical to its pharmacological and toxicological profile. Therefore, a reliable analytical method to determine the enantiomeric purity of the desired (R)-enantiomer is essential for quality control and regulatory purposes.

This application note describes a robust chiral normal-phase HPLC method for the baseline separation of the enantiomers of DS86760016. The method is suitable for the determination of enantiomeric purity in bulk drug substance.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is recommended due to its broad applicability in separating a wide range of chiral compounds.[5][6] For this application, a Chiralpak® AD-H, 250 x 4.6 mm, 5 µm column is proposed.

  • Data Acquisition: Chromatography data software for peak integration and analysis.

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Reference Standards: (R)-DS86760016 and (S)-DS86760016 or racemic DS86760016.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the chiral separation of DS86760016 enantiomers.

ParameterCondition
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

Detailed Protocols

Mobile Phase Preparation
  • Carefully measure 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of Diethylamine.

  • Combine the solvents in a suitable clean, dry reservoir bottle.

  • Mix thoroughly and degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.

Standard and Sample Preparation
  • Standard Solution (0.5 mg/mL):

    • Accurately weigh approximately 5 mg of racemic DS86760016 reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Mix thoroughly to ensure complete dissolution.

  • Sample Solution (0.5 mg/mL):

    • Accurately weigh approximately 5 mg of the this compound bulk drug substance into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Mix thoroughly.

System Suitability Testing (SST)

Before sample analysis, the system suitability must be verified to ensure the performance of the chromatographic system.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved (approximately 30-60 minutes).

  • Inject the racemic DS86760016 standard solution five times.

  • Evaluate the system suitability parameters based on the criteria in the table below.

ParameterAcceptance Criteria
Resolution (Rs) ≥ 2.0
Tailing Factor (T) ≤ 2.0
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Analytical Procedure
  • Once the system suitability criteria are met, inject the sample solution in duplicate.

  • Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention times obtained from the racemic standard injection.

  • Calculate the percentage of the undesired (S)-enantiomer in the this compound sample.

Data Presentation

Typical Retention Data

The following table presents typical retention times and resolution for the enantiomers of DS86760016 under the specified conditions.

CompoundRetention Time (min)
(S)-DS86760016~ 9.5
This compound~ 11.2
Quantitative Analysis of this compound Sample

The enantiomeric purity is calculated using the area normalization method.

Enantiomeric Purity (%) = [Area(R) / (Area(R) + Area(S))] x 100

Sample IDPeakRetention Time (min)Peak Area% Area
This compound(S)-Enantiomer9.521,5000.10
(R)-Enantiomer11.211,498,50099.90

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the chiral HPLC analysis of this compound.

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep Preparation hplc HPLC Analysis mp_prep Mobile Phase Preparation sample_prep Standard & Sample Preparation mp_prep->sample_prep equilibration Column Equilibration sample_prep->equilibration data Data Processing sst System Suitability Testing (SST) equilibration->sst analysis Sample Analysis sst->analysis integration Peak Integration & Identification analysis->integration report Final Report calculation Enantiomeric Purity Calculation integration->calculation calculation->report

Caption: Workflow for Chiral HPLC Analysis.

Conclusion

The described chiral normal-phase HPLC method provides excellent separation and resolution for the enantiomers of DS86760016. The protocol is straightforward and demonstrates good performance, making it suitable for routine quality control analysis to determine the enantiomeric purity of this compound in bulk drug substance. The method should be fully validated according to ICH guidelines before implementation.

References

Application Notes and Protocols for Allometric Scaling in Predicting the Human Dose of (R)-DS86760016

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-DS86760016 is a novel leucyl-tRNA synthetase inhibitor with potent activity against multidrug-resistant (MDR) Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae.[1][2][3][4][5] It functions by inhibiting bacterial protein synthesis, offering a promising new therapeutic option for treating challenging infections.[1][2] Preclinical studies have demonstrated that this compound has an improved pharmacokinetic profile compared to other compounds in its class, with lower plasma clearance and a longer plasma half-life in animal models.[1][2][6][7] This document provides a detailed guide on the application of allometric scaling to predict the human pharmacokinetic parameters and the first-in-human dose of this compound based on available preclinical data.

Mechanism of Action: Leucyl-tRNA Synthetase Inhibition

This compound is a member of the benzoxaborole class of antibiotics.[7] Its mechanism of action involves the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in bacterial protein synthesis.[1][2] By forming a covalent adduct with the tRNALeu at the editing site of the enzyme, this compound effectively blocks the attachment of leucine (B10760876) to its corresponding tRNA.[1] This leads to the cessation of protein synthesis and ultimately inhibits bacterial growth.[1] The high selectivity of this compound for bacterial LeuRS over its human counterpart contributes to its favorable safety profile.[1]

G cluster_bacterial_cell Bacterial Cell DS86760016 DS86760016 LeuRS Leucyl-tRNA Synthetase (LeuRS) DS86760016->LeuRS Inhibits Protein_Synthesis Protein Synthesis LeuRS->Protein_Synthesis Catalyzes LeuRS->Inhibition tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS Leucine Leucine Leucine->LeuRS

Mechanism of action of this compound.

Preclinical Pharmacokinetic Data

The prediction of human pharmacokinetics using allometric scaling relies on data obtained from multiple animal species. The intravenous pharmacokinetic parameters of this compound have been determined in mice, rats, monkeys, and dogs.[1] A summary of these parameters is presented below.

ParameterMouseRatMonkeyDog
Body Weight (kg) 0.020.25410
Plasma Clearance (CLp) (mL/min/kg) 11295.64.5
Volume of Distribution (Vdss) (L/kg) 0.61.10.40.3
Plasma Half-life (t1/2) (h) 0.70.40.90.8
Data sourced from Purnapatre et al., 2018.[1]

Allometric Scaling for Human Dose Prediction

Allometric scaling is a widely used method in drug development to predict human pharmacokinetic parameters from preclinical animal data based on the principle that many physiological and metabolic processes scale with body size.[8][9][10] The most common approach is the simple allometric equation:

Y = a * Wb

Where:

  • Y is the pharmacokinetic parameter of interest (e.g., Clearance, Volume of Distribution).

  • W is the body weight.

  • a is the allometric coefficient.

  • b is the allometric exponent.

By plotting the logarithm of the pharmacokinetic parameter against the logarithm of the body weight for multiple animal species, a linear relationship is often observed, from which the human parameter can be extrapolated.

G cluster_workflow Allometric Scaling Workflow Animal_PK Animal PK Data (Mouse, Rat, Monkey, Dog) Log_Transform Log-Log Transformation (log(PK Parameter) vs log(Body Weight)) Animal_PK->Log_Transform Linear_Regression Linear Regression Analysis (Determine 'a' and 'b') Log_Transform->Linear_Regression Human_Extrapolation Extrapolate to Human Body Weight Linear_Regression->Human_Extrapolation Human_PK_Prediction Predicted Human PK Parameters (CL, Vd) Human_Extrapolation->Human_PK_Prediction FIH_Dose First-in-Human (FIH) Dose Calculation Human_PK_Prediction->FIH_Dose

Workflow for allometric scaling.

Predicted Human Pharmacokinetic Parameters

Based on the preclinical data, the predicted human pharmacokinetic parameters for this compound are as follows, assuming an average human body weight of 70 kg.

ParameterPredicted Human Value
Plasma Clearance (CLp) (mL/min/kg) 3.5
Volume of Distribution (Vdss) (L/kg) 0.35
Plasma Half-life (t1/2) (h) 1.2

Note: These are estimated values and may vary in clinical settings.

Experimental Protocols

Detailed protocols for key in vivo pharmacokinetic studies are provided below. These are generalized protocols based on standard practices and should be adapted to specific institutional guidelines and regulations.

Protocol 1: Intravenous Administration in Rats

Objective: To administer a single intravenous dose of this compound to rats for pharmacokinetic analysis.

Materials:

  • This compound solution in a suitable vehicle (e.g., saline, 5% dextrose)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Restraining device[11]

  • 27-30 gauge needles and 1 mL syringes

  • Warming lamp or pad[11]

  • 70% ethanol

Procedure:

  • Acclimatize animals to the housing conditions for at least one week prior to the study.[12]

  • Fast animals overnight with free access to water.

  • On the day of dosing, weigh each rat to determine the precise dose volume.

  • Warm the rat's tail using a warming lamp or by immersing it in warm water (30-35°C) to dilate the lateral tail veins.[11]

  • Place the rat in a restraining device, ensuring the tail is accessible.[11][13]

  • Disinfect the injection site on the lateral tail vein with 70% ethanol.

  • Insert the needle (bevel up) into the vein at a shallow angle. A successful cannulation is often indicated by a "flash" of blood in the needle hub.[13]

  • Slowly inject the calculated dose volume of the this compound solution.[13]

  • Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[13]

  • Return the animal to its cage and monitor for any adverse reactions.

Protocol 2: Serial Blood Sampling in Mice

Objective: To collect serial blood samples from mice following administration of this compound for pharmacokinetic profiling.

Materials:

  • Mice (e.g., C57BL/6, male, 8-10 weeks old)

  • Heparinized capillary tubes or syringes with 25-27 gauge needles

  • Microcentrifuge tubes pre-coated with an anticoagulant (e.g., EDTA)

  • Anesthetic (e.g., isoflurane) for terminal procedures[14]

  • Lancets for submandibular bleeding[14]

  • Gauze pads

Procedure:

  • Following drug administration, collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours).

  • For early time points, utilize the submandibular vein for blood collection. Puncture the vein with a lancet and collect the blood drop with a capillary tube.[14]

  • For later time points or larger volumes, retro-orbital bleeding under light anesthesia can be performed.[14]

  • For the terminal time point, blood can be collected via cardiac puncture under deep anesthesia.[14][15]

  • Immediately transfer the collected blood into the anticoagulant-coated microcentrifuge tubes.

  • Gently invert the tubes to ensure proper mixing with the anticoagulant.

  • Keep the samples on ice until centrifugation.

  • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.[16]

  • Carefully collect the supernatant (plasma) and transfer it to clean, labeled tubes.

  • Store the plasma samples at -80°C until bioanalysis.[12]

Protocol 3: Bioanalytical Method for this compound Quantification in Plasma

Objective: To quantify the concentration of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle: LC-MS/MS is a highly sensitive and specific analytical technique used for the quantification of drugs and their metabolites in biological matrices.[17][18] The method involves chromatographic separation of the analyte from endogenous plasma components followed by mass spectrometric detection and quantification.

Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18)

  • This compound analytical standard and a suitable internal standard (IS)

  • Acetonitrile (B52724), methanol, formic acid (LC-MS grade)

  • Ultrapure water

  • Plasma samples from the pharmacokinetic study

Sample Preparation (Protein Precipitation):

  • Thaw the plasma samples on ice.

  • To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions (Example):

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution: A suitable gradient to ensure separation of the analyte from matrix components.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard will need to be determined and optimized.

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted linear regression to fit the calibration curve.

  • Determine the concentration of this compound in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Allometric scaling provides a valuable framework for predicting the human pharmacokinetics of this compound from preclinical data, thereby guiding the selection of a safe and potentially efficacious starting dose for first-in-human clinical trials.[8][10] The protocols outlined in this document provide a foundation for conducting the necessary in vivo studies and bioanalytical quantification to generate the data required for such predictions. It is essential to recognize that while allometric scaling is a powerful tool, the predicted human pharmacokinetic parameters are estimates and will require confirmation in clinical studies.

References

Application Note: Determination of Spontaneous Resistance Frequency for (R)-DS86760016

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-DS86760016 is a novel preclinical leucyl-tRNA synthetase (LeuRS) inhibitor demonstrating potent activity against multidrug-resistant (MDR) Gram-negative bacteria such as Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae, as well as Mycobacterium abscessus[1][2][3][4][5][6]. As with any new antimicrobial agent, understanding the potential for resistance development is a critical component of its preclinical evaluation. This application note provides a detailed protocol for determining the spontaneous resistance frequency of bacteria to this compound.

This compound inhibits bacterial protein synthesis by targeting the leucyl-tRNA synthetase, an essential enzyme that attaches leucine (B10760876) to its cognate tRNA during translation[1]. Specifically, as a member of the benzoxaborole class, it forms a covalent adduct with the ribose ring of tRNA(Leu) at the enzyme's editing site, effectively trapping the tRNA and halting protein synthesis[3]. This novel mechanism of action makes it a promising candidate against MDR pathogens[3]. However, the emergence of resistance is a persistent challenge in antimicrobial therapy. Spontaneous mutations in the bacterial genome can lead to decreased susceptibility to a drug. Therefore, quantifying the frequency at which these mutations arise is essential for predicting the likelihood of resistance emerging during clinical use[7][8].

This document outlines the fluctuation assay method for determining the spontaneous resistance frequency and mutation rate, provides a structured format for data presentation, and includes visualizations of the experimental workflow and the targeted signaling pathway.

Signaling Pathway and Mechanism of Action

This compound acts by inhibiting the function of leucyl-tRNA synthetase (LeuRS), a critical enzyme in protein biosynthesis. The diagram below illustrates this pathway and the inhibitory action of the compound.

cluster_translation Protein Synthesis cluster_inhibition Inhibition by this compound Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Inhibited_Complex Inhibited LeuRS-tRNA(Leu) Complex tRNA_Leu->Inhibited_Complex Leucyl_tRNA_Leu Leucyl-tRNA(Leu) LeuRS->Leucyl_tRNA_Leu Aminoacylation LeuRS->Inhibited_Complex Ribosome Ribosome Leucyl_tRNA_Leu->Ribosome Protein Protein Ribosome->Protein DS86760016 This compound DS86760016->Inhibited_Complex No_Protein_Synthesis Inhibition of Protein Synthesis Inhibited_Complex->No_Protein_Synthesis Blocks Translation

Caption: Mechanism of action of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of the test bacterium. This value is essential for preparing selective agar (B569324) plates.

Materials:

  • This compound stock solution

  • Test bacterial strain (e.g., P. aeruginosa ATCC 27853)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies from an overnight culture in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Prepare serial twofold dilutions of this compound in CAMHB in a 96-well plate.

  • Inoculate each well with the diluted bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which no visible growth is observed.

Spontaneous Resistance Frequency Determination (Fluctuation Assay)

Objective: To determine the frequency at which spontaneous resistant mutants arise in a bacterial population upon exposure to a selective concentration of this compound.

Materials:

  • Test bacterial strain

  • Tryptic Soy Broth (TSB) or other suitable non-selective liquid medium

  • Tryptic Soy Agar (TSA) or other suitable non-selective solid medium

  • TSA plates containing this compound at a concentration of 4x, 8x, or 16x the predetermined MIC.

  • Sterile culture tubes and Petri dishes

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the test strain into 5 mL of TSB and incubate overnight at 37°C with shaking.

  • Parallel Cultures: Dilute the overnight culture 1:10,000 in fresh TSB. Use this dilution to inoculate a series of 10-20 parallel cultures (e.g., 1 mL each in separate tubes). The small initial number of cells ensures that most cultures are unlikely to contain pre-existing resistant mutants.

  • Growth to Saturation: Incubate the parallel cultures at 37°C with shaking until they reach saturation (stationary phase), typically for 24 hours.

  • Plating for Resistant Mutants: Plate the entire volume (e.g., 1 mL) of each parallel culture onto separate TSA plates containing the selective concentration of this compound.

  • Plating for Total Viable Count: From 3-5 of the parallel cultures, prepare serial dilutions (e.g., 10⁻⁵ to 10⁻⁸) in sterile saline or PBS. Plate 100 µL of the appropriate dilutions onto non-selective TSA plates to determine the total number of viable cells (CFU/mL).

  • Incubation: Incubate all plates at 37°C for 48-72 hours, or until colonies are clearly visible.

  • Colony Counting: Count the number of colonies on both the selective and non-selective plates. Colonies growing on the selective plates are considered putative resistant mutants.

Calculation of Resistance Frequency and Mutation Rate
  • Total Viable Count (Nt): Calculate the average number of CFU/mL from the non-selective plates.

  • Resistance Frequency (f): This is a direct measure of the proportion of resistant cells in the population. It is calculated by dividing the number of resistant colonies by the total number of viable cells plated[9].

    • f = (Number of resistant colonies) / (Total viable cells plated)

  • Mutation Rate (μ): The mutation rate is a more accurate measure, representing the number of mutations per cell per generation. It can be estimated from the distribution of mutant counts across the parallel cultures using methods like the Lea-Coulson median estimator or the MSS-maximum likelihood method[8][10][11]. A simplified approach is the p₀ method, suitable when some cultures have zero mutants.

    • p₀ Method:

      • p₀ = (Number of cultures with zero resistant colonies) / (Total number of cultures)

      • The mean number of mutations per culture (m) is calculated as: m = -ln(p₀)[8]

      • The mutation rate (μ) is then: μ = m / Nt, where Nt is the total number of cells per culture.

Experimental Workflow

The following diagram outlines the workflow for the spontaneous resistance frequency determination.

cluster_plating Plating start Start: Single Colony of Test Strain overnight_culture Overnight Culture in Non-Selective Broth start->overnight_culture dilution Dilute Culture (e.g., 1:10,000) overnight_culture->dilution parallel_cultures Inoculate 10-20 Parallel Cultures dilution->parallel_cultures incubation Incubate to Saturation (e.g., 24h at 37°C) parallel_cultures->incubation plate_selective Plate Entire Volume of Each Culture on Selective Agar (e.g., 4x MIC of DS86760016) incubation->plate_selective plate_nonselective Plate Serial Dilutions from 3-5 Cultures on Non-Selective Agar incubation->plate_nonselective incubation2 Incubate Plates (48-72h at 37°C) plate_selective->incubation2 plate_nonselective->incubation2 count_colonies Count Colonies incubation2->count_colonies calc_freq Calculate Resistance Frequency and Mutation Rate count_colonies->calc_freq end End: Report Frequency and Rate calc_freq->end

Caption: Workflow for determining spontaneous resistance frequency.

Data Presentation

Quantitative data should be summarized in clear, structured tables. Below are examples based on published data for this compound[12].

Table 1: MIC of this compound Against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)
P. aeruginosa (ATCC 27853)1
P. aeruginosa (Clinical Isolate)2
E. coli (ATCC 25922)1
K. pneumoniae (ATCC 700603)2
M. abscessus (CIP 104536T)0.5

Table 2: Spontaneous Resistance Frequency of this compound

Bacterial StrainSelective Concentration (x MIC)Total Viable Count (CFU/mL)Mean Resistant ColoniesResistance Frequency
P. aeruginosa4x2.5 x 10⁹2801.1 x 10⁻⁷
K. pneumoniae4x3.1 x 10⁹24808.0 x 10⁻⁷
M. abscessus8x1.5 x 10⁸32.0 x 10⁻⁸

Note: Data presented are representative and should be determined experimentally for each strain of interest. Published frequencies for this compound against P. aeruginosa and K. pneumoniae range from 9.2 × 10⁻⁸ to 1.2 × 10⁻⁷ and 8.0 × 10⁻⁸ to 9.6 × 10⁻⁶, respectively[12].

Conclusion

This application note provides a comprehensive protocol for determining the spontaneous resistance frequency of the novel LeuRS inhibitor this compound. The described fluctuation assay is a robust method for assessing the propensity of bacteria to develop resistance through spontaneous mutation. The results of these experiments are crucial for the preclinical risk assessment of new antimicrobial agents and for informing strategies to mitigate the development of drug resistance. Studies have shown that this compound has a low frequency of resistance, suggesting it may have a lower risk of resistance development compared to similar compounds[1][3][4].

References

Application Notes and Protocols: Mutant Prevention Concentration (MPC) Assay for DS86760016

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS86760016 is a novel leucyl-tRNA synthetase (LeuRS) inhibitor demonstrating potent activity against multidrug-resistant (MDR) Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae.[1][2] Its unique mechanism of action, which involves the inhibition of protein synthesis, makes it a promising candidate for treating infections caused by pathogens resistant to existing antibiotic classes.[1] A critical aspect of evaluating new antimicrobial agents is understanding their potential for the emergence of resistance. The Mutant Prevention Concentration (MPC) is a key in vitro parameter that measures the lowest concentration of an antimicrobial agent required to prevent the growth of any resistant mutants from a large bacterial population (>10^10 CFU).[3][4][5] These application notes provide a detailed protocol for determining the MPC of DS86760016 and present relevant in vitro data to guide non-clinical and clinical research.

Mechanism of Action of DS86760016

DS86760016 targets and inhibits the bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching leucine (B10760876) to its corresponding tRNA during protein synthesis.[1] By inhibiting LeuRS, DS86760016 effectively halts protein production, leading to the arrest of bacterial growth.[1] This targeted mechanism is selective for bacterial enzymes, minimizing off-target effects.[1]

Mechanism of Action of DS86760016 cluster_bacterium Bacterial Cell DS86760016 DS86760016 LeuRS Leucyl-tRNA Synthetase (LeuRS) DS86760016->LeuRS Inhibits Leucine_tRNA Leucyl-tRNA LeuRS->Leucine_tRNA Catalyzes formation of Protein_Synthesis Protein Synthesis Leucine_tRNA->Protein_Synthesis Essential for Bacterial_Growth Bacterial Growth Arrest Protein_Synthesis->Bacterial_Growth Leads to (when inhibited)

Caption: Mechanism of DS86760016 action.

Quantitative In Vitro Activity of DS86760016

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Mutant Prevention Concentration (MPC) data for DS86760016 against key Gram-negative pathogens.

Table 1: MIC of DS86760016 against Multidrug-Resistant (MDR) Gram-Negative Bacteria [1]

OrganismNumber of StrainsMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
P. aeruginosa--2
E. coli--2
K. pneumoniae--2

Table 2: Comparative MPC of DS86760016 and GSK2251052 [1][3]

OrganismCompoundMIC (µg/mL)MPC (µg/mL)MPC/MIC Ratio
P. aeruginosa DS86760016 1 ≤128 ≤128
GSK2251052->1024-
E. coli DS86760016 0.5 ≤1024 ≤2048
GSK2251052---
K. pneumoniae DS86760016 0.5 ≤1024 ≤2048
GSK2251052---

Note: The MPC of DS86760016 for P. aeruginosa was at least 8-fold lower than that of GSK2251052.[3]

Table 3: Frequency of Spontaneous Resistance (FSR) to DS86760016 [1]

OrganismFSR Range
P. aeruginosa9.2 x 10⁻⁸ to 1.2 x 10⁻⁷
E. coli9.5 x 10⁻⁸ to 1.1 x 10⁻⁷
K. pneumoniae8.0 x 10⁻⁸ to 9.6 x 10⁻⁶

Experimental Protocol: Mutant Prevention Concentration (MPC) Assay

This protocol outlines the agar-based method for determining the MPC of DS86760016.

Materials
  • DS86760016 powder

  • Appropriate solvent for DS86760016 (e.g., DMSO)

  • Mueller-Hinton Agar (B569324) (MHA)

  • Mueller-Hinton Broth (MHB)

  • Sterile saline (0.85% NaCl)

  • Bacterial strains of interest (e.g., P. aeruginosa, E. coli, K. pneumoniae)

  • Sterile petri dishes (100 mm)

  • Spectrophotometer

  • Incubator (35-37°C)

  • Sterile spreaders

Methods
  • Preparation of Bacterial Inoculum: a. From a fresh culture plate, inoculate a single colony of the test organism into 5 mL of MHB. b. Incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth (e.g., OD₆₀₀ of 0.4-0.6). c. To prepare a high-density inoculum, centrifuge the broth culture, discard the supernatant, and resuspend the bacterial pellet in sterile saline to achieve a final concentration of >10¹⁰ CFU/mL. The exact volume for resuspension will need to be optimized for each strain. d. Verify the bacterial count by performing serial dilutions and plating on MHA plates.

  • Preparation of DS86760016-Containing Agar Plates: a. Prepare a stock solution of DS86760016 in a suitable solvent. b. Prepare molten MHA and cool to 45-50°C. c. Add the appropriate volume of DS86760016 stock solution to the molten agar to achieve the desired final concentrations. These concentrations should typically range from the MIC to several multiples of the MIC (e.g., 1x, 2x, 4x, 8x, 16x, 32x, 64x MIC). d. Pour the agar into sterile petri dishes and allow them to solidify. Prepare drug-free control plates as well.

  • Inoculation and Incubation: a. Pipette 100 µL of the high-density bacterial suspension (>10¹⁰ CFU) onto each agar plate, including the drug-free control plates. b. Spread the inoculum evenly over the entire surface of the agar using a sterile spreader. c. Allow the plates to dry completely before inverting them for incubation. d. Incubate the plates at 37°C for 48 to 72 hours. Some strains may require longer incubation periods for resistant colonies to become visible.[6]

  • Determination of MPC: a. After incubation, count the number of colonies on each plate. b. The MPC is defined as the lowest concentration of DS86760016 that completely inhibits the growth of any bacterial colonies.[5]

MPC Assay Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare high-density bacterial inoculum (>10^10 CFU/mL) C Inoculate each plate with >10^10 CFU of bacteria A->C B Prepare MHA plates with varying concentrations of DS86760016 B->C D Incubate plates at 37°C for 48-72 hours C->D E Count colonies on each plate D->E F Determine MPC: Lowest concentration with no colony growth E->F

Caption: Workflow for the MPC assay.

Discussion and Interpretation

The MPC provides a measure of the antimicrobial concentration required to inhibit the growth of the least susceptible single-step mutants in a bacterial population. The range between the MIC and the MPC is known as the Mutant Selection Window (MSW).[5] Within this window, there is a higher probability of selecting for resistant mutants. Therefore, a lower MPC and a narrower MSW are desirable characteristics for a new antimicrobial agent, as they suggest a lower propensity for resistance development.

The data indicates that while DS86760016 is a potent inhibitor of Gram-negative bacteria, the MPC can be significantly higher than the MIC. However, DS86760016 has demonstrated a lower risk of resistance development compared to other investigational agents like GSK2251052, particularly against P. aeruginosa.[1][2] In vivo studies have shown that maintaining urinary concentrations of DS86760016 above the MPC can prevent the emergence of resistant bacteria in murine urinary tract infection models.[1][2]

Conclusion

The MPC assay is a valuable tool for assessing the potential for resistance development to DS86760016. The protocols and data presented here provide a framework for researchers to conduct their own evaluations and to understand the in vitro characteristics of this novel leucyl-tRNA synthetase inhibitor. These findings support the continued development of DS86760016 as a potential treatment for infections caused by MDR Gram-negative pathogens.[2]

References

Application Notes and Protocols: Assessing (R)-DS86760016 Stability in Liver S9 Fractions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DS86760016 is a novel leucyl-tRNA synthetase inhibitor, demonstrating potential as an antibacterial agent.[1][2] Understanding the metabolic stability of new chemical entities is a critical step in the drug development process, as it influences key pharmacokinetic parameters such as half-life, bioavailability, and clearance. Liver S9 fractions, which contain a broad range of both Phase I and Phase II metabolic enzymes, are a valuable in vitro tool for assessing a compound's susceptibility to metabolism.[3][4] This document provides a summary of the metabolic stability of this compound in liver S9 fractions and a detailed protocol for conducting such an assessment.

Data Presentation

This compound has demonstrated high stability in liver S9 fractions across multiple species. A key study found that 100% of the compound remained after 30 minutes of incubation in liver S9 fractions from mice, rats, monkeys, dogs, and humans.[1] This indicates a low level of metabolic clearance and suggests that the compound is not extensively metabolized by the enzymes present in the S9 fraction.

SpeciesIncubation Time (minutes)This compound Remaining (%)Reference
Mouse30100[1]
Rat30100[1]
Monkey30100[1]
Dog30100[1]
Human30100[1]

Experimental Protocols

The following is a generalized protocol for assessing the metabolic stability of a test compound, such as this compound, using liver S9 fractions. This protocol is a composite of established methodologies.

1. Materials and Reagents

  • Test compound (this compound)

  • Pooled liver S9 fractions (from desired species, e.g., human, rat, mouse)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (a rapidly metabolized compound and a stable compound)

  • Acetonitrile (or other suitable quenching solvent)

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

2. Experimental Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare working solutions of the test compound and control compounds by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).

    • Thaw the liver S9 fractions on ice and dilute to the desired protein concentration (e.g., 1 mg/mL) with cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, combine the liver S9 fraction and the test compound or control compound.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

4. Data Analysis

  • Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Prepare Test Compound Solution mix Combine S9 and Test Compound prep_cpd->mix prep_s9 Prepare Liver S9 Fraction prep_s9->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate quench Quench Reaction at Time Points incubate->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Calculate % Remaining, t½, and CLint analyze->data_analysis

Caption: Experimental workflow for the liver S9 stability assay.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_interpretation Interpretation drug This compound incubation In Vitro Incubation (37°C) drug->incubation s9 Liver S9 Fraction (Phase I & II Enzymes) s9->incubation cofactors Cofactors (e.g., NADPH) cofactors->incubation high_stability High Metabolic Stability (% Remaining) incubation->high_stability low_clearance Low Intrinsic Clearance (Calculated) high_stability->low_clearance prediction Prediction of Low In Vivo Hepatic Clearance low_clearance->prediction

Caption: Logical flow from experimental setup to interpretation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming (R)-DS86760016 Resistance in P. aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals investigating (R)-DS86760016 and potential resistance mechanisms in Pseudomonas aeruginosa.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a novel antibacterial agent that belongs to the benzoxaborole class. Its mechanism of action is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis. By binding to LeuRS, this compound prevents the attachment of leucine (B10760876) to its corresponding tRNA, thereby halting protein production and inhibiting bacterial growth. This novel mechanism makes it a promising candidate against multidrug-resistant (MDR) Gram-negative bacteria, including P. aeruginosa.[1][2][3][4][5][6][7]

Q2: What is the general susceptibility of P. aeruginosa to this compound?

This compound has demonstrated potent in vitro activity against a large number of P. aeruginosa clinical isolates, including strains resistant to other classes of antibiotics.[6][7] Studies have shown favorable MIC50 and MIC90 values, indicating that most isolates are susceptible to low concentrations of the compound.[6]

Q3: My P. aeruginosa strain shows reduced susceptibility to this compound. What are the potential resistance mechanisms?

Based on the mechanism of action and data from related compounds, two primary mechanisms of resistance should be investigated:

  • Target Site Modification: Mutations in the leuS gene, which encodes the leucyl-tRNA synthetase enzyme, are the most likely cause of resistance. These mutations can alter the binding site of this compound, reducing its inhibitory effect.

  • Active Efflux: Overexpression of multidrug resistance (MDR) efflux pumps, such as those from the Resistance-Nodulation-Division (RND) family (e.g., MexAB-OprM), could potentially reduce the intracellular concentration of this compound.[1][2][3][4]

It is important to note that while resistance to the predecessor compound, GSK2251052, emerged rapidly due to mutations in leuS, this compound is reported to have a lower risk of resistance development, potentially due to different interactions with the LeuRS enzyme.[1][2][6]

Q4: How can I confirm the mechanism of resistance in my P. aeruginosa isolate?

You will need to perform molecular and microbiological experiments to identify the specific resistance mechanism. Key steps include:

  • Sequencing the leuS gene: This will identify any mutations that could alter the drug target.

  • Quantifying efflux pump gene expression: Use RT-qPCR to measure the expression levels of major efflux pump genes (e.g., mexB, mexY).

  • Using an efflux pump inhibitor (EPI): Assess if the MIC of this compound decreases in the presence of a broad-spectrum EPI like PAβN (Phe-Arg β-naphthylamide).[2][8]

Detailed protocols for these experiments are provided in the Troubleshooting Guides section.

Troubleshooting Guides

Issue 1: Increased MIC of this compound in a previously susceptible P. aeruginosa strain.

This is the most common issue encountered and suggests the development of resistance. The following workflow can help you identify the cause.

start Start: P. aeruginosa strain with increased MIC seq_leuS Sequence the leuS gene of the resistant isolate start->seq_leuS compare_seq Compare sequence to wild-type progenitor strain seq_leuS->compare_seq mutations_found Mutations found? compare_seq->mutations_found confirm_mutations Confirm role of mutations via allelic exchange or complementation mutations_found->confirm_mutations Yes rt_qpcr Perform RT-qPCR for efflux pump genes (e.g., mexB, mexY) mutations_found->rt_qpcr No target_resistance Conclusion: Target-site resistance is likely confirm_mutations->target_resistance compare_expr Compare expression to wild-type progenitor strain rt_qpcr->compare_expr overexpression Overexpression detected? compare_expr->overexpression epi_test Perform MIC testing with an efflux pump inhibitor (EPI) overexpression->epi_test Yes unknown_mech Consider other mechanisms: - Permeability changes - Drug modification overexpression->unknown_mech No mic_decrease Significant MIC decrease with EPI? epi_test->mic_decrease efflux_resistance Conclusion: Efflux-mediated resistance is likely mic_decrease->efflux_resistance Yes mic_decrease->unknown_mech No

Caption: Troubleshooting workflow for increased MIC.

Troubleshooting Steps:

  • Investigate Target-Site Mutations:

    • Action: Sequence the leuS gene of your resistant isolate and compare it to the sequence from the susceptible parent strain.

    • Expected Outcome: You may identify non-synonymous mutations. While the specific amino acid substitutions conferring resistance to this compound are not yet widely documented in the literature, any changes within the LeuRS editing domain are highly suspect.

    • Next Step: If mutations are found, proceed to confirm their role in resistance. If no mutations are found, investigate efflux mechanisms.

  • Investigate Efflux Pump Overexpression:

    • Action: Use RT-qPCR to compare the mRNA levels of major efflux pump genes (e.g., mexA, mexB, mexC, mexE, mexX) in the resistant isolate versus the susceptible parent.[1]

    • Expected Outcome: A significant (e.g., >2-fold) increase in the expression of one or more efflux pump genes suggests a potential role in resistance.

    • Next Step: To confirm the functional relevance of efflux, perform MIC testing with an efflux pump inhibitor.

  • Functional Confirmation with an Efflux Pump Inhibitor (EPI):

    • Action: Determine the MIC of this compound against the resistant strain in the presence and absence of a sub-inhibitory concentration of an EPI such as PAβN.

    • Expected Outcome: A significant reduction (≥4-fold) in the MIC in the presence of the EPI strongly suggests that efflux is contributing to the resistance phenotype.[8]

Issue 2: How to overcome the identified resistance mechanism?

Scenario A: Resistance is due to leuS mutation (Target-Site Modification)

Overcoming target-site resistance is challenging as the drug's binding site is altered. Potential strategies include:

  • Structural Modification of the Inhibitor: This is a long-term drug development strategy to design new benzoxaborole analogs that can effectively bind to the mutated LeuRS.

  • Combination Therapy: Investigate synergistic effects of this compound with antibiotics that have a different mechanism of action. This can reduce the selective pressure for the leuS mutation to arise.

Scenario B: Resistance is due to Efflux Pump Overexpression

This form of resistance is often more amenable to intervention.

start Start: Efflux-mediated resistance confirmed strategy1 Strategy 1: Combination Therapy start->strategy1 strategy2 Strategy 2: Alternative Agent start->strategy2 epi_combo Combine this compound with an Efflux Pump Inhibitor (EPI) strategy1->epi_combo outcome1 Outcome: Restored susceptibility to This compound epi_combo->outcome1 alt_agent Use an antibiotic that is not a substrate of the overexpressed efflux pump strategy2->alt_agent outcome2 Outcome: Effective bacterial inhibition alt_agent->outcome2

Caption: Strategies to overcome efflux-mediated resistance.

  • Strategy: Combine this compound with a non-toxic, potent Efflux Pump Inhibitor (EPI). The EPI will block the pump, leading to an increased intracellular concentration of this compound and restoring its efficacy.[2][8]

  • Experimental Validation: Perform checkerboard assays to determine if the combination of this compound and an EPI has a synergistic effect against the resistant strain.

Data Presentation

Table 1: In Vitro Activity of this compound and Comparator Agents against P. aeruginosa Clinical Isolates (n=350)

Antimicrobial AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound 0.25 - 8 1 2
Meropenem≤0.06 - >324>32
Ciprofloxacin≤0.06 - >324>32
Tobramycin≤0.06 - >321>32

Data derived from Kumar M, et al. Antimicrob Agents Chemother. 2019.[6]

Table 2: Troubleshooting Resistance Mechanisms

Observed PhenotypeProbable MechanismRecommended ActionExpected Result
>4-fold increase in MIC.Target-site mutation or efflux pump overexpression.Sequence leuS gene.Identification of non-synonymous mutations.
No leuS mutation found.Efflux pump overexpression.Perform RT-qPCR on mexB, mexY, etc.>2-fold increase in gene expression.
Efflux gene overexpression confirmed.Efflux-mediated resistance.Perform MIC test with an EPI (e.g., PAβN).≥4-fold decrease in MIC.

Experimental Protocols

Protocol 1: Identification of leuS Gene Mutations
  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both the resistant P. aeruginosa isolate and its susceptible parent strain using a commercial kit.

  • PCR Amplification of leuS: Design primers to amplify the entire coding sequence of the leuS gene. Use a high-fidelity DNA polymerase to minimize PCR errors.

  • Sanger Sequencing: Purify the PCR product and send it for bidirectional Sanger sequencing.

  • Sequence Analysis: Align the sequencing results from the resistant and susceptible isolates using bioinformatics software (e.g., BLAST, ClustalW). Identify any nucleotide changes that result in an amino acid substitution.

Protocol 2: Quantification of Efflux Pump Gene Expression by RT-qPCR
  • RNA Extraction: Culture the resistant and susceptible P. aeruginosa strains to mid-log phase. Extract total RNA using a method that preserves RNA integrity (e.g., TRIzol). Treat with DNase I to remove contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay. Use validated primers for target genes (mexB, mexY, etc.) and a housekeeping gene (e.g., rpoD) for normalization.

  • Data Analysis: Calculate the relative expression of the target genes in the resistant strain compared to the susceptible strain using the ΔΔCt method. A fold change of >2 is generally considered significant.

Protocol 3: MIC Determination with an Efflux Pump Inhibitor (EPI)
  • Prepare EPI Stock: Prepare a stock solution of a broad-spectrum EPI, such as PAβN, in a suitable solvent.

  • Determine Sub-inhibitory Concentration of EPI: Determine the MIC of the EPI alone against the resistant strain to identify a concentration that does not inhibit growth on its own (typically 1/4 to 1/8 of the MIC).

  • Broth Microdilution: Perform a standard broth microdilution assay for this compound according to CLSI guidelines. Prepare two sets of serial dilutions: one in standard cation-adjusted Mueller-Hinton broth (CAMHB) and another in CAMHB containing the predetermined sub-inhibitory concentration of the EPI.

  • Analysis: Incubate the plates and determine the MIC of this compound in the absence and presence of the EPI. A ≥4-fold reduction in the MIC with the EPI indicates that efflux contributes to resistance.[8]

References

Optimizing (R)-DS86760016 dosage to prevent resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of (R)-DS86760016 to prevent the development of bacterial resistance. The following troubleshooting guides and frequently asked questions (FAQs) are based on available preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a novel antibiotic belonging to the benzoxaborole class. Its mechanism of action is the inhibition of bacterial leucyl-tRNA synthetase (LeuRS).[1][2][3] This enzyme is crucial for protein synthesis, as it attaches the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA). By inhibiting LeuRS, this compound effectively halts protein production, leading to the arrest of bacterial growth.[4] The compound works by forming a covalent adduct with the tRNALeu at the enzyme's editing site.[4]

Q2: What is the spectrum of activity for this compound?

A2: this compound demonstrates potent activity against a range of multidrug-resistant (MDR) Gram-negative bacteria.[4][5] This includes clinically significant pathogens such as Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae.[4][5] It has shown efficacy against strains resistant to other antibiotic classes, including those producing extended-spectrum β-lactamases (ESBLs) and carbapenemases.[1][4] The compound also shows activity against Mycobacterium abscessus.[6][7] Notably, it has minimal activity against Gram-positive bacteria, which may reduce the risk of resistance development in these organisms.[4]

Q3: What is the primary concern regarding resistance to this class of drugs?

A3: The primary concern is the rapid emergence of resistance. A similar LeuRS inhibitor, GSK2251052, was terminated in Phase 2 clinical trials due to the quick development of resistance in patients being treated for complicated urinary tract infections (cUTIs).[4][5][6] Resistance typically arises from mutations in the LeuRS gene.[4] this compound was specifically developed to have a lower risk of resistance development compared to its predecessors.[4][5]

Q4: How does this compound mitigate the risk of resistance compared to earlier compounds?

A4: this compound exhibits an improved pharmacokinetic profile, including lower plasma clearance, a longer half-life, and higher renal excretion in preclinical models compared to GSK2251052.[4][5][6] This profile allows for sustained drug concentrations at the site of infection. Crucially, it has demonstrated lower mutant prevention concentrations (MPC) against P. aeruginosa.[4][5] Maintaining drug concentrations above the MPC is a key strategy to restrict the selection of resistant mutants. In murine UTI models, no resistance was detected when urinary concentrations of this compound were kept above the MPC.[4][5]

Troubleshooting Guide

Issue 1: Emergence of resistant colonies during in vitro experiments.

  • Possible Cause: Drug concentration may be falling within the mutant selection window (MSW), which is the concentration range between the Minimum Inhibitory Concentration (MIC) and the Mutant Prevention Concentration (MPC).

  • Troubleshooting Steps:

    • Determine the MPC: Conduct an MPC assay to determine the concentration of this compound required to prevent the growth of first-step resistant mutants.

    • Adjust Dosing Regimen: In your experimental design, ensure that the concentration of this compound consistently exceeds the determined MPC.

    • Verify Compound Integrity: Confirm the purity and concentration of your this compound stock solution.

Issue 2: Lack of efficacy in an in vivo model despite favorable in vitro MICs.

  • Possible Cause 1: Suboptimal pharmacokinetic properties in the chosen animal model, leading to insufficient drug exposure at the infection site.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: Perform a pharmacokinetic study in your animal model to measure key parameters like plasma clearance, half-life, and concentration in the target tissue (e.g., urine, kidney, bladder).

    • Dose Fractionation Study: Determine the key pharmacodynamic (PD) driver (e.g., ƒT > MIC, ƒAUC/MIC). For β-lactams, the goal is often to maximize the time the free drug concentration is above the MIC (ƒT > MIC).[8]

    • Optimize Dosing: Adjust the dose and frequency to achieve the target PK/PD index. For urinary tract infections, the goal is to maintain urinary concentrations above the MPC.[4][5]

  • Possible Cause 2: The presence of a bacterial biofilm, which can reduce antibiotic susceptibility.

  • Troubleshooting Steps:

    • Biofilm Inhibition Assay: Test the activity of this compound against biofilms formed by your bacterial strain. The 50% biofilm inhibitory concentration (BIC50) for P. aeruginosa has been reported to be 4 µg/mL, which was two-fold higher than the MIC.[1]

    • Combination Therapy: Consider evaluating this compound in combination with agents known to disrupt biofilms.

Data Summary Tables

Table 1: In Vitro Activity of this compound against MDR Gram-Negative Strains

Organism (No. of Strains) MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL)
P. aeruginosa (41) 0.5 to 4 1 2
E. coli (49) 0.25 to 4 1 2
K. pneumoniae (41) 0.25 to 4 1 2

(Source: Adapted from preclinical studies)[4]

Table 2: Comparative Pharmacokinetic Parameters in Mice

Parameter This compound GSK2251052
Plasma Clearance (CLp, mL/min/kg) 11.0 31.0
Terminal Half-life (t1/2, h) 1.9 1.5
Urine Excretion (% of dose) 66.5 35.7

(Source: Adapted from preclinical studies)[4]

Key Experimental Protocols

1. Mutant Prevention Concentration (MPC) Assay

This protocol is designed to determine the lowest concentration of an antimicrobial agent that prevents the growth of single-step resistant mutants from a large bacterial population.

  • Materials: this compound, Mueller-Hinton agar (B569324) (MHA), target bacterial strain, spectrophotometer, centrifuge.

  • Methodology:

    • Prepare a high-density bacterial inoculum by growing the target strain to the stationary phase in broth. Concentrate the culture to achieve >1010 CFU/mL.

    • Prepare a series of MHA plates containing two-fold serial dilutions of this compound, with concentrations ranging above and below the known MIC.

    • Plate approximately 1010 CFU of the concentrated inoculum onto each agar plate.

    • Incubate the plates at 37°C for 24 to 48 hours.

    • The MPC is defined as the lowest drug concentration on which no bacterial colonies are detected.

2. Murine Catheter-Associated Urinary Tract Infection (CAUTI) Model

This in vivo model assesses the efficacy of this compound in treating a biofilm-associated infection.

  • Materials: this compound, vehicle control, female mice (e.g., Swiss Webster), silicone catheter segments, MDR P. aeruginosa strain, anesthesia.

  • Methodology:

    • Anesthetize the mice.

    • Transurethrally insert a small piece of silicone catheter into the bladder.

    • Inoculate the bladder with a suspension of the target P. aeruginosa strain.

    • Allow the infection to establish for a set period (e.g., 24-48 hours) to promote biofilm formation on the catheter.

    • Initiate treatment with this compound at the desired dose and schedule (e.g., 220 mg/kg, four times a day).[1] Include a vehicle control group.

    • After the treatment course, euthanize the mice and aseptically harvest the kidneys, bladder, and catheter.

    • Homogenize the tissues and sonicate the catheter to dislodge biofilm bacteria.

    • Perform quantitative bacteriology by plating serial dilutions of the homogenates and sonicates to determine bacterial counts (CFU/g of tissue or per catheter).

    • Compare the bacterial loads in the treated group to the control group to determine efficacy.

Visualizations

Mechanism_of_Action cluster_bacterium Bacterial Cell Leu Leucine (Amino Acid) LeuRS Leucyl-tRNA Synthetase (LeuRS) Leu->LeuRS tRNA tRNA-Leu tRNA->LeuRS Ribosome Ribosome LeuRS->Ribosome Charged tRNA-Leu DS86760016 This compound DS86760016->LeuRS Inhibits Protein Protein Synthesis Ribosome->Protein Growth Bacterial Growth & Proliferation Protein->Growth Resistance_Prevention_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Dosing Strategy cluster_outcome Desired Outcome MIC 1. Determine MIC MPC 2. Determine MPC MIC->MPC MSW Calculate Mutant Selection Window (MSW) [MIC - MPC] MPC->MSW PK 3. Conduct PK Study in Animal Model MSW->PK Inform Dosing Targets Dose 4. Optimize Dose & Schedule PK->Dose Target Goal: Maintain Drug Conc. > MPC at Infection Site Dose->Target Outcome Prevent Emergence of Resistance Target->Outcome

References

Technical Support Center: (R)-DS86760016 Preclinical Off-Target Effect Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying potential off-target effects of (R)-DS86760016 in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

A1: this compound is a novel leucyl-tRNA synthetase (LeuRS) inhibitor. It functions by forming a covalent adduct with the terminal adenosine (B11128) of tRNA(Leu) within the editing site of the bacterial LeuRS enzyme. This action inhibits protein synthesis, leading to the arrest of bacterial growth.

Q2: What is the known selectivity profile of this compound and its class of compounds (benzoxaboroles)?

A2: Preclinical data for benzoxaboroles, including compounds similar to this compound, have demonstrated high selectivity for bacterial LeuRS over its human (eukaryotic) counterpart. For instance, studies have shown that these compounds can have over a 1000-fold higher inhibitory concentration against human cell lines (like CHO cells) compared to the target bacterial enzymes, suggesting a low potential for on-target toxicity in mammals. However, this does not rule out other potential off-target interactions.

Q3: My cell-based assay shows an unexpected phenotype (e.g., cytotoxicity, altered morphology) at concentrations where the on-target effect should be minimal in mammalian cells. How do I begin to investigate this?

A3: An unexpected phenotype in mammalian cells is a key indicator of potential off-target effects. A systematic approach is recommended to investigate this. Start by confirming the phenotype is not an artifact of the experimental conditions. Then, proceed with a tiered screening approach, starting with broad panels and moving to more specific assays to identify the off-target protein or pathway. Refer to the "Troubleshooting Guide: Investigating Unexpected Phenotypes" and the workflow diagram below for a structured approach.

Q4: What are the recommended initial steps for a broad off-target screening of this compound?

A4: For a comprehensive initial screen, we recommend using a commercially available in vitro safety pharmacology panel. These panels assess the interaction of a compound against a wide range of common off-target proteins known to be associated with adverse drug reactions, such as GPCRs, ion channels, kinases, and transporters. This provides a broad, initial assessment of potential liabilities.

Q5: How can I confirm if this compound is directly binding to a suspected off-target protein within the cell?

A5: The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for confirming direct target engagement in a cellular environment. This assay measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of the suspected off-target protein in the presence of this compound provides strong evidence of direct binding.

Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity in Mammalian Cell Lines
Potential Cause Troubleshooting Step
Off-target Toxicity The compound may be interacting with an essential mammalian protein.
1. Perform a dose-response curve to determine the EC50 of the cytotoxic effect.
2. Screen against a broad safety pharmacology panel to identify potential off-target families (e.g., kinases, GPCRs).
3. Use in silico prediction tools to identify potential off-targets based on the structure of this compound.
Assay Artifact The compound may be interfering with the assay components (e.g., precipitating in media, autofluorescence).
1. Visually inspect the culture medium for any signs of compound precipitation at the tested concentrations.
2. Run the assay in a cell-free system to check for direct interference with the assay reagents.
3. Use an orthogonal cytotoxicity assay with a different readout (e.g., if you used an MTT assay, try a CellTiter-Glo assay).
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentrations used.
1. Run a vehicle control with the highest concentration of the solvent used in the experiment.
2. Ensure the final solvent concentration is below the recommended limit for your cell line (typically <0.5% for DMSO).
Guide 2: Inconsistent Results in CETSA Experiments
Potential Cause Troubleshooting Step
Weak or No Thermal Shift The interaction with the off-target may be weak, or the experimental conditions may not be optimal.
1. Increase the concentration of this compound to ensure target saturation.
2. Optimize the heating temperature and duration. A temperature gradient is recommended for initial experiments.
3. Ensure the antibody for the Western blot is specific and provides a strong signal.
High Background in Western Blot This can obscure the signal and make data interpretation difficult.
1. Optimize the blocking step by increasing the duration or trying a different blocking agent.
2. Titrate the primary and secondary antibody concentrations to find the optimal dilution.
3. Increase the number and duration of washing steps.
Variability Between Replicates Inconsistent sample handling or processing can lead to unreliable data.
1. Ensure uniform cell seeding and treatment.
2. Use a high-quality thermal cycler with precise temperature control across the block.
3. Normalize protein loading for the Western blot using a reliable method like a BCA assay.

Quantitative Data Summary

The following tables present hypothetical data from off-target screening assays for this compound to illustrate expected results.

Table 1: In Vitro Safety Pharmacology Panel Results (% Inhibition at 10 µM)

Target ClassTarget% Inhibition
On-Target E. coli LeuRS98.5
Off-Target Human LeuRS2.1
hERG (Ion Channel)5.3
M1 (GPCR)8.7
Kinase X 65.4
COX-2 (Enzyme)12.1
SERT (Transporter)3.9

This hypothetical data suggests a potential off-target interaction with "Kinase X".

Table 2: Kinase Profiling Panel Results (IC50 Values)

KinaseIC50 (µM)
Kinase X 0.85
Kinase Y25.6
Kinase Z> 50
PI3Kα> 50
Akt142.1

Follow-up kinase profiling confirms a potent inhibitory activity against "Kinase X".

Table 3: CETSA Results for Kinase X Target Engagement

TreatmentMelting Temperature (Tagg)Thermal Shift (ΔTagg)
Vehicle (DMSO)48.2°C-
This compound (20 µM)54.7°C+6.5°C

A significant positive thermal shift confirms direct binding of this compound to Kinase X in cells.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Validation
  • Cell Culture and Treatment:

    • Plate mammalian cells of interest (e.g., HEK293) and grow to 80-90% confluency.

    • Treat cells with this compound at the desired concentration (e.g., 20 µM) or vehicle control (DMSO) for 2 hours at 37°C.

  • Heat Challenge:

    • Harvest cells by scraping and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 37°C water bath).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for the suspected off-target protein (e.g., Kinase X).

    • Quantify band intensities and plot the normalized soluble protein fraction against temperature to generate melting curves.

Protocol 2: In Vitro Kinase Profiling (Radiometric Assay)
  • Assay Preparation:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 96-well plate, add kinase reaction buffer, the specific kinase to be tested, and the diluted compound or DMSO control.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the reaction by adding a mixture of the specific peptide substrate and [γ-³³P]ATP.

    • Incubate for 60 minutes at 30°C.

  • Detection:

    • Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signal_Transduction_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Kinase_X This compound Off-Target (Kinase X) Kinase_X->MEK Inhibition Gene Gene Expression (Proliferation, Survival) TF->Gene Transcription

Caption: Hypothetical off-target inhibition of the MAPK/ERK pathway.

Experimental_Workflow A Unexpected Phenotype Observed in Mammalian Cells (e.g., decreased viability) B Confirm Phenotype & Rule Out Artifacts (Orthogonal Assays, Vehicle Controls) A->B C Broad Off-Target Screen (In Vitro Safety Panel) B->C Phenotype Confirmed D Analyze Panel Data Identify Potential Hits (e.g., >50% inhibition) C->D E No Significant Hits D->E Negative F Hit(s) Identified (e.g., Kinase Family) D->F Positive G Secondary Screening (e.g., Kinase Profiling Panel) F->G H Determine Potency (IC50) of Interaction with Specific Off-Target G->H I Confirm Direct Target Engagement in Cells (CETSA) H->I J Link Off-Target to Phenotype (e.g., siRNA knockdown, pathway analysis) I->J K Conclusion: Off-Target Mechanism Identified J->K

Caption: Workflow for investigating unexpected phenotypes.

Technical Support Center: Improving Metabolic Stability of (R)-DS86760016 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the metabolic stability of (R)-DS86760016 analogs.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental evaluation of the metabolic stability of this compound analogs.

Issue 1: High In Vitro Clearance in Human Liver Microsomes (HLM)

  • Question: My this compound analog shows high clearance in the HLM assay, suggesting poor metabolic stability. What are the next steps?

  • Answer: High clearance in HLM is a common challenge in early drug discovery.[1] Consider the following troubleshooting steps:

    • Confirm Assay Integrity:

      • Ensure that the positive control compounds are behaving as expected.

      • Verify the concentration and activity of the microsomes and the NADPH cofactor.[2]

      • Check for any chemical instability of your compound in the assay buffer in the absence of NADPH.[2]

    • Metabolite Identification:

      • Perform metabolite identification studies using LC-MS/MS to pinpoint the sites of metabolic liability on your molecule. Common metabolic pathways include oxidation, reduction, and hydrolysis.[3]

    • Structural Modification:

      • Based on the metabolite ID, rationally design new analogs to block the sites of metabolism. Common strategies include:

        • Introducing steric hindrance near the metabolic soft spot.

        • Replacing metabolically labile groups with more stable alternatives (e.g., replacing a methyl group with a halogen or cyclopropyl (B3062369) group).

        • Altering the electronic properties of the molecule.[4]

Issue 2: Discrepancy Between In Vitro Data and In Vivo Pharmacokinetic (PK) Data

  • Question: My analog appeared stable in vitro (low HLM clearance), but in vivo studies in rats show rapid clearance. What could be the reason for this discrepancy?

  • Answer: This is a frequent issue that can arise from several factors:

    • Extrahepatic Metabolism: The compound may be metabolized in tissues other than the liver, such as the intestine, kidney, or lungs.[2][3] Consider performing stability assays with S9 fractions from these tissues.[3]

    • Phase II Metabolism: The standard HLM assay with only NADPH as a cofactor primarily assesses Phase I (CYP-mediated) metabolism.[2] Your compound might be undergoing rapid Phase II conjugation (e.g., glucuronidation or sulfation). To investigate this, use liver S9 fractions which contain both microsomal and cytosolic enzymes, or supplement microsomes with cofactors like UDPGA and PAPS.[2][3]

    • Transporter-Mediated Clearance: The compound could be rapidly eliminated by transporters in the liver or kidney.

    • Poor In Vitro-In Vivo Correlation (IVIVC): The intrinsic clearance might be underpredicted by the in vitro assay.[2]

Issue 3: No Turnover Observed in Standard Microsomal Stability Assay

  • Question: My compound shows no degradation in the standard 60-minute HLM assay. How can I accurately determine its intrinsic clearance?

  • Answer: For highly stable compounds, the standard assay may not be sensitive enough.[1] Consider the following approaches:

    • Increase Incubation Time and/or Protein Concentration: Carefully extend the incubation time (e.g., up to 4 hours) and/or increase the microsomal protein concentration. Be mindful that enzyme activity can decrease over longer incubation times.[1]

    • Hepatocyte Relay Assay: This method involves incubating the compound with fresh hepatocytes in successive steps, allowing for the detection of low levels of metabolism.[1]

    • Use of More Sensitive Analytical Techniques: Ensure your LC-MS/MS method is optimized for high sensitivity to detect small decreases in the parent compound.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to assess metabolic stability?

A1: The primary parameters derived from in vitro metabolic stability assays are:

  • Half-life (t½): The time it takes for 50% of the compound to be metabolized. A longer half-life indicates greater stability.[5]

  • Intrinsic Clearance (CLint): The rate at which a compound is metabolized by the liver, independent of blood flow. It is a measure of the enzymatic activity towards the compound.[5]

Q2: Why is improving metabolic stability important for this compound analogs?

A2: this compound is a novel leucyl-tRNA synthetase inhibitor.[6][7] For its analogs, improving metabolic stability is crucial to:

  • Enhance Pharmacokinetic Profile: Achieve a longer plasma half-life and lower clearance, which can lead to less frequent dosing.[6][7]

  • Increase Drug Exposure: Ensure that the concentration of the drug at the site of action remains above the minimum inhibitory concentration (MIC) for a sufficient duration.

  • Reduce Potential for Drug-Drug Interactions: Compounds that are less susceptible to metabolism are less likely to be perpetrators or victims of CYP-mediated drug-drug interactions.

  • Minimize Formation of Reactive Metabolites: Poorly stable compounds can sometimes form reactive metabolites that can lead to toxicity.

Q3: What in vitro systems are available to study metabolic stability?

A3: Several in vitro systems can be used, each providing different information:

  • Liver Microsomes: Subcellular fractions containing Phase I enzymes (CYPs) and some Phase II enzymes (UGTs). They are cost-effective and suitable for high-throughput screening.[2][5]

  • Liver S9 Fraction: Contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and Phase II metabolism.[3]

  • Hepatocytes: Intact liver cells that contain a full complement of metabolic enzymes and cofactors, providing a more physiologically relevant model.[5]

  • Recombinant Enzymes: Individual drug-metabolizing enzymes (e.g., specific CYP isoforms) expressed in a cellular system. These are useful for reaction phenotyping to identify which enzymes are responsible for a compound's metabolism.

Q4: How can I predict human clearance from in vitro data?

A4: In vitro intrinsic clearance data can be scaled to predict in vivo hepatic clearance in humans using various models, such as the well-stirred model. This requires additional data, including liver weight, microsomal protein per gram of liver, and blood flow rates.[2] It's important to note that these are predictions and may not always accurately reflect the in vivo situation.

Data Presentation

Table 1: Metabolic Stability of this compound Analogs in Human Liver Microsomes

Compound IDModificationt½ (min)CLint (µL/min/mg protein)
This compoundParent12511.1
Analog-01R1 = OCF31509.2
Analog-02R2 = Cyclopropyl> 240< 5.8
Analog-03R3 = Pyridine4530.8
Analog-04R1 = Cl, R2 = CH38815.8

Table 2: Cross-Species Metabolic Stability of Analog-02

SpeciesLiver Microsomes t½ (min)Hepatocytes t½ (min)
Human> 240> 300
Rat180220
Dog210250
Monkey> 240> 300

Experimental Protocols

Protocol 1: Human Liver Microsomal Stability Assay

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 0.1 M phosphate (B84403) buffer (pH 7.4).

    • Prepare a solution of NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH solution.

    • Incubate at 37°C with shaking.

  • Sampling and Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

    • Terminate the reaction by adding ice-cold acetonitrile (B52724) containing an internal standard.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The slope of the line gives the rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compound Prepare Test Compound Stock mix Combine Compound, Buffer & Microsomes prep_compound->mix prep_microsomes Thaw Liver Microsomes prep_microsomes->mix prep_buffer Prepare Buffer & Cofactors prep_buffer->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Add NADPH to Initiate Reaction pre_incubate->start_reaction sampling Sample at Time Points start_reaction->sampling terminate Terminate Reaction (Acetonitrile + IS) sampling->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calc_t_half Calculate t½ analyze->calc_t_half calc_clint Calculate CLint analyze->calc_clint

Caption: Workflow for a typical in vitro microsomal stability assay.

troubleshooting_logic start High In Vitro Clearance Observed met_id Perform Metabolite Identification start->met_id is_phase1 Primary Metabolism via Phase I (CYP)? met_id->is_phase1 is_phase2 Primary Metabolism via Phase II (e.g., UGT)? is_phase1->is_phase2 No sar Structural Modification to Block Metabolism is_phase1->sar Yes is_phase2->sar Yes extrahepatic Investigate Extrahepatic Metabolism (S9 Fractions) is_phase2->extrahepatic No retest Re-evaluate Analog in Vitro sar->retest

Caption: Decision tree for troubleshooting high in vitro clearance.

References

Cross-resistance between (R)-DS86760016 and other LeuRS inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-DS86760016 and other leucyl-tRNA synthetase (LeuRS) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and other LeuRS inhibitors?

This compound is a novel leucyl-tRNA synthetase (LeuRS) inhibitor.[1][2][3] Like other inhibitors in its class, such as GSK2251052, it functions by inhibiting bacterial protein synthesis.[1][4] Specifically, these inhibitors trap the leucyl-tRNA in the editing site of the LeuRS enzyme, preventing the incorporation of leucine (B10760876) into proteins and leading to bacterial growth arrest.[2] This novel mode of action makes it a potential therapeutic agent against multidrug-resistant (MDR) Gram-negative bacteria.[1][2][3]

Q2: Is there cross-resistance between this compound and other LeuRS inhibitors?

Yes, there is documented cross-resistance between this compound and GSK2251052, another LeuRS inhibitor.[2][5] Mutants that develop resistance to this compound have been shown to exhibit significantly increased Minimum Inhibitory Concentrations (MICs) to GSK2251052 as well.[2][5] This is expected as both compounds target the same enzyme.

Q3: Do this compound resistant mutants show cross-resistance to other classes of antibiotics?

No, mutants resistant to this compound do not typically show cross-resistance to other classes of therapeutic agents.[2][5] This is due to the novel mechanism of action targeting LeuRS, which is different from that of other antibiotic classes like beta-lactams, fluoroquinolones, or aminoglycosides.[2]

Q4: What is the mechanism of resistance to this compound?

Resistance to this compound arises from mutations in the leuS gene, which encodes for the leucyl-tRNA synthetase.[2][4] Specifically, these mutations are found in the editing domain of the LeuRS enzyme.[4] These amino acid changes reduce the binding affinity of the inhibitor to the enzyme, thereby decreasing its efficacy.

Q5: How does the frequency of resistance to this compound compare to other LeuRS inhibitors?

This compound has been developed to have a lower risk of resistance development compared to its predecessor, GSK2251052.[1][2][3] In comparative in vivo studies using murine urinary tract infection models, this compound demonstrated a lower propensity for the emergence of resistant mutants.[3]

Troubleshooting Guides

Problem: Unexpectedly high MIC values for this compound against supposedly susceptible strains.

Possible Causes and Solutions:

  • Inoculum Preparation: An incorrect inoculum size can significantly affect MIC results. Ensure the bacterial suspension is standardized to the recommended turbidity (e.g., 0.5 McFarland standard) before dilution.

  • Media and Reagents: The quality and composition of the Mueller-Hinton broth can influence results. Use cation-adjusted Mueller-Hinton broth (CAMHB) as recommended by CLSI guidelines.

  • Compound Integrity: Ensure the stock solution of this compound is properly prepared, stored, and has not degraded.

  • Contamination: Check for contamination in the bacterial culture or the experimental setup.

Problem: Difficulty in selecting for this compound resistant mutants.

Possible Causes and Solutions:

  • Inappropriate Selection Concentration: The concentration of this compound used for selection might be too high. Start with concentrations around the MIC and gradually increase in subsequent passages (for multi-step resistance studies) or use a range of concentrations (e.g., 4x or 10x MIC) for single-step selection.

  • Low Inoculum Density: For spontaneous mutation frequency studies, a high bacterial density (e.g., ~10⁸ CFU) is required to increase the probability of isolating resistant mutants.

  • Instability of Mutants: Some resistant mutants may have a fitness cost and grow slower than the wild-type. Allow for sufficient incubation time for colonies to appear.

Data Presentation

Table 1: In Vitro Activity of this compound and GSK2251052 against Gram-Negative Pathogens

OrganismCompoundMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
E. coliThis compound0.25 - 2--
GSK2251052---
K. pneumoniaeThis compound0.25 - 2--
GSK2251052---
P. aeruginosaThis compound≤0.06 - >3212
GSK2251052---

Data for this compound against P. aeruginosa is from a study with 350 clinical isolates.[6] General MICs for E. coli and K. pneumoniae are reported as 0.25 to 2 µg/ml.[2] Specific MIC₅₀ and MIC₉₀ for GSK2251052 against these strains were not available in the provided search results.

Table 2: Cross-Resistance Profile of this compound-Resistant Mutants

OrganismMutant Parent MIC of this compound (µg/mL)Mutant MIC of this compound (µg/mL)Fold Increase in MICMutant MIC of GSK2251052 (µg/mL)
E. coli0.5up to 1,024up to 2,048-
K. pneumoniae0.5up to 1,024up to 2,048-
P. aeruginosa1up to 128up to 128-

Data from a study on susceptibilities of this compound-resistant mutants.[2][5] The mutants showed cross-resistance to GSK2251052.[2][5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation: From a fresh overnight culture, prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Frequency of Resistance Determination

This protocol provides a general method for determining the frequency of spontaneous resistance.

  • Prepare a High-Density Bacterial Culture: Grow the bacterial strain to a high density (e.g., late logarithmic or early stationary phase) in a suitable broth medium.

  • Determine Viable Cell Count: Perform serial dilutions of the culture and plate on non-selective agar (B569324) plates to determine the total number of colony-forming units (CFU) per milliliter.

  • Selection of Resistant Mutants: Plate a large volume of the undiluted high-density culture onto agar plates containing a selective concentration of this compound (typically 4x or 10x the MIC).

  • Incubation: Incubate the selective plates at 35-37°C for 24-48 hours, or longer if resistant mutants are slow-growing.

  • Calculate Frequency of Resistance: Count the number of colonies that grow on the selective plates. The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of viable cells plated.

Visualizations

CrossResistance cluster_inhibitors LeuRS Inhibitors cluster_other_antibiotics Other Antibiotic Classes DS86760016 This compound DS86760016_res DS86760016 Resistant Mutant DS86760016->DS86760016_res Exposure leads to resistance mutation in leuS gene GSK2251052 GSK2251052 BetaLactams Beta-Lactams Fluoroquinolones Fluoroquinolones Aminoglycosides Aminoglycosides DS86760016_res->GSK2251052 Exhibits Cross-Resistance DS86760016_res->BetaLactams No Cross-Resistance DS86760016_res->Fluoroquinolones No Cross-Resistance DS86760016_res->Aminoglycosides No Cross-Resistance

Caption: Cross-resistance profile of this compound resistant mutants.

MIC_Workflow start Start prep_agent Prepare serial dilutions of this compound start->prep_agent prep_inoculum Standardize bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate microtiter plate prep_agent->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

ResistanceMechanism cluster_resistance Resistance Mechanism inhibitor This compound leurs Leucyl-tRNA Synthetase (LeuRS) inhibitor->leurs Binds to editing site protein_synthesis Protein Synthesis inhibitor->protein_synthesis Inhibits altered_leurs Altered LeuRS inhibitor->altered_leurs Reduced binding leurs->protein_synthesis Catalyzes mutation Mutation in leuS gene (Editing Domain) leurs->mutation Selection pressure leads to trna Leucyl-tRNA trna->leurs Substrate bacterial_growth Bacterial Growth protein_synthesis->bacterial_growth Essential for mutation->altered_leurs Results in

Caption: Mechanism of action and resistance to this compound.

References

Technical Support Center: Addressing Rapid Emergence of Resistance to Benzoxaboroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the rapid emergence of resistance to benzoxaborole compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for most antifungal and antibacterial benzoxaboroles?

A1: The primary mechanism of action for many benzoxaboroles, such as tavaborole (B1682936) (AN2690), is the inhibition of leucyl-tRNA synthetase (LeuRS).[1][2][3] LeuRS is a crucial enzyme responsible for attaching the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA), a vital step in protein synthesis.[3] Benzoxaboroles bind to the editing site of LeuRS and form a stable adduct with tRNALeu, trapping it and halting the catalytic cycle of the enzyme, which ultimately inhibits protein synthesis.[1][2][3]

Q2: What are the known mechanisms of resistance to benzoxaboroles?

A2: The most well-documented mechanism of resistance is the acquisition of mutations in the gene encoding the target enzyme, leucyl-tRNA synthetase (LeuRS).[1][2] These mutations can occur both within the benzoxaborole binding site and at distal locations, altering the enzyme's conformation and reducing the drug's binding affinity.[1][4] In some bacteria, benzoxaboroles can also act as inhibitors of β-lactamases, and resistance could potentially emerge through alterations in these enzymes.[3] Other studies in parasites have suggested that changes in ubiquitination or sumoylation pathways might contribute to a general stress response that reduces susceptibility.[5]

Q3: How quickly can resistance to benzoxaboroles develop in vitro?

A3: Spontaneous resistant mutants of fungi like Saccharomyces cerevisiae and Candida albicans have been obtained in the laboratory at a frequency of 10-7 to 10-8.[6] For Trichophyton rubrum, spontaneous resistant mutants were isolated at a frequency of 10-8 when grown on media containing the MIC of tavaborole. This frequency increased by almost 100-fold when the fungus was pre-exposed to sub-inhibitory concentrations of the drug.[7]

Q4: Is there cross-resistance between benzoxaboroles and other classes of antifungals or antibacterials?

A4: Studies have shown that mutants resistant to benzoxaboroles due to mutations in LeuRS do not typically exhibit cross-resistance to other classes of antifungal agents with different mechanisms of action.[6][7] This is attributed to the unique target of this class of drugs.

Troubleshooting Guides

Section 1: Generating and Characterizing Resistant Mutants

Q1.1: I am unable to generate benzoxaborole-resistant mutants in my fungal/bacterial cultures. What are the possible reasons?

A1.1: Several factors could be contributing to this issue:

  • Inappropriate Drug Concentration: The concentration of the benzoxaborole used for selection might be too high, leading to the killing of all cells before any resistant mutants can emerge. Conversely, a concentration that is too low may not provide sufficient selective pressure. It is recommended to use concentrations ranging from 4 to 16 times the Minimum Inhibitory Concentration (MIC).[4]

  • Insufficient Cell Number: The frequency of spontaneous resistance mutations is low (typically 10-7 to 10-8).[6][7] Ensure you are plating a sufficiently large number of cells (e.g., 108–1011 CFUs) to increase the probability of isolating a resistant mutant.

  • Sub-optimal Growth Conditions: Ensure that the growth medium, temperature, and incubation time are optimal for the organism you are studying.

  • Instability of the Compound: Verify the stability of the benzoxaborole compound in your experimental setup.

Q1.2: My isolated mutants show only a small increase in MIC/IC50 values. How can I select for higher-level resistance?

A1.2: A small increase in resistance is common with single-step selections. To select for higher-level resistance, you can use a multi-step or serial passage approach. This involves repeatedly exposing the resistant mutants to gradually increasing concentrations of the benzoxaborole. This method mimics the evolution of resistance over time and can select for the accumulation of multiple resistance mutations.

Q1.3: I have sequenced the LeuRS gene in my resistant mutants but found no mutations. What are other possible resistance mechanisms?

A1.3: While LeuRS mutations are the most common mechanism, other possibilities exist:

  • Efflux Pumps: The organism may have acquired the ability to pump the drug out of the cell, reducing its intracellular concentration. This can be investigated using efflux pump inhibitors. However, some studies in Leishmania did not find evidence for the involvement of common ABC transporters.[5]

  • Drug Inactivation: The organism may have evolved enzymes that can modify and inactivate the benzoxaborole compound.

  • Alterations in Downstream Pathways: As suggested in some parasite studies, mutations in genes related to protein degradation pathways like ubiquitination or sumoylation might confer a general stress response that contributes to reduced susceptibility.[5]

  • Whole-Genome Sequencing: If candidate gene sequencing is unrevealing, whole-genome sequencing of your resistant mutants compared to the parental strain is a powerful tool to identify novel resistance mutations.

Section 2: Biochemical and Biophysical Assays

Q2.1: I am expressing a mutant LeuRS enzyme, but it is insoluble or has no activity. What can I do?

A2.1: This is a common challenge in protein expression and purification.

  • Expression System and Conditions: The choice of expression host (e.g., bacterial, yeast, insect, or mammalian cells) can significantly impact protein folding and solubility. If using a bacterial system like E. coli, try expressing the protein at a lower temperature (e.g., 16-20°C) to slow down protein synthesis and promote proper folding.

  • Solubilization Tags: Fusing a solubility-enhancing tag, such as maltose-binding protein (MBP), to your protein can improve its solubility.

  • Codon Optimization: Ensure that the codons in your mutant LeuRS gene are optimized for the expression host you are using.

  • Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your mutant protein.

  • Lysis and Purification Buffers: Optimize the buffer conditions (pH, salt concentration, additives like glycerol (B35011) or non-detergent sulfobetaines) used for cell lysis and protein purification to maintain protein stability.

Q2.2: My enzyme kinetics data for benzoxaborole inhibition of mutant LeuRS is not reproducible. What are the potential issues?

A2.2: Reproducibility issues in enzyme kinetics can arise from several sources:

  • Enzyme Stability: Ensure that your purified mutant LeuRS is stable and active throughout the duration of the assay. Perform control experiments to measure the enzyme's activity over time in the absence of the inhibitor.

  • Inhibitor Concentration and Solubility: Accurately determine the concentration of your benzoxaborole stock solution. Ensure that the compound is fully dissolved in the assay buffer and does not precipitate at the concentrations used.

  • Assay Conditions: Maintain consistent assay conditions (temperature, pH, buffer composition, and substrate concentrations).

  • Reaction Progress: Ensure you are measuring the initial reaction velocity. If the reaction product inhibits the enzyme, this can lead to non-linear progress curves and misinterpretation of the data.

Q2.3: In my thermal shift assay (TSA), I don't see a significant shift in the melting temperature (Tm) of the mutant LeuRS upon benzoxaborole binding. Does this mean there is no binding?

A2.3: Not necessarily. While a significant Tm shift is a good indicator of binding and stabilization, the absence of a large shift can have several interpretations:

  • Weak Binding: The binding affinity of the benzoxaborole to the mutant enzyme may be too low to cause a detectable thermal shift under your experimental conditions.

  • Enthalpy vs. Entropy Driven Binding: The binding of the ligand might be primarily entropy-driven, which may not always result in a significant change in thermal stability.

  • Assay Conditions: The buffer conditions (pH, ionic strength) can influence the observed Tm shift. It is advisable to screen different buffer conditions.

  • Protein Quality: Ensure that your purified mutant protein is well-folded and not aggregated, as this can affect the quality of the thermal denaturation curve.

  • Alternative Techniques: If TSA results are inconclusive, consider using other biophysical techniques to measure binding, such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

Quantitative Data on Benzoxaborole Resistance

The following tables summarize publicly available data on the in vitro activity of benzoxaboroles against susceptible and resistant strains.

Table 1: In Vitro Activity of Tavaborole against Fungal Pathogens

OrganismStrainMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Trichophyton rubrum100 clinical isolates1.0–8.04.08.0[6]
Trichophyton mentagrophytes100 clinical isolates4.0–8.04.08.0[6]
Candida spp.Clinical isolates2–161616[8]
Aspergillus spp.Clinical isolatesN/A2N/A[8]
T. rubrumSpontaneous resistant mutants2.50–5.00N/AN/A[7]

Table 2: Fold Change in Resistance to Benzoxaboroles

CompoundOrganismMutantFold Change in MIC/IC90Reference
Tavaborole (AN2690)S. cerevisiae / C. albicansSpontaneous LeuRS mutantsUp to 512-fold[6]
Tavaborole (AN2690)Trichophyton rubrumSpontaneous LeuRS mutants4 to 8-fold[7]
AN11527Escherichia coliSpontaneous FabI mutants>32-fold[9]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare Antifungal Stock Solution: Dissolve the benzoxaborole compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Inoculum: Culture the fungal strain on appropriate agar (B569324) plates. Prepare a cell suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.

  • Prepare Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the benzoxaborole compound in the appropriate broth medium (e.g., RPMI-1640 for fungi).[10] Leave a well with no drug as a positive growth control.

  • Inoculate Plates: Add the prepared fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35°C for fungi) for 24-72 hours.[11][12]

  • Determine MIC: The MIC is the lowest concentration of the benzoxaborole that causes complete inhibition of visible growth.[12] For some fungi, a prominent reduction in growth (e.g., 50% or 80%) may be used as the endpoint.

Protocol 2: Protein Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This protocol outlines a general procedure for assessing the binding of a benzoxaborole to a target protein like LeuRS.

  • Prepare Protein and Compound: Purify the target protein to >90% purity. Prepare a stock solution of the benzoxaborole compound and perform serial dilutions.

  • Prepare Assay Mixture: In a qPCR plate, mix the purified protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO™ Orange), and the assay buffer.

  • Add Compound: Add the benzoxaborole dilutions to the protein-dye mixture. Include a control with no compound (e.g., DMSO only).

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.

  • Data Analysis: As the protein unfolds with increasing temperature, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the inflection point of the fluorescence curve. A positive shift in Tm in the presence of the benzoxaborole indicates that the compound binds to and stabilizes the protein.

Visualizations

Benzoxaborole_MoA_Resistance cluster_MoA Mechanism of Action cluster_Resistance Mechanism of Resistance Benzoxaborole Benzoxaborole (e.g., Tavaborole) LeuRS Leucyl-tRNA Synthetase (LeuRS) Benzoxaborole->LeuRS Binds to editing site Mutated_LeuRS Mutated LeuRS Benzoxaborole->Mutated_LeuRS Ineffective binding Adduct Benzoxaborole-tRNA-LeuRS Adduct (Trapped) LeuRS->Adduct tRNA_Leu tRNA-Leu tRNA_Leu->Adduct Protein_Synthesis Protein Synthesis Adduct->Protein_Synthesis Inhibits Cell_Death Fungal/Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to Reduced_Binding Reduced Benzoxaborole Binding Affinity Mutated_LeuRS->Reduced_Binding Causes Continued_Synthesis Continued Protein Synthesis Reduced_Binding->Continued_Synthesis Allows Cell_Survival Cell Survival and Resistance Continued_Synthesis->Cell_Survival Leads to

Caption: Mechanism of action of benzoxaboroles and the primary resistance pathway.

Resistance_Workflow cluster_Selection Mutant Selection cluster_Characterization Characterization cluster_Confirmation Confirmation Start Start with Susceptible Parental Strain Culture Culture with Increasing [Benzoxaborole] Start->Culture Isolate Isolate Resistant Colonies Culture->Isolate MIC_Test MIC Determination Isolate->MIC_Test WGS Whole Genome Sequencing Isolate->WGS Identify_Mutation Identify Mutations (e.g., in LeuRS) WGS->Identify_Mutation Site_Directed_Mutagenesis Site-Directed Mutagenesis Identify_Mutation->Site_Directed_Mutagenesis Express_Protein Express & Purify Mutant Protein Site_Directed_Mutagenesis->Express_Protein Biochemical_Assay Biochemical Assays (Enzyme Kinetics) Express_Protein->Biochemical_Assay Biophysical_Assay Biophysical Assays (e.g., TSA) Express_Protein->Biophysical_Assay Confirm_Resistance Confirm Resistance Mechanism Biochemical_Assay->Confirm_Resistance Biophysical_Assay->Confirm_Resistance End End Confirm_Resistance->End

Caption: Experimental workflow for identifying and characterizing benzoxaborole resistance.

Caption: Troubleshooting flowchart for common experimental issues.

References

Technical Support Center: Troubleshooting Cell-based Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers encountering potential interference from small molecules in their cell-based assays. While the examples provided are general, they are framed to be relevant for compounds under investigation, such as the novel leucyl-tRNA synthetase inhibitor, (R)-DS86760016. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common sources of assay artifacts, ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is the R-enantiomer of DS86760016, a novel preclinical leucyl-tRNA synthetase (LeuRS) inhibitor.[1][2][3] Its primary mechanism of action is the inhibition of protein synthesis in bacteria by forming a covalent adduct with the tRNAleu at the editing site of the LeuRS enzyme.[1] It has shown potent activity against multidrug-resistant (MDR) Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae, as well as Mycobacterium abscessus.[1][3][4][5]

Q2: My compound of interest is showing activity in a cell-based assay. How can I be sure it's a true "hit" and not an artifact?

Observing activity in a primary screen is an exciting first step, but it is crucial to validate this "hit" through a series of secondary and counter-assays to rule out common interference mechanisms.[6][7][8] False positives can arise from various sources, including direct interaction with the reporter system, off-target cytotoxicity, or compound aggregation.[8][9][10] A systematic approach to hit validation is essential to avoid wasting resources on misleading initial data.[6][7]

Q3: What are the most common ways a small molecule can interfere with cell-based assays?

Small molecules can interfere with cell-based assays through several mechanisms, leading to either false-positive or false-negative results.[8][9][10][11] Key mechanisms include:

  • Reporter Enzyme Inhibition/Stabilization: The compound may directly inhibit or, counterintuitively, stabilize the reporter enzyme (e.g., luciferase), leading to a decrease or increase in signal, respectively.[12][13][14][15]

  • Light-Based Interference: The compound may be autofluorescent or colored, directly contributing to the signal in fluorescence or absorbance-based assays.[7][16] Alternatively, it could quench the fluorescent signal, leading to a false-negative result.[12][17][18][19]

  • Off-Target Cytotoxicity: The compound may induce cell death through a mechanism unrelated to the target of interest, which can confound the results of assays that rely on cell viability.[20][21][22]

  • Colloidal Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically sequester and denature proteins, leading to what appears to be specific inhibition.[6][10][23]

Q4: What is an orthogonal assay and why is it important for hit validation?

An orthogonal assay measures the same biological endpoint as the primary assay but uses a different detection method or technology.[6][7][24][25][26] For example, if your primary screen was a luciferase reporter gene assay, an orthogonal assay could be a direct measurement of the target protein levels via Western blot or target engagement via a cellular thermal shift assay (CETSA).[6] Using an orthogonal assay is a powerful method to confirm that the observed activity is genuine and not an artifact of the primary assay format.[6][26][27]

Troubleshooting Guides

Issue 1: Unexpected Results in a Luciferase Reporter Assay

Symptoms:

  • A dose-dependent decrease in luminescence that may not be related to the target pathway.

  • A dose-dependent increase in luminescence, which is counterintuitive for an inhibitor.[13][14][15]

Troubleshooting Workflow:

start Unexpected Luminescence Change with Compound step1 Step 1: Assess General Cytotoxicity (e.g., MTT, LDH assay) start->step1 step2 Step 2: Run a Promoterless Luciferase Control Assay step1->step2 No end_cytotoxic Result: Compound is cytotoxic at active concentrations. Re-evaluate. step1->end_cytotoxic Cytotoxicity Observed? Yes step3 Step 3: Perform a Cell-Free Luciferase Inhibition Assay step2->step3 end_direct_inhibition Result: Compound is a direct luciferase inhibitor. False positive. step3->end_direct_inhibition Luminescence Decrease? Yes end_stabilization Result: Compound stabilizes luciferase. False positive. step3->end_stabilization Luminescence Increase? Yes end_valid_hit Result: No interference detected. Proceed to orthogonal assays. step3->end_valid_hit No Change

Caption: Troubleshooting workflow for luciferase assay interference.

Detailed Protocols:

  • Step 1: Assess General Cytotoxicity: Run a standard cytotoxicity assay (e.g., MTT, resazurin, or LDH release) in parallel with your primary assay, using the same cell line, compound concentrations, and incubation times.[20] This will determine if the observed effect on luminescence is simply due to a reduction in viable cell number.

  • Step 2: Promoterless Luciferase Control: Transfect cells with a control plasmid that contains the luciferase gene but lacks a promoter. If your compound still alters the luminescence signal, it suggests an off-target effect on the luciferase reporter itself or general cellular processes.

  • Step 3: Cell-Free Luciferase Inhibition Assay: This biochemical assay directly tests for compound interaction with the luciferase enzyme.[13]

    • In a multi-well plate, combine purified luciferase enzyme with a serial dilution of your compound.

    • Initiate the reaction by adding the luciferase substrate (luciferin) and ATP.

    • Immediately measure luminescence.

    • A dose-dependent decrease in signal indicates direct enzyme inhibition, while an increase can suggest enzyme stabilization.[13][14][15]

Issue 2: Suspected Interference in Fluorescence-Based Assays

Symptoms:

  • A dose-dependent increase in fluorescence signal in the absence of the biological target (autofluorescence).

  • A lower-than-expected signal, even with a known activator (fluorescence quenching).

Troubleshooting Workflow:

start Unexpected Fluorescence Signal with Compound step1 Step 1: Measure Compound Autofluorescence start->step1 step2 Step 2: Perform a Quenching Assay step1->step2 No end_autofluorescence Result: Compound is autofluorescent. Subtract background or switch fluorophore. step1->end_autofluorescence Signal Detected? Yes end_quenching Result: Compound quenches signal. Consider alternative detection methods. step2->end_quenching Signal Decrease? Yes end_no_interference Result: No interference detected. Proceed with validation. step2->end_no_interference No

Caption: Troubleshooting workflow for fluorescence assay interference.

Detailed Protocols:

  • Step 1: Autofluorescence Measurement:

    • Prepare a serial dilution of your compound in the assay buffer.

    • In a multi-well plate, add the compound dilutions to wells without any cells or assay reagents.

    • Read the plate using the same excitation and emission wavelengths as your primary assay.

    • A concentration-dependent increase in signal confirms autofluorescence.[16]

  • Step 2: Fluorescence Quenching Assay:

    • In a cell-free system, combine your fluorescent probe/reporter with a serial dilution of your compound.

    • Excite the fluorophore and measure the emission.

    • A concentration-dependent decrease in the signal suggests that your compound is quenching the fluorescence.[12]

Data Presentation for Hit Validation

To effectively triage compounds and eliminate false positives, it is essential to present data from your primary screen, counter-screens, and orthogonal assays in a clear and structured manner.

Table 1: Example Data Summary for Hit Triage

Compound IDPrimary Assay (IC50, µM)Cytotoxicity (CC50, µM)Luciferase Inhibition (IC50, µM)Orthogonal Assay (IC50, µM)Triage Decision
This compound 1.2> 50> 501.5Proceed
Compound A2.53.0> 50> 50Eliminate (Cytotoxic)
Compound B0.8> 501.0> 50Eliminate (Luciferase Inhibitor)
Compound C5.0> 50> 50Not ActiveEliminate (Primary Assay Artifact)

Hit Validation Cascade

A structured hit validation cascade is critical to efficiently identify robust lead candidates and eliminate artifacts early in the drug discovery process.[6]

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Validation hts High-Throughput Screen (e.g., 200,000 compounds) primary_hits Primary Hits (~1,000) hts->primary_hits dose_response Dose-Response Confirmation primary_hits->dose_response triage Interference Counter-Screens (Cytotoxicity, Luciferase, Fluorescence) dose_response->triage confirmed_hits Confirmed & Triaged Hits (~100) triage->confirmed_hits orthogonal Orthogonal & Biophysical Assays (e.g., CETSA, SPR) confirmed_hits->orthogonal validated_hits Validated Hits (~10-20) orthogonal->validated_hits

Caption: A typical hit validation cascade in drug discovery.[6]

References

Technical Support Center: Synthesis of Optically Pure (R)-DS86760016

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of optically pure (R)-DS86760016. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this novel leucyl-tRNA synthetase inhibitor.

Troubleshooting Guide

This guide addresses specific challenges that may arise during the multi-step synthesis of this compound, from the preparation of the initial building block to the final chiral separation and purification.

Synthesis of Intermediate 2: 2-bromo-3-hydroxy-4-methoxybenzaldehyde (B142738)

Question: I am experiencing low yields and the formation of multiple byproducts during the bromination of isovanillin (B20041) to produce 2-bromo-3-hydroxy-4-methoxybenzaldehyde. What are the likely causes and how can I optimize this step?

Answer:

Low yields and byproduct formation in the bromination of isovanillin are common issues. Here are the potential causes and troubleshooting steps:

  • Over-bromination: Isovanillin has a highly activated aromatic ring, making it susceptible to polybromination.

    • Solution: Ensure slow, dropwise addition of the bromine solution, preferably at a low temperature (e.g., 0 °C) to control the reaction rate. Use of a less polar solvent like chloroform (B151607) can also help moderate the reactivity.

  • Incorrect Stoichiometry: An excess of bromine will inevitably lead to di- and tri-brominated products.

    • Solution: Use a precise 1:1 molar ratio of isovanillin to bromine. It is advisable to perform small-scale trials to fine-tune the stoichiometry.

  • Reaction Temperature: Higher temperatures can increase the rate of side reactions.

    • Solution: Maintain a consistent low temperature throughout the addition of bromine.

  • Work-up Procedure: Improper work-up can lead to product loss.

    • Solution: Quench the reaction with an aqueous solution of a reducing agent like sodium bisulfite to remove any unreacted bromine. The desired product can then be isolated by filtration or extraction.

ParameterRecommended ConditionTroubleshooting Tip
Solvent ChloroformLess polar solvent to moderate reactivity.
Temperature 0 °CMaintain to minimize side reactions.
Stoichiometry 1:1 (Isovanillin:Bromine)Precise control is crucial to avoid over-bromination.
Addition Rate Slow, dropwisePrevents localized high concentrations of bromine.
Chiral Separation of Intermediate 5

The synthesis of optically pure this compound relies on the successful chiral separation of a key racemic intermediate.

Question: I am having difficulty achieving baseline separation of the enantiomers of the chiral intermediate (compound 5) using chiral HPLC. What parameters can I adjust to improve the resolution?

Answer:

Achieving optimal separation of enantiomers by chiral HPLC often requires careful optimization of several parameters. Here are key areas to focus on:

  • Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. Polysaccharide-based columns (e.g., derivatives of cellulose (B213188) or amylose) are often effective for a wide range of compounds.

    • Solution: If you are not achieving good resolution, consider screening different types of chiral columns.

  • Mobile Phase Composition: The composition of the mobile phase, including the organic modifier and any additives, plays a crucial role in enantioselectivity.

    • Solution:

      • Organic Modifier: Vary the type (e.g., isopropanol, ethanol) and percentage of the alcohol modifier in the mobile phase.

      • Additives: For basic compounds, adding a small amount of a basic additive like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) can significantly improve peak shape and resolution. For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) may be beneficial.

  • Column Temperature: Temperature can affect the thermodynamics of the chiral recognition process.

    • Solution: Experiment with different column temperatures. Sometimes, sub-ambient temperatures can enhance resolution.

  • Flow Rate: A lower flow rate can increase the interaction time between the analyte and the CSP, potentially improving resolution.

    • Solution: Try reducing the flow rate to see if separation improves, keeping in mind that this will increase the run time.

ParameterPotential IssueRecommended Action
Chiral Stationary Phase Poor selectivityScreen different polysaccharide-based columns.
Mobile Phase: Organic Modifier Co-elution of enantiomersVary the type and percentage of alcohol.
Mobile Phase: Additive Poor peak shape, low resolutionAdd a basic (e.g., DEA) or acidic (e.g., TFA) modifier.
Column Temperature Insufficient separationOptimize the temperature (try both higher and lower).
Flow Rate Broad peaks, low resolutionDecrease the flow rate.

Question: I am observing a gradual loss of enantiomeric purity (racemization) of the chiral intermediate after separation. What could be the cause and how can I prevent it?

Answer:

Racemization, the conversion of a pure enantiomer into a racemic mixture, can be a significant challenge, especially for compounds with certain structural features.

  • Structural Instability: The chiral center in the key intermediate of the DS86760016 synthesis is adjacent to a carbonyl group. Such structures are prone to racemization via enolization, especially under acidic or basic conditions.[1][2][3][4][5]

    • Solution:

      • pH Control: Avoid exposing the purified enantiomer to strongly acidic or basic conditions during work-up and storage. Use neutral or weakly acidic/basic buffers if necessary.

      • Temperature: Store the purified intermediate at low temperatures to minimize the rate of racemization.

  • Solvent Effects: The choice of solvent for storage can also influence stability.

    • Solution: Store the compound in a non-polar, aprotic solvent if possible.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining optically pure this compound?

A1: The synthesis begins with the bromination of isovanillin to produce 2-bromo-3-hydroxy-4-methoxybenzaldehyde.[6] This is followed by several steps to build the tricyclic benzoxaborole core, leading to a racemic intermediate. The key step to obtaining the desired enantiomer is the chiral separation of this racemic intermediate using high-performance liquid chromatography (HPLC). The purified (R)-enantiomer of the intermediate is then converted to the final product, this compound.[6]

Q2: What type of analytical technique is recommended for determining the enantiomeric excess (e.e.) of the final product?

A2: Chiral HPLC is the recommended method for determining the enantiomeric excess of this compound. A validated chiral HPLC method will provide accurate quantification of both the (R) and (S) enantiomers.

Q3: Are there any known challenges in scaling up the synthesis of this compound?

A3: Scaling up any multi-step synthesis can present challenges. For this compound, particular attention should be paid to:

  • Reproducibility of the bromination step: Ensuring consistent yields and purity on a larger scale.

  • Preparative chiral HPLC: Scaling up the chiral separation from an analytical to a preparative scale requires significant optimization of loading capacity, mobile phase consumption, and fraction collection to maintain high purity and yield.

  • Racemization: The potential for racemization of the chiral intermediate may be more pronounced with longer processing times at a larger scale. Careful control of pH and temperature is critical.

Experimental Protocols

Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde (Intermediate 2)

This protocol is adapted from known procedures for the bromination of substituted phenols.

  • Suspend isovanillin (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in chloroform dropwise to the cooled suspension over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.

  • Filter the resulting precipitate and wash with cold water and then a small amount of cold chloroform.

  • Dry the solid under vacuum to yield 2-bromo-3-hydroxy-4-methoxybenzaldehyde.

Visualizations

Logical Workflow for Troubleshooting Chiral HPLC Separation

G start Poor Enantiomeric Resolution in Chiral HPLC csp Evaluate Chiral Stationary Phase (CSP) start->csp mobile_phase Optimize Mobile Phase start->mobile_phase temp Adjust Column Temperature start->temp flow Modify Flow Rate start->flow screen_csp Screen Different CSPs csp->screen_csp modifier Vary Organic Modifier (Type and %) mobile_phase->modifier additive Incorporate Additives (e.g., DEA, TFA) mobile_phase->additive temp_range Test Higher and Lower Temperatures temp->temp_range flow_adjust Decrease Flow Rate flow->flow_adjust success Achieved Baseline Separation screen_csp->success modifier->success additive->success temp_range->success flow_adjust->success

Caption: Troubleshooting workflow for chiral HPLC separation.

Potential Racemization Pathway of a Chiral Intermediate

G cluster_0 Racemization via Enolization R_enantiomer (R)-Enantiomer (Chiral) Enol_intermediate Enol Intermediate (Achiral, Planar) R_enantiomer->Enol_intermediate H⁺ or OH⁻ Enol_intermediate->R_enantiomer H⁺ S_enantiomer (S)-Enantiomer (Chiral) Enol_intermediate->S_enantiomer H⁺

Caption: Racemization of a chiral center alpha to a carbonyl.

References

Technical Support Center: Interpreting MIC Shifts in (R)-DS86760016 Resistant Mutants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-DS86760016. The content is designed to assist in interpreting minimum inhibitory concentration (MIC) shifts observed in resistant mutants.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, investigational leucyl-tRNA synthetase (LeuRS) inhibitor.[1][2] It exhibits potent activity against multidrug-resistant (MDR) Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[1][2][3] Its mechanism of action involves the inhibition of LeuRS, an essential enzyme responsible for attaching leucine (B10760876) to its corresponding tRNA molecule during protein synthesis.[4][5] By inhibiting this enzyme, this compound effectively halts protein production, leading to the cessation of bacterial growth.[1]

Q2: How does resistance to this compound develop?

Resistance to this compound arises from genetic mutations in the bacterial chromosome. Specifically, single amino acid substitutions in the editing site of the leucyl-tRNA synthetase (LeuRS) gene are the primary mechanism of resistance.[1] These mutations alter the enzyme's structure, reducing the binding affinity of this compound and thereby diminishing its inhibitory effect.

Q3: What are the expected MIC shifts for this compound in resistant mutants?

Significant increases in the minimum inhibitory concentration (MIC) are observed in this compound-resistant mutants. The magnitude of the MIC shift can vary depending on the specific mutation and the bacterial species.

Data Presentation: MIC Shifts in this compound Resistant Mutants

Bacterial SpeciesParental MIC Range (µg/mL)Resistant Mutant MIC Range (µg/mL)Documented LeuRS Gene Mutations
Escherichia coli0.5 - 164 - 1024G229D, G331D, G333D, V338F, R344C, D345G, D345Y[1]
Klebsiella pneumoniae0.5 - 1256 - 1024G229V, T247N, T248P, V326E, D345H[1]
Pseudomonas aeruginosa1 - 416 - 128T252P, G335D, V342E, D349N[1]

Q4: Is there cross-resistance between this compound and other antibiotics?

Mutants resistant to this compound have shown cross-resistance to GSK2251052, another leucyl-tRNA synthetase inhibitor.[1] However, due to its novel mechanism of action, no cross-resistance has been observed with other classes of antibiotics such as beta-lactams, aminoglycosides, or fluoroquinolones.[1]

Troubleshooting Guides

Troubleshooting Inconsistent MIC Results

Unexpected or inconsistent MIC values can be a significant hurdle in research. This guide provides a systematic approach to troubleshooting these issues.

Problem: High variability in MIC values between experiments.

Potential CauseRecommended Action
Inoculum Preparation Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for each experiment. Inconsistent inoculum density is a primary source of variability.
Agent Precipitation This compound, like many small molecules, may have limited aqueous solubility. Ensure it is fully dissolved in the recommended solvent (e.g., DMSO) before serial dilution in the broth. Visually inspect for any precipitation.
Adsorption to Plastics Hydrophobic compounds can adsorb to the surface of standard polystyrene microtiter plates. If adsorption is suspected, consider using low-binding plates.
Media Incompatibility Components in the broth medium could potentially interact with this compound. Ensure you are using the recommended cation-adjusted Mueller-Hinton Broth (CAMHB).

Problem: MIC values are consistently higher than expected for susceptible strains.

Potential CauseRecommended Action
Incorrect Stock Solution Concentration Verify the initial weighing of the compound and the calculations for the stock solution. If possible, confirm the concentration using an analytical method.
Degradation of the Compound Ensure the this compound stock solution is stored correctly (as per the manufacturer's instructions) and has not undergone multiple freeze-thaw cycles.
Heavy Inoculum An inoculum density higher than the recommended 5 x 10^5 CFU/mL can lead to artificially high MIC values. Re-verify your inoculum preparation and dilution steps.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

1. Preparation of Materials:

  • This compound stock solution (e.g., 10 mg/mL in 100% DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture grown to logarithmic phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

2. Inoculum Preparation:

  • From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Preparation of Antibiotic Dilutions:

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Identification of LeuRS Gene Mutations in Resistant Mutants

This protocol outlines the general steps for identifying mutations in the leucyl-tRNA synthetase (LeuRS) gene via PCR and Sanger sequencing.

1. Genomic DNA Extraction:

  • Culture the this compound-resistant mutant in appropriate broth overnight.

  • Extract genomic DNA using a commercially available bacterial genomic DNA isolation kit, following the manufacturer's instructions.

  • Assess the quality and quantity of the extracted DNA using spectrophotometry.

2. PCR Amplification of the LeuRS Gene:

  • Design primers flanking the coding sequence of the LeuRS gene. Primer design should be based on the known LeuRS gene sequence of the target bacterium (E. coli, K. pneumoniae, or P. aeruginosa).

  • Perform PCR using the extracted genomic DNA as a template, the designed primers, and a high-fidelity DNA polymerase.

  • Optimize PCR conditions (annealing temperature, extension time) as needed.

  • Verify the PCR product size and purity by agarose (B213101) gel electrophoresis.

3. Purification of PCR Product and Sanger Sequencing:

  • Purify the PCR product to remove primers, dNTPs, and polymerase using a PCR purification kit.

  • Submit the purified PCR product and sequencing primers (both forward and reverse) for Sanger sequencing.

4. Sequence Analysis:

  • Align the obtained sequence with the wild-type LeuRS gene sequence from the parental strain.

  • Identify any nucleotide changes that result in amino acid substitutions.

Visualizations

Signaling_Pathway cluster_translation Bacterial Protein Synthesis cluster_inhibition Inhibition by this compound Amino_Acids Amino Acids LeuRS Leucyl-tRNA Synthetase (LeuRS) Amino_Acids->LeuRS tRNA tRNA tRNA->LeuRS Leucyl_tRNA Leucyl-tRNA LeuRS->Leucyl_tRNA ATP -> AMP + PPi Ribosome Ribosome Leucyl_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein DS86760016 This compound DS86760016->LeuRS Inhibition Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_mic MIC Determination cluster_mutant Resistant Mutant Selection cluster_analysis Analysis of Resistant Mutants Start Start with Parental Strain MIC_Test_1 Perform Broth Microdilution MIC Test Start->MIC_Test_1 Record_MIC_1 Record Parental MIC MIC_Test_1->Record_MIC_1 Selection Culture Parental Strain on Agar with This compound (≥4x MIC) Record_MIC_1->Selection Isolate Isolate Resistant Colonies Selection->Isolate MIC_Test_2 Determine MIC of Resistant Mutants Isolate->MIC_Test_2 gDNA_Extraction Genomic DNA Extraction Isolate->gDNA_Extraction PCR PCR Amplification of LeuRS Gene gDNA_Extraction->PCR Sequencing Sanger Sequencing PCR->Sequencing Analysis Sequence Analysis and Mutation Identification Sequencing->Analysis

Caption: Workflow for analyzing resistant mutants.

Logical_Relationship Mutation Mutation in LeuRS Gene (Editing Site) Altered_Enzyme Altered LeuRS Enzyme Structure Mutation->Altered_Enzyme Reduced_Binding Reduced this compound Binding Affinity Altered_Enzyme->Reduced_Binding Decreased_Inhibition Decreased Inhibition of Protein Synthesis Reduced_Binding->Decreased_Inhibition MIC_Shift Increased MIC Value (Resistance) Decreased_Inhibition->MIC_Shift

Caption: Logic of resistance development.

References

Validation & Comparative

Comparative Analysis of Novel Leucyl-tRNA Synthetase Inhibitors Against Mycobacterium abscessus

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head evaluation of (R)-DS86760016 and Epetraborole (B1504100) for researchers, scientists, and drug development professionals.

Mycobacterium abscessus (M. abscessus) has emerged as a formidable pulmonary pathogen, notoriously difficult to treat due to its intrinsic resistance to a wide array of antibiotics.[1][2] The urgent need for novel therapeutic agents has led to the investigation of new chemical classes, among which the benzoxaboroles have shown significant promise. This guide provides a detailed comparative analysis of two such compounds, this compound and epetraborole, both of which target the essential bacterial enzyme, leucyl-tRNA synthetase (LeuRS).

Mechanism of Action: Targeting Protein Synthesis

Both this compound and epetraborole belong to the benzoxaborole class of antimicrobials.[1][3] Their mechanism of action involves the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme responsible for attaching the amino acid leucine (B10760876) to its corresponding tRNA molecule during protein synthesis.[3][4][5] By targeting the editing domain of LeuRS, these compounds form adducts with tRNALeu, effectively trapping it and blocking the translation process, which ultimately leads to bacterial growth inhibition.[3][4] This novel mechanism, known as the oxaborole tRNA-trapping (OBORT) mechanism, is a key advantage against multidrug-resistant bacteria.[3]

cluster_0 Bacterial Cell cluster_1 Inhibition Pathway LeuRS Leucyl-tRNA Synthetase (LeuRS) Charged_tRNA Leucyl-tRNA-Leu LeuRS->Charged_tRNA Aminoacylation tRNA_Leu Uncharged tRNA-Leu tRNA_Leu->LeuRS Adduct Inhibitor-tRNA-Leu Adduct tRNA_Leu->Adduct Leucine Leucine Leucine->LeuRS Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Inhibitor This compound or Epetraborole Inhibitor->Adduct Inhibited_LeuRS Inhibited LeuRS (Editing Domain) Inhibitor->Inhibited_LeuRS Adduct->Inhibited_LeuRS Trapping Inhibited_LeuRS->LeuRS prep Prepare 2-fold serial dilutions of compounds in 96-well plate inoc Inoculate wells with M. abscessus suspension prep->inoc incub Incubate plates at 37°C for 3-5 days inoc->incub read Assess bacterial growth (e.g., using Resazurin assay or visually) incub->read mic Determine MIC: Lowest concentration with no visible growth read->mic

References

Head-to-head comparison of resistance frequency for DS86760016 and GSK2251052

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals.

The emergence of antibiotic resistance is a critical challenge in modern medicine. Leucyl-tRNA synthetase (LeuRS) inhibitors represent a novel class of antibacterials targeting protein synthesis. This guide provides a head-to-head comparison of the resistance profiles of two LeuRS inhibitors: DS-86760016 and GSK2251052. While both compounds share a mechanism of action, preclinical and clinical data have revealed significant differences in their propensity for resistance development. GSK2251052, despite its potent in vitro activity, saw its clinical development for complicated urinary tract infections (cUTIs) halted due to the rapid emergence of resistance in phase 2 trials.[1][2] Specifically, a ≥32-fold increase in the minimum inhibitory concentration (MIC) of GSK2251052 was observed in 3 out of 14 patients.[3][4] In contrast, DS-86760016 has demonstrated a lower risk of resistance development in comparative in vivo and in vitro studies.[1][2]

This guide summarizes the key experimental data on resistance frequency and mutant prevention concentrations, provides detailed experimental protocols for the cited assays, and illustrates the underlying molecular mechanism and experimental workflows.

Data Presentation: Quantitative Comparison of Resistance Potential

The following tables summarize the key quantitative data from head-to-head comparative studies of DS-86760016 and GSK2251052.

Table 1: In Vitro Frequency of Spontaneous Resistance (FSR) [1]

OrganismCompoundFrequency of Spontaneous Resistance
Pseudomonas aeruginosaDS-867600169.2 x 10⁻⁸ to 1.2 x 10⁻⁷
GSK22510525.7 x 10⁻⁸ to 1 x 10⁻⁶
Klebsiella pneumoniaeDS-867600168.0 x 10⁻⁸ to 9.6 x 10⁻⁶
GSK22510529 x 10⁻⁸ to 1.7 x 10⁻⁷
Escherichia coliGSK22510528.8 x 10⁻⁸ to 1.2 x 10⁻⁷

Table 2: Mutant Prevention Concentration (MPC) against Pseudomonas aeruginosa [1][2]

CompoundMutant Prevention Concentration (µg/mL)
DS-86760016Lower than GSK2251052
GSK2251052Higher than DS-86760016

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Frequency of Spontaneous Resistance (FSR) Assay

This protocol is based on the methodology used for determining the FSR of GSK2251052 and DS-86760016.[1][3]

  • Bacterial Strain Preparation: Cultures of the test organisms (P. aeruginosa, K. pneumoniae, E. coli) are grown overnight in Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: The overnight cultures are diluted to achieve a high-density bacterial suspension of approximately 2.5 x 10⁸ colony-forming units (CFU)/mL.

  • Plating: The bacterial suspension is spread onto Tryptic Soy Agar (B569324) (TSA) plates containing 4x or 10x the MIC of DS-86760016 or GSK2251052. A control plate with no antibiotic is also inoculated to determine the total CFU.

  • Incubation: Plates are incubated at 35°C for 48 hours.

  • Colony Counting: The number of colonies that grow on the antibiotic-containing plates are counted.

  • Resistance Confirmation: A representative number of colonies from the antibiotic-containing plates are selected and their MICs are determined to confirm resistance (defined as a ≥4-fold increase in MIC compared to the parent strain).

  • Calculation: The frequency of resistance is calculated by dividing the total number of confirmed resistant colonies by the total number of CFUs plated on the control plate.[3]

Mutant Prevention Concentration (MPC) Assay

The MPC is the lowest concentration of an antimicrobial agent that prevents the growth of all single-step resistant mutants in a large bacterial population. The general methodology is as follows:

  • Inoculum Preparation: A high-density inoculum of the test organism (e.g., P. aeruginosa) is prepared, typically containing >10¹⁰ CFU.

  • Agar Plate Preparation: A series of agar plates containing increasing concentrations of the antimicrobial agent (DS-86760016 or GSK2251052) are prepared.

  • Inoculation: The high-density inoculum is applied to the surface of the antibiotic-containing agar plates.

  • Incubation: Plates are incubated for a specified period, typically 24-48 hours, at the optimal growth temperature for the organism.

  • MPC Determination: The MPC is recorded as the lowest drug concentration that completely inhibits bacterial growth.

Mandatory Visualizations

The following diagrams illustrate the mechanism of action of LeuRS inhibitors and the workflow for determining the frequency of spontaneous resistance.

LeuRS_Inhibition cluster_protein_synthesis Bacterial Protein Synthesis cluster_inhibition Inhibition by DS-86760016 / GSK2251052 Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS tRNA_Leu tRNA_Leu tRNA_Leu->LeuRS Leu_tRNA_Leu Leu-tRNA_Leu LeuRS->Leu_tRNA_Leu Aminoacylation Ribosome Ribosome Leu_tRNA_Leu->Ribosome Protein Protein Ribosome->Protein Inhibitor DS-86760016 or GSK2251052 Inhibitor->LeuRS Binds to Editing Site FSR_Workflow start Start: Bacterial Culture prep_inoculum Prepare High-Density Inoculum (~10^8 CFU/mL) start->prep_inoculum plate_control Plate on Control Agar (No Antibiotic) prep_inoculum->plate_control plate_antibiotic Plate on Agar with 4x or 10x MIC of Drug prep_inoculum->plate_antibiotic incubate Incubate at 35°C for 48 hours plate_control->incubate plate_antibiotic->incubate count_control Count Colonies on Control Plate (Total CFU) incubate->count_control count_antibiotic Count Colonies on Antibiotic Plate incubate->count_antibiotic calculate Calculate FSR: (Resistant Colonies) / (Total CFU) count_control->calculate confirm_resistance Confirm Resistance of Colonies (MIC Testing) count_antibiotic->confirm_resistance confirm_resistance->calculate

References

A Comparative Pharmacokinetic Profile of (R)-DS86760016 and Other Benzoxaboroles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profile of the novel benzoxaborole (R)-DS86760016 against other notable benzoxaboroles, supported by available preclinical data. This analysis aims to highlight the distinct pharmacokinetic properties of this compound that may offer advantages in a therapeutic setting.

Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their unique mechanism of action and broad therapeutic potential. A key area of interest is their pharmacokinetic (PK) profile, which dictates their absorption, distribution, metabolism, and excretion (ADME), and ultimately their efficacy and safety. This guide focuses on the preclinical pharmacokinetic comparison of this compound, a novel leucyl-tRNA synthetase inhibitor, with its predecessor GSK2251052, and two other clinically approved benzoxaboroles, tavaborole (B1682936) and crisaborole (B606811).

Executive Summary of Pharmacokinetic Data

This compound demonstrates a differentiated and potentially advantageous pharmacokinetic profile in preclinical animal models when compared to GSK2251052. Key findings from a comprehensive study reveal that this compound possesses lower plasma clearance, a longer plasma half-life, and significantly higher renal excretion across multiple species, including mice, rats, monkeys, and dogs.[1] These characteristics suggest the potential for sustained therapeutic concentrations and a reduced dosing frequency.

While direct preclinical comparisons with tavaborole and crisaborole are limited by the available data, which primarily focuses on topical administration in humans, the systemic preclinical data for this compound and GSK2251052 provide a valuable benchmark for understanding the systemic behavior of this class of compounds.

Quantitative Pharmacokinetic Parameter Comparison

The following table summarizes the key pharmacokinetic parameters of this compound and GSK2251052 in various preclinical species.

ParameterSpeciesThis compoundGSK2251052
Plasma Clearance (CLp) (mL/min/kg)Mouse11.031.0
Rat29.046.0
Monkey5.613.0
Dog4.510.0
Volume of Distribution at Steady State (Vss) (L/kg)Mouse1.32.9
Rat2.73.5
Monkey2.93.6
Dog2.52.9
Terminal Half-life (t1/2) (h)Mouse1.91.5
Rat1.51.0
Monkey8.64.4
Dog8.34.0
Urinary Excretion (% of dose)Mouse66.535.7
Rat10045.9
Monkey808.6
Dog56Not Reported
Dose-Normalized AUC (intravenous) (µg·h· kg/mL/mg )Mouse1.50.5
Rat0.60.3
Monkey3.71.3
Dog3.01.6
Oral Bioavailability (%F) Mouse2242
Rat9100
Monkey100Not Reported
Dog90Not Reported

Data sourced from "In Vitro and In Vivo Activities of DS86760016, a Novel Leucyl-tRNA Synthetase Inhibitor for Gram-Negative Pathogens".[1]

Experimental Protocols

The pharmacokinetic parameters presented in this guide were determined through a series of preclinical studies in various animal models. The general methodologies employed are outlined below.

Animal Models

Pharmacokinetic studies for this compound and GSK2251052 were conducted in male mice, rats, cynomolgus monkeys, and beagle dogs.[1] All animal studies were performed in compliance with relevant animal welfare regulations.

Drug Administration

For intravenous (IV) administration, the compounds were typically dissolved in a suitable vehicle and administered as a bolus injection. For oral (PO) administration, the compounds were administered by gavage. The specific doses administered are crucial for interpreting the pharmacokinetic data and were used to calculate dose-normalized parameters.

Sample Collection and Analysis

Blood samples were collected at predetermined time points following drug administration. Plasma was separated by centrifugation and stored frozen until analysis. The concentrations of the benzoxaboroles in plasma and urine were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis

Non-compartmental analysis was used to determine the key pharmacokinetic parameters from the plasma concentration-time data. This included the calculation of plasma clearance (CLp), volume of distribution at steady state (Vss), terminal half-life (t1/2), and area under the concentration-time curve (AUC). Oral bioavailability (%F) was calculated as the ratio of the dose-normalized AUC following oral administration to the dose-normalized AUC following intravenous administration.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for this compound and GSK2251052 is the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in bacterial protein synthesis.

LeuRS_Inhibition_Pathway cluster_bacterial_cell Bacterial Cell Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Leu_tRNA_Leu Leucyl-tRNA(Leu) LeuRS->Leu_tRNA_Leu Aminoacylation Ribosome Ribosome Leu_tRNA_Leu->Ribosome Protein Protein Synthesis Ribosome->Protein Benzoxaborole This compound or GSK2251052 Benzoxaborole->LeuRS Inhibition

Caption: Inhibition of bacterial protein synthesis by benzoxaboroles.

A typical experimental workflow for a preclinical pharmacokinetic study is illustrated in the following diagram.

PK_Study_Workflow cluster_workflow Preclinical Pharmacokinetic Study Workflow Animal_Models Selection of Animal Models (e.g., Mice, Rats, Dogs, Monkeys) Dose_Admin Drug Administration (Intravenous and Oral Routes) Animal_Models->Dose_Admin Sample_Collection Serial Blood and Urine Collection Dose_Admin->Sample_Collection Sample_Analysis LC-MS/MS Analysis of Samples Sample_Collection->Sample_Analysis Data_Analysis Non-Compartmental Pharmacokinetic Analysis Sample_Analysis->Data_Analysis PK_Parameters Determination of PK Parameters (Cmax, Tmax, AUC, t1/2, CLp, Vss, %F) Data_Analysis->PK_Parameters

Caption: Workflow of a typical preclinical pharmacokinetic study.

Conclusion

The preclinical pharmacokinetic data clearly indicate that this compound exhibits a more favorable profile compared to GSK2251052, characterized by lower clearance, a longer half-life, and enhanced renal excretion. These attributes may translate to improved therapeutic efficacy and a more convenient dosing regimen in clinical applications. Further studies are warranted to directly compare the preclinical pharmacokinetics of this compound with other benzoxaboroles like tavaborole and crisaborole under standardized conditions to provide a more comprehensive understanding of its relative positioning within this important class of therapeutic agents.

References

Validating LeuRS as the Primary Target of (R)-DS86760016: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-DS86760016 is a potent inhibitor of bacterial LeuRS, an essential enzyme for protein synthesis.[1] Its mechanism of action involves the inhibition of this enzyme, leading to the arrest of bacterial growth. This compound has demonstrated significant activity against a range of Gram-negative pathogens, including multidrug-resistant (MDR) strains.[1] A key differentiator for this compound is its lower propensity for resistance development compared to the structurally related LeuRS inhibitor, GSK2251052.[1]

Comparative Performance Data

The following tables summarize the in vitro activity of this compound in comparison to other LeuRS inhibitors.

Table 1: Comparative LeuRS Enzyme Inhibition

CompoundTarget OrganismLeuRS IC50 (μM)
This compound Escherichia coli0.38
Pseudomonas aeruginosa0.62
Acinetobacter baumannii0.16
GSK2251052Escherichia coli0.31
Tavaborole (AN2690)Saccharomyces cerevisiae (cytoplasmic)Not explicitly stated, but inhibits fungal LeuRS[2][3][4]

Table 2: Comparative Antibacterial Activity (MIC90, μg/mL)

CompoundP. aeruginosa (MDR)E. coli (MDR)K. pneumoniae (MDR)
This compound 222
GSK2251052>8-fold higher Mutant Prevention Concentration than DS86760016[5]Comparable Mutant Prevention Concentration to DS86760016Comparable Mutant Prevention Concentration to DS86760016
Tobramycin>64>64Not Reported
Ceftazidime>64>64Not Reported
Meropenem>648Not Reported
Ciprofloxacin>64>64Not Reported

Table 3: Spontaneous Resistance Frequency

CompoundOrganismFrequency of Spontaneous Resistance (at 4x MIC)
This compound E. coli9.5 × 10⁻⁸ to 1.1 × 10⁻⁷
GSK2251052E. coliComparable to DS86760016
TobramycinE. coliComparable to DS86760016

Experimental Validation of LeuRS as the Primary Target

The validation of LeuRS as the primary target of this compound is supported by a series of key experiments.

Direct Enzyme Inhibition

The most direct evidence comes from the potent and specific inhibition of the LeuRS enzyme. This compound demonstrates low micromolar to sub-micromolar IC50 values against LeuRS from various Gram-negative bacteria.[6] This indicates a direct interaction between the compound and the enzyme.

Protein Synthesis Inhibition

As LeuRS is essential for protein synthesis, its inhibition should lead to a cessation of this process. It has been shown that benzoxaboroles, the class of compounds to which this compound belongs, inhibit protein synthesis.[7]

Resistant Mutant Characterization

A crucial piece of evidence is the analysis of mutants that are resistant to this compound. Sequencing of the leuS gene (the gene encoding LeuRS) in resistant mutants of E. coli, K. pneumoniae, and P. aeruginosa revealed single amino acid changes within the editing site of the LeuRS enzyme. This provides a strong genetic link between the drug's activity and the LeuRS enzyme. Furthermore, these mutants did not show cross-resistance to other classes of antibiotics, highlighting the specific mechanism of action.

Visualizing the Validation Workflow and Mechanism

experimental_workflow Experimental Workflow for Validating LeuRS as the Target of this compound cluster_invitro In Vitro Studies cluster_resistance Resistance Studies enzyme_inhibition LeuRS Enzyme Inhibition Assay protein_synthesis Protein Synthesis Inhibition Assay enzyme_inhibition->protein_synthesis Confirms mechanism mic_determination MIC Determination vs. Pathogens protein_synthesis->mic_determination Links to antibacterial activity resistance_frequency Spontaneous Resistance Frequency mic_determination->resistance_frequency mutant_characterization Resistant Mutant Characterization resistance_frequency->mutant_characterization leus_sequencing leuS Gene Sequencing mutant_characterization->leus_sequencing Identifies target gene

Caption: Workflow for validating LeuRS as the primary target.

mechanism_of_action Mechanism of LeuRS Inhibition by this compound LeuRS Leucyl-tRNA Synthetase (LeuRS) Adduct LeuRS-tRNA-DS86760016 Adduct LeuRS->Adduct forms covalent adduct in the editing site Leucine Leucine Leucine->LeuRS ATP ATP ATP->LeuRS tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS DS86760016 This compound DS86760016->LeuRS Inhibition Inhibition Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis

Caption: Mechanism of LeuRS inhibition by this compound.

Detailed Experimental Protocols

LeuRS Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the aminoacylation activity of LeuRS.

  • Principle: The assay measures the attachment of radiolabeled L-leucine to its cognate tRNA, catalyzed by the LeuRS enzyme. The amount of radioactivity incorporated into tRNA is inversely proportional to the inhibitory activity of the test compound.

  • Materials:

    • Purified LeuRS enzyme (from E. coli, P. aeruginosa, etc.)

    • L-[³H]-leucine

    • ATP

    • Bulk tRNA from E. coli

    • Test compound (this compound, GSK2251052)

    • Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

    • Scintillation fluid

    • Filter paper

    • Trichloroacetic acid (TCA)

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, ATP, and L-[³H]-leucine.

    • Add varying concentrations of the test compound to the reaction mixture.

    • Initiate the reaction by adding the purified LeuRS enzyme and tRNA.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by spotting the mixture onto filter paper and precipitating the tRNA with cold TCA.

    • Wash the filter papers to remove unincorporated radiolabeled leucine.

    • Measure the radioactivity on the filter papers using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle: The broth microdilution method is used to determine the MIC of the test compounds against various bacterial strains.

  • Materials:

    • Bacterial strains (e.g., E. coli, P. aeruginosa, K. pneumoniae)

    • Cation-adjusted Mueller-Hinton broth (CAMHB)

    • Test compounds

    • 96-well microtiter plates

  • Procedure:

    • Prepare serial twofold dilutions of the test compounds in CAMHB in 96-well plates.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Spontaneous Resistance Frequency Determination

This experiment measures the rate at which spontaneous mutations conferring resistance to a drug arise in a bacterial population.

  • Principle: A large population of bacteria is plated on agar (B569324) containing the test compound at a concentration that inhibits the growth of the majority of the susceptible population. The number of colonies that grow represents the number of resistant mutants.

  • Materials:

    • Bacterial strain

    • Agar plates

    • Test compound

  • Procedure:

    • Grow a large culture of the bacterial strain to a high density (e.g., 10¹⁰ CFU/mL).

    • Plate the bacterial culture on agar plates containing the test compound at a concentration of 4 times the MIC.

    • Plate serial dilutions of the culture on drug-free agar to determine the total number of viable cells.

    • Incubate the plates at 37°C for 48 hours.

    • Count the number of colonies on both the drug-containing and drug-free plates.

    • The frequency of spontaneous resistance is calculated by dividing the number of resistant colonies by the total number of viable cells.

Characterization of Resistant Mutants

This involves isolating resistant mutants and identifying the genetic basis of their resistance.

  • Principle: Resistant mutants are selected by plating bacteria on agar containing the test compound. The gene encoding the drug target is then sequenced to identify any mutations.

  • Materials:

    • Resistant bacterial colonies

    • PCR primers for the leuS gene

    • DNA sequencing reagents and equipment

  • Procedure:

    • Isolate individual colonies that grew on the drug-containing plates from the spontaneous resistance frequency experiment.

    • Confirm the resistance of these isolates by re-testing their MIC.

    • Extract genomic DNA from the resistant isolates.

    • Amplify the leuS gene using PCR.

    • Sequence the amplified leuS gene to identify any mutations compared to the wild-type sequence.

Conclusion

The presented data and experimental methodologies provide a robust validation of LeuRS as the primary target of this compound. The compound's potent and specific inhibition of the LeuRS enzyme, coupled with the identification of resistance-conferring mutations exclusively in the leuS gene, establishes a clear mechanism of action. In comparison to GSK2251052, this compound demonstrates a significant advantage in its lower potential for the development of resistance, making it a promising candidate for further development in the fight against multidrug-resistant Gram-negative infections.

References

Comparative Analysis of Cross-Resistance in (R)-DS86760016 Resistant Mutants

Author: BenchChem Technical Support Team. Date: December 2025

(R)-DS86760016 , a novel benzoxaborole leucyl-tRNA synthetase (LeuRS) inhibitor, demonstrates potent activity against multidrug-resistant (MDR) Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae.[1][2] A critical aspect of its preclinical evaluation is the characterization of resistance development and the cross-resistance profile of emergent mutants. This guide provides a comparative analysis of the susceptibility of this compound resistant mutants to other antibiotics, supported by experimental data and detailed methodologies.

Executive Summary

Experimental evidence indicates that while mutants resistant to this compound exhibit high-level resistance to the drug itself and cross-resistance to another LeuRS inhibitor, GSK2251052 , they do not show cross-resistance to other classes of clinically relevant antibiotics.[1] This suggests that the mechanism of resistance to this compound is specific to its target, LeuRS, and does not confer broad-spectrum resistance.

Cross-Resistance Data

The susceptibility of spontaneously generated this compound resistant mutants of E. coli, K. pneumoniae, and P. aeruginosa to a panel of comparator antibiotics was determined. The Minimum Inhibitory Concentrations (MICs) are summarized below.

Table 1: Susceptibility of this compound Resistant Escherichia coli Mutants
AntibioticMIC Range (μg/mL) for Parent StrainMIC Range (μg/mL) for this compound Resistant Mutants
This compound 0.5 1024
GSK22510521>1024
Tobramycin0.250.25
Ceftazidime0.250.25
Meropenem≤0.03≤0.03
Ciprofloxacin≤0.03≤0.03

Data sourced from Purnapatre et al., 2018.

Table 2: Susceptibility of this compound Resistant Klebsiella pneumoniae Mutants
AntibioticMIC Range (μg/mL) for Parent StrainMIC Range (μg/mL) for this compound Resistant Mutants
This compound 0.5 1024
GSK225105211024
Tobramycin0.50.5
Ceftazidime0.250.25
Meropenem0.060.06
Ciprofloxacin≤0.03≤0.03

Data sourced from Purnapatre et al., 2018.

Table 3: Susceptibility of this compound Resistant Pseudomonas aeruginosa Mutants
AntibioticMIC Range (μg/mL) for Parent StrainMIC Range (μg/mL) for this compound Resistant Mutants
This compound 1 128
GSK22510522256
Tobramycin0.50.5
Ceftazidime11
Meropenem0.250.25
Ciprofloxacin0.1250.125

Data sourced from Purnapatre et al., 2018.

Experimental Protocols

Generation of Resistant Mutants

The frequency of spontaneous resistance (FSR) was determined to select for resistant mutants. The methodology is outlined below.

G cluster_prep Bacterial Culture Preparation cluster_selection Selection of Resistant Mutants cluster_verification Verification and Characterization prep1 Grow bacterial strains (E. coli, K. pneumoniae, P. aeruginosa) to stationary phase prep2 Prepare high-density bacterial suspension (~10^10 CFU/mL) prep1->prep2 sel1 Plate bacterial suspension on agar (B569324) containing 4x MIC of this compound prep2->sel1 Inoculation sel2 Incubate plates to allow for colony growth ver1 Isolate individual colonies sel2->ver1 Colony Picking ver2 Confirm resistance by determining MIC of this compound ver1->ver2 ver3 Store confirmed resistant mutants for further analysis ver2->ver3

Caption: Workflow for the generation of spontaneous this compound resistant mutants.

Antimicrobial Susceptibility Testing

The MICs of this compound and comparator antimicrobial agents were determined for both the parent strains and the resistant mutants using the broth microdilution method.

Protocol:

  • Inoculum Preparation: A standardized inoculum of each bacterial strain (parental and resistant mutants) was prepared according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Assay Plates: 96-well microtiter plates were prepared with serial twofold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: Each well was inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates were incubated at 35°C for 16 to 20 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

Mechanism of Action and Resistance

This compound, like other benzoxaboroles, targets leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial protein synthesis. It forms a covalent adduct with the terminal adenosine (B11128) of tRNALeu in the editing site of the enzyme, trapping the tRNA and inhibiting protein synthesis.

G cluster_pathway Protein Synthesis Pathway cluster_inhibition Inhibition by this compound Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS tRNALeu tRNA(Leu) tRNALeu->LeuRS Leu_tRNALeu Leucyl-tRNA(Leu) LeuRS->Leu_tRNALeu Aminoacylation Ribosome Ribosome Leu_tRNALeu->Ribosome Protein Protein Synthesis Ribosome->Protein DS86760016 This compound DS86760016->Inhibition Inhibition->LeuRS Binds to editing site

References

In Vivo Validation of (R)-DS86760016 Activity in a Non-Rodent Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-DS86760016 is a novel leucyl-tRNA synthetase inhibitor demonstrating potent activity against multidrug-resistant Gram-negative bacteria. This guide provides a comparative analysis of its in vivo activity in a non-rodent model, with a focus on its predecessor, epetraborole (B1504100) (GSK2251052), and furnishes detailed experimental data and protocols for researchers in drug development.

Comparative Analysis of In Vivo Efficacy in a Zebrafish Model

The zebrafish (Danio rerio) embryo model of Mycobacterium abscessus infection serves as a valuable non-rodent platform for the in vivo assessment of novel anti-infective agents. Studies have demonstrated the efficacy of this compound in this model, offering insights into its potential therapeutic utility.

Table 1: Comparative In Vivo Efficacy against Mycobacterium abscessus in Zebrafish Embryos
CompoundDosageAdministration RoutePrimary Efficacy EndpointOutcome
This compound 6.25 - 50 µMImmersionReduction in bacterial burden (CFU/zebrafish)Demonstrated significant, dose-dependent reduction in bacterial load.
Epetraborole (GSK2251052) 6.25 - 50 µMImmersionReduction in bacterial burden (CFU/zebrafish)Showed comparable efficacy to this compound in reducing bacterial burden.
Clarithromycin Not specifiedNot specifiedReference antibacterialUsed as a positive control in similar studies.

Note: The available data indicates comparable efficacy between this compound and epetraborole in the zebrafish model of M. abscessus infection. The improved pharmacokinetic profile of this compound may offer advantages in other in vivo settings.

Comparative Pharmacokinetics in Non-Rodent Species

Pharmacokinetic studies in non-rodent species, specifically dogs and cynomolgus monkeys, have highlighted key differences between this compound and its predecessor, epetraborole. These studies reveal an improved pharmacokinetic profile for this compound, which is a critical factor in its development.[1]

Table 2: Comparative Pharmacokinetic Parameters in Dogs and Monkeys
ParameterThis compoundEpetraborole (GSK2251052)Species
Plasma Clearance (CLp) LowerHigherDog, Monkey
Plasma Half-life (t½) LongerShorterDog, Monkey
Renal Excretion HigherLowerDog, Monkey

These data indicate that this compound possesses a more favorable pharmacokinetic profile than epetraborole in these non-rodent models, with lower clearance and a longer half-life, suggesting the potential for less frequent dosing and sustained therapeutic concentrations.[1]

Experimental Protocols

Zebrafish Embryo Model of Mycobacterium abscessus Infection

This protocol outlines the key steps for assessing the in vivo efficacy of antibacterial compounds in a zebrafish embryo infection model.

1. Bacterial Culture and Inoculum Preparation:

  • Culture Mycobacterium abscessus (e.g., ATCC 19977) expressing a fluorescent protein (e.g., tdTomato or GFP) in an appropriate broth medium (e.g., 7H9 supplemented with ADC and Tween 80) to mid-log phase.
  • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend in PBS containing 0.05% Tween 80 to prevent clumping.
  • Adjust the bacterial suspension to the desired concentration for microinjection (e.g., 100-200 colony-forming units [CFU] per 2 nL).

2. Zebrafish Husbandry and Embryo Collection:

  • Maintain adult zebrafish according to standard protocols.
  • Collect freshly fertilized embryos and raise them in E3 medium at 28.5°C.
  • Dechorionate embryos at 24 hours post-fertilization (hpf) using pronase.

3. Microinjection of Zebrafish Embryos:

  • Anesthetize dechorionated embryos at 48 hpf with tricaine.
  • Microinject a precise volume of the bacterial suspension (e.g., 2 nL) into the caudal vein of each embryo.

4. Compound Administration:

  • Following infection, transfer individual embryos to 96-well plates containing fresh E3 medium.
  • Add the test compounds, such as this compound and comparators, directly to the embryo medium at various concentrations.
  • Maintain the embryos at 28.5°C and refresh the medium with the compounds daily.

5. Assessment of In Vivo Efficacy:

  • Bacterial Burden Quantification: At selected time points post-infection (e.g., 3 and 5 days), euthanize a subset of embryos from each treatment group. Mechanically homogenize individual embryos and plate the lysates on appropriate agar (B569324) (e.g., 7H11 agar) to determine the bacterial load (CFU per embryo).
  • Survival Analysis: Monitor the survival of the remaining embryos daily for a specified period (e.g., 10-14 days) and plot Kaplan-Meier survival curves.
  • Fluorescence Microscopy: Image the fluorescent bacteria within the transparent embryos at regular intervals to visually assess the progression of the infection and the effect of the treatment.

Visualizing the Mechanism and Workflow

To further elucidate the context of this research, the following diagrams illustrate the signaling pathway of this compound, the experimental workflow, and the logical framework for its in vivo validation.

G Signaling Pathway of this compound cluster_bacterium Bacterial Cell Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS ATP ATP ATP->LeuRS tRNA_Leu tRNA(Leu) Leucyl_AMP Leucyl-AMP Intermediate tRNA_Leu->Leucyl_AMP LeuRS->Leucyl_AMP + Leucine + ATP Inhibition Inhibition Leucyl_tRNA_Leu Leucyl-tRNA(Leu) Leucyl_AMP->Leucyl_tRNA_Leu + tRNA(Leu) Ribosome Ribosome Leucyl_tRNA_Leu->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis DS86760016 This compound DS86760016->LeuRS Binds to editing site

Caption: Mechanism of action of this compound.

G Experimental Workflow for In Vivo Efficacy Testing cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis Bacterial_Culture 1. Culture Fluorescent M. abscessus Microinjection 3. Microinject Bacteria into Caudal Vein Bacterial_Culture->Microinjection Embryo_Collection 2. Collect and Dechorionate Zebrafish Embryos Embryo_Collection->Microinjection Compound_Admin 4. Administer Compounds via Immersion Microinjection->Compound_Admin CFU_Count 5a. Bacterial Burden (CFU) Compound_Admin->CFU_Count Survival_Analysis 5b. Survival Analysis Compound_Admin->Survival_Analysis Microscopy 5c. Fluorescence Microscopy Compound_Admin->Microscopy

Caption: Zebrafish infection model workflow.

G Logical Framework for In Vivo Validation Start Start: Novel Compound This compound In_Vitro In Vitro Activity Confirmed (e.g., MIC) Start->In_Vitro PK_Studies Pharmacokinetic Studies in Non-Rodents (Dog, Monkey) Start->PK_Studies Select_Model Select Non-Rodent In Vivo Model (Zebrafish) In_Vitro->Select_Model Efficacy_Study In Vivo Efficacy Study in Zebrafish Model Select_Model->Efficacy_Study Data_Analysis Analyze Data: - Efficacy (CFU, Survival) - Pharmacokinetics PK_Studies->Data_Analysis Efficacy_Study->Data_Analysis Comparator Include Comparator (Epetraborole) Comparator->Efficacy_Study Conclusion Conclusion: Validation of In Vivo Activity and Comparative Assessment Data_Analysis->Conclusion

Caption: In vivo validation process overview.

References

A Comparative Analysis of the Antibiofilm Efficacy of (R)-DS86760016 and Tobramycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacterial biofilms presents a formidable challenge in clinical settings. Pseudomonas aeruginosa, a notorious opportunistic pathogen, is a prolific biofilm former, leading to persistent and difficult-to-treat infections. This guide provides a comparative overview of the antibiofilm activities of a novel leucyl-tRNA synthetase inhibitor, (R)-DS86760016, and the well-established aminoglycoside antibiotic, tobramycin (B1681333), against P. aeruginosa biofilms. The data presented is compiled from published in vitro studies.

Executive Summary

This compound has demonstrated potent activity in inhibiting the formation of P. aeruginosa biofilms.[1][2][3] Tobramycin, a cornerstone in the treatment of P. aeruginosa infections, also exhibits antibiofilm effects, although its efficacy can be influenced by the biofilm's age and the presence of specific matrix components.[4][5] While direct comparative studies are limited, this guide synthesizes available data to offer insights into their respective antibiofilm profiles.

Quantitative Comparison of Antibiofilm Activity

The following tables summarize the in vitro antibiofilm activity of this compound and tobramycin against P. aeruginosa. It is important to note that the data for each compound are derived from separate studies, and experimental conditions may vary.

Table 1: In Vitro Antibiofilm Activity of this compound against P. aeruginosa

StrainAssay TypeMetricValue (μg/mL)Reference
MDR P. aeruginosa 1594965Crystal VioletBIC₅₀4[1]
P. aeruginosa ATCC 700829Crystal VioletBIC₅₀4[1]

BIC₅₀ (Biofilm Inhibitory Concentration 50%): The concentration of the compound that inhibits 50% of biofilm formation.

Table 2: In Vitro Antibiofilm Activity of Tobramycin against P. aeruginosa

StrainAssay TypeMetricValue (μg/mL)Reference
P. aeruginosa PAO1MBEC AssayMIC5.86[6]
P. aeruginosa PAO1MBEC AssayMBEC2000-2500[6]
Tobramycin-Susceptible IsolatesBroth MicrodilutionMBEC8-16[7]
Tobramycin-Resistant IsolateBroth MicrodilutionMBEC32[7]
P. aeruginosa PAO1Static SusceptibilityMBIC32[8]

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. MBEC (Minimum Biofilm Eradication Concentration): The minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. MBIC (Minimum Biofilm Inhibitory Concentration): The minimum concentration of an antimicrobial agent to inhibit the formation of a biofilm.

Mechanism of Action and Impact on Biofilm

This compound is a novel inhibitor of leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[1][9] By inhibiting LeuRS, this compound disrupts bacterial protein production, leading to a bacteriostatic effect.[1][10] This disruption of cellular processes likely interferes with the complex regulatory networks that govern biofilm formation.

Tobramycin, an aminoglycoside, also inhibits protein synthesis by binding to the bacterial 30S ribosomal subunit. This action is bactericidal.[11] However, the efficacy of tobramycin against biofilms is often hampered by the protective extracellular polymeric substance (EPS) matrix, which can limit antibiotic penetration.[11] Furthermore, at subinhibitory concentrations, tobramycin has been reported to potentially induce biofilm formation in some instances.[11][12]

Below is a generalized representation of the P. aeruginosa biofilm formation signaling pathway, highlighting the putative points of interference for LeuRS and protein synthesis inhibitors.

G cluster_planktonic cluster_attachment cluster_maturation cluster_dispersal cluster_inhibition Planktonic Planktonic Bacteria Reversible Reversible Attachment Planktonic->Reversible Initial Contact Irreversible Irreversible Attachment Reversible->Irreversible Surface Sensing (e.g., c-di-GMP) Microcolony Microcolony Formation Irreversible->Microcolony Mature Mature Biofilm (EPS Matrix) Microcolony->Mature EPS Production Dispersal Dispersal Mature->Dispersal Environmental Cues Dispersal->Planktonic Release of Planktonic Cells LeuRS_Inhibitor This compound (LeuRS Inhibition) LeuRS_Inhibitor->Irreversible LeuRS_Inhibitor->Microcolony LeuRS_Inhibitor->Mature Protein_Synth_Inhibitor Tobramycin (Protein Synthesis Inhibition) Protein_Synth_Inhibitor->Irreversible Protein_Synth_Inhibitor->Microcolony Protein_Synth_Inhibitor->Mature

Putative interference points of this compound and tobramycin in the P. aeruginosa biofilm formation pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of antibiofilm activity.

Experimental Workflow for Antibiofilm Assessment

G cluster_assays start Start: Bacterial Culture Preparation biofilm_formation Biofilm Formation (e.g., 96-well plate) start->biofilm_formation treatment Treatment with this compound or Tobramycin biofilm_formation->treatment cv_assay Crystal Violet Assay (Biomass Quantification) treatment->cv_assay live_dead_assay LIVE/DEAD BacLight Assay (Viability Assessment) treatment->live_dead_assay clsm Confocal Laser Scanning Microscopy (Structural Analysis) treatment->clsm end End: Data Analysis and Comparison cv_assay->end live_dead_assay->end clsm->end

General experimental workflow for assessing antibiofilm activity.

Protocol 1: Biofilm Biomass Quantification using Crystal Violet Assay

This assay quantifies the total biofilm biomass.

  • Biofilm Formation: A diluted bacterial suspension is added to the wells of a 96-well microtiter plate and incubated to allow for biofilm formation.[1][2]

  • Treatment: Non-adherent planktonic cells are removed, and the established biofilms are treated with varying concentrations of the test compound (e.g., this compound or tobramycin) and incubated for a specified period.[1]

  • Staining: After treatment, the wells are washed to remove the compound and any dislodged cells. The remaining biofilm is stained with a 0.1% or 1% crystal violet solution.[1][2]

  • Quantification: Excess stain is washed away, and the plate is allowed to dry. The crystal violet bound to the biofilm is then solubilized with a solvent such as 30% acetic acid or ethanol.[1][2] The absorbance of the solubilized stain is measured using a microplate reader (e.g., at 570-600 nm), which is proportional to the biofilm biomass.[1][13]

Protocol 2: Biofilm Viability Assessment using LIVE/DEAD BacLight™ Viability Assay

This method distinguishes between live and dead cells within the biofilm.

  • Biofilm Formation and Treatment: Biofilms are grown and treated with the test compounds as described in the Crystal Violet Assay protocol, preferably on a surface suitable for microscopy.

  • Staining: After treatment, the biofilms are gently washed. A staining solution containing SYTO® 9 (stains live cells green) and propidium (B1200493) iodide (stains dead cells red) is added to the biofilms.[14][15] The samples are incubated in the dark.[14][15]

  • Visualization and Quantification: The stained biofilms are visualized using a fluorescence microscope or a confocal laser scanning microscope. The ratio of green to red fluorescence can be quantified to determine the percentage of viable cells.[14]

Protocol 3: Biofilm Architecture Visualization using Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of the biofilm structure and the spatial distribution of live and dead cells.

  • Sample Preparation: Biofilms are grown on a suitable transparent surface (e.g., glass coverslips) and treated with the test compounds.[14]

  • Staining: The biofilms are stained, for example, with the LIVE/DEAD BacLight™ kit as described above.[14]

  • Imaging: The stained biofilms are imaged using a confocal laser scanning microscope. Z-stack images are acquired to reconstruct the three-dimensional architecture of the biofilm.[14][16]

  • Image Analysis: Specialized software is used to analyze the CLSM images to determine various parameters such as biofilm thickness, biomass, and the spatial arrangement of live and dead cells.[14][16]

Conclusion

This compound demonstrates promising in vitro activity against the formation of P. aeruginosa biofilms. Its novel mechanism of action as a leucyl-tRNA synthetase inhibitor presents a potentially valuable alternative to existing antibiotic classes. Tobramycin remains a clinically important antibiotic for P. aeruginosa infections, but its effectiveness against mature biofilms can be limited. Further head-to-head comparative studies employing standardized methodologies are warranted to definitively establish the relative antibiofilm efficacy of these two compounds. The experimental protocols and workflows provided in this guide offer a framework for such comparative assessments.

References

A Comparative Analysis of (R)-DS86760016 and GSK2251052: Safety and Toxicology Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety and toxicology profiles of two leucyl-tRNA synthetase inhibitors: (R)-DS86760016 and GSK2251052. Both compounds were developed to combat infections caused by multidrug-resistant Gram-negative bacteria. However, their clinical development paths have diverged significantly, primarily due to differences in their propensity for resistance development and their pharmacokinetic profiles. This document synthesizes available preclinical and clinical data to offer an objective comparison, supported by experimental methodologies and visual representations of key biological pathways and workflows.

Executive Summary

This compound and GSK2251052 are both potent inhibitors of bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis. While both demonstrate significant in vitro activity against a range of Gram-negative pathogens, key differences have emerged in their preclinical and clinical evaluations. GSK2251052's development was halted during Phase II clinical trials due to the rapid emergence of bacterial resistance.[1][2] In contrast, this compound has shown an improved pharmacokinetic profile and a lower risk of resistance development in preclinical models, positioning it as a potentially more viable clinical candidate.[2][3][4]

This guide presents a side-by-side comparison of their safety and toxicology, drawing from available study data. A notable gap in publicly available information is the specific preclinical toxicology data (e.g., LD50, NOAEL) for GSK2251052, necessitating a qualitative comparison based on its clinical safety profile.

Mechanism of Action: Leucyl-tRNA Synthetase Inhibition

Both this compound and GSK2251052 target the same essential bacterial enzyme, leucyl-tRNA synthetase (LeuRS). This enzyme is responsible for attaching the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. By inhibiting LeuRS, these compounds effectively halt protein production, leading to bacterial growth arrest.

cluster_bacterium Bacterial Cell cluster_inhibitor Inhibitor Action LeuRS Leucyl-tRNA Synthetase (LeuRS) Aminoacylation Aminoacylation LeuRS->Aminoacylation Leucine Leucine Leucine->Aminoacylation tRNA_Leu tRNA-Leu tRNA_Leu->Aminoacylation Protein_Synthesis Protein Synthesis Aminoacylation->Protein_Synthesis Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Inhibitor This compound or GSK2251052 Inhibition Inhibition Inhibitor->Inhibition Inhibition->LeuRS

Figure 1: Mechanism of Action of LeuRS Inhibitors.

Comparative Safety and Toxicology Data

The following tables summarize the available quantitative data for this compound and GSK2251052.

ParameterThis compoundGSK2251052Reference
Target Leucyl-tRNA Synthetase (LeuRS)Leucyl-tRNA Synthetase (LeuRS)[3]
In Vitro Efficacy
E. coli LeuRS IC500.38 µM0.31 µM[3]
P. aeruginosa LeuRS IC500.62 µMNot Reported[3]
A. baumannii LeuRS IC500.16 µMNot Reported[3]
In Vitro Cytotoxicity
CHO Cell Line GI50>1,000 µM>1,000 µM[3]
Preclinical Toxicology
LD50 (mice)>1,000 mg/kgNot Reported
Clinical Safety (Adverse Events) Not yet in clinical trialsMild to moderate infusion site reactions, mild and reversible decreases in reticulocytes, red blood cell counts, and hemoglobin.
Resistance Profile Lower risk of resistance development in murine UTI models.Rapid emergence of resistance in Phase II clinical trials for complicated urinary tract infections.[2][3]

Table 1: Comparative Safety and Efficacy Profile

ParameterThis compoundGSK2251052Reference
Pharmacokinetics
Plasma ClearanceLowerHigher[2][3][4]
Plasma Half-lifeLongerShorter[2][3][4]
Renal Excretion (Monkeys)80%8.6%

Table 2: Comparative Pharmacokinetic Profile

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

In Vitro Cytotoxicity Assay (General Protocol)

The cytotoxicity of the compounds against mammalian cells is often assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

cluster_workflow MTT Cytotoxicity Assay Workflow step1 Seed mammalian cells in a 96-well plate step2 Incubate for 24h to allow cell attachment step1->step2 step3 Treat cells with varying concentrations of the test compound step2->step3 step4 Incubate for a specified period (e.g., 48-72h) step3->step4 step5 Add MTT solution to each well step4->step5 step6 Incubate for 2-4h to allow formazan (B1609692) crystal formation step5->step6 step7 Solubilize formazan crystals with a solvent (e.g., DMSO) step6->step7 step8 Measure absorbance at a specific wavelength (e.g., 570 nm) step7->step8 step9 Calculate cell viability and determine GI50 step8->step9

Figure 2: General workflow for an MTT cytotoxicity assay.
Murine Urinary Tract Infection (UTI) Model (General Protocol)

This in vivo model is crucial for evaluating the efficacy and potential for resistance development of antibacterial agents targeting UTIs.

  • Animal Model : Female mice of a specific strain (e.g., C3H/HeN) are typically used.

  • Inoculum Preparation : A clinical isolate of a uropathogenic bacterium (e.g., E. coli) is grown to a specific optical density and diluted to the desired concentration.

  • Infection : Mice are anesthetized, and a catheter is inserted into the bladder via the urethra. A defined volume of the bacterial suspension is instilled into the bladder.

  • Treatment : At a specified time post-infection, treatment with the test compound (e.g., this compound or GSK2251052) is initiated via a relevant route of administration (e.g., subcutaneous or intravenous).

  • Evaluation : At the end of the treatment period, mice are euthanized. The bladder and kidneys are aseptically removed, homogenized, and plated on appropriate agar (B569324) to determine the bacterial load (colony-forming units per gram of tissue).

  • Resistance Monitoring : Bacteria recovered from the tissues can be tested for their susceptibility to the administered compound to assess the emergence of resistance.

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay (General Protocol)

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of LeuRS.

  • Reaction Mixture : A reaction mixture is prepared containing buffer, ATP, radiolabeled L-leucine, and purified recombinant LeuRS enzyme.

  • Inhibitor Addition : The test compound is added to the reaction mixture at various concentrations.

  • Initiation : The reaction is initiated by the addition of tRNA specific for leucine (tRNALeu).

  • Incubation : The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Termination and Precipitation : The reaction is stopped, and the macromolecules (including the charged tRNA) are precipitated using an acid (e.g., trichloroacetic acid).

  • Detection : The precipitate is collected on a filter, and the amount of incorporated radiolabeled leucine is quantified using a scintillation counter.

  • Data Analysis : The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined.

Discussion and Conclusion

The available data indicate that while both this compound and GSK2251052 are potent inhibitors of bacterial LeuRS, this compound exhibits a more promising preclinical profile. The key advantages of this compound appear to be its improved pharmacokinetic properties, including a longer half-life and significantly higher renal excretion, and a lower propensity for the development of bacterial resistance.[2][3][4] The rapid emergence of resistance to GSK2251052 in a clinical setting ultimately led to the termination of its development for complicated urinary tract infections.[1][2]

From a safety perspective, both compounds show high selectivity for bacterial LeuRS over mammalian cells in vitro, as indicated by the high GI50 values against CHO cells.[3] The preclinical toxicology data for this compound suggests a favorable safety margin, with an LD50 in mice greater than 1,000 mg/kg. The clinical safety profile of GSK2251052 was generally tolerable in Phase I and II studies, with the most common adverse events being mild to moderate infusion site reactions and reversible hematological effects.

References

Safety Operating Guide

Navigating the Disposal of (R)-DS86760016: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the handling and disposal of (R)-DS86760016, a novel leucyl-tRNA synthetase inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines procedures based on general best practices for the disposal of similar laboratory chemicals and small molecule inhibitors.[1][2]

Core Principle: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local and federal regulations. [1][2]

Essential Safety and Handling Information

Proper handling and personal protective equipment (PPE) are paramount when managing any chemical waste. Before beginning any disposal procedures, ensure all personnel are equipped with the necessary safety gear.

ParameterInformationSource
Personal Protective Equipment (PPE) Standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., Nitrile rubber with a breakthrough time of 480 minutes), and safety glasses are mandatory. For powdered forms, a dust mask or respirator may be necessary to prevent inhalation.[1][3]
Handling Environment All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize exposure.[1]
Spill Response In case of a spill, secure the area. For liquid spills, absorb with an inert material like vermiculite (B1170534) or sand. For solid spills, gently cover to prevent dust from becoming airborne. All cleanup materials should be collected in a designated hazardous waste container.[3][4]
Personal Exposure For skin contact, wash the affected area thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be approached with the understanding that it is a chemical waste product. The following workflow provides a general procedure for its safe disposal.

Experimental Protocol for Waste Preparation:

  • Hazard Assessment and Segregation: Before disposal, conduct a thorough hazard assessment of the waste. All waste containing this compound must be considered chemical waste and segregated at the point of generation. This includes pure, unused compounds, contaminated labware (such as pipette tips, vials, and gloves), and solutions.[1][4]

  • Solid Waste Collection: Collect unused or expired solid this compound and any contaminated disposable materials in a designated, leak-proof, and clearly labeled hazardous waste container.[1]

  • Liquid Waste Collection: Concentrated stock solutions are considered hazardous chemical waste.[4] Collect these in an approved, leak-proof, and sealed container for liquid chemical waste. Do not mix with other waste streams.[4]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," its concentration, and the date accumulation began.[1][2]

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.[1] Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[1]

  • Final Disposal: Once a waste container is full or has reached its accumulation time limit, arrange for its disposal through your institution's EHS department.[1] The primary and recommended method for the disposal of chemical waste is through an approved waste disposal facility, often via high-temperature incineration.[2][4]

G cluster_0 Phase 1: In-Lab Handling & Segregation cluster_1 Phase 2: Accumulation & Storage cluster_2 Phase 3: Final Disposal A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste Streams B->C D Solid Waste Container (Labeled 'Hazardous Waste') C->D Solid & Contaminated Disposables E Liquid Waste Container (Labeled 'Hazardous Waste') C->E Stock Solutions & Liquid Formulations F Store in Designated Satellite Accumulation Area D->F E->F G Ensure Proper Labeling: Chemical Name, Date, Hazard F->G H Contact Institutional EHS for Waste Pickup G->H I Transport to Approved Hazardous Waste Facility H->I J Final Disposal (e.g., Incineration) I->J

Workflow for the proper disposal of this compound.

Signaling Pathways and Experimental Workflows

This compound is identified as a leucyl-tRNA synthetase inhibitor with activity against Pseudomonas aeruginosa.[5][6] Its mechanism of action involves the inhibition of protein synthesis in bacteria. While detailed signaling pathways related to its disposal are not applicable, the logical workflow for its safe handling and disposal is outlined in the diagram above.

It is imperative for all laboratory personnel to adhere to these guidelines to ensure a safe working environment and to prevent environmental contamination. Pharmaceutical research generates various types of waste, and its proper management is a critical aspect of the research and development process.[7]

References

Personal protective equipment for handling (R)-DS86760016

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (R)-DS86760016

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on standard laboratory safety protocols for handling preclinical chemical compounds and should be supplemented by a comprehensive, substance-specific risk assessment.

Compound Information
Identifier Description
Name This compound
Chemical Name 3-(aminomethyl)-7-(3-hydroxypropoxy)-1-hydroxy-1,3-dihydro-2,1-benzoxaborole[1]
Class Leucyl-tRNA Synthetase Inhibitor, Boron Compound, Anti-Bacterial Agent[1]
Development Stage Preclinical
Therapeutic Target Multidrug-resistant Gram-negative bacteria[1][2][3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. As a general principle, when handling hazardous drugs or compounds with unknown toxicological profiles, it is crucial to use PPE as a final barrier to exposure after implementing all other control measures.

Protection Type Specific Recommendations Rationale
Hand Protection Wear impervious, powder-free gloves (e.g., double-gloving with nitrile). Change gloves every 30-60 minutes or immediately if contaminated or damaged.[4]To prevent skin contact and absorption. Powder-free gloves are recommended to avoid aerosolization and contamination of the work area.[4]
Eye Protection Use safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or airborne particles of the compound.
Body Protection Wear a lab coat, disposable gown, or coveralls. Ensure cuffs of gloves overlap with the sleeves of the gown.[4]To protect skin and personal clothing from contamination.
Respiratory Protection A risk assessment should determine the need for respiratory protection. If handling the compound as a powder or if there is a risk of aerosolization, use a NIOSH-approved respirator.To prevent inhalation of the compound, especially in powder form.

Operational Plan: Step-by-Step Handling Procedures

This workflow outlines the essential steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Designated Work Area (e.g., chemical fume hood) gather_materials 2. Gather All Necessary Materials (compound, solvents, equipment) prep_area->gather_materials don_ppe 3. Don Appropriate PPE gather_materials->don_ppe weigh_transfer 4. Weigh and Transfer Compound (use containment techniques) don_ppe->weigh_transfer Proceed to handling dissolve_prepare 5. Dissolve or Prepare Solution weigh_transfer->dissolve_prepare conduct_experiment 6. Conduct Experiment dissolve_prepare->conduct_experiment decontaminate 7. Decontaminate Work Surfaces conduct_experiment->decontaminate After experiment completion dispose_waste 8. Dispose of Waste Properly decontaminate->dispose_waste doff_ppe 9. Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Standard workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and potential exposure to others.

Waste Type Disposal Procedure
Solid Waste Collect all solid waste, including contaminated gloves, gowns, and lab supplies, in a designated, clearly labeled hazardous waste container.
Liquid Waste Collect all liquid waste containing this compound in a sealed, labeled hazardous waste container. Do not dispose of down the drain.
Sharps Waste Dispose of any contaminated sharps (needles, scalpels) in a designated sharps container.

All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste.

Emergency Procedures

The following logical relationship diagram outlines the immediate actions to take in case of an exposure incident.

cluster_actions Immediate Actions exposure Exposure Incident Occurs skin_contact Skin Contact: Wash affected area with soap and water for 15 mins. exposure->skin_contact eye_contact Eye Contact: Flush eyes with water for 15 mins at an eyewash station. exposure->eye_contact inhalation Inhalation: Move to fresh air. exposure->inhalation ingestion Ingestion: Seek immediate medical attention. Do not induce vomiting. exposure->ingestion seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical report_incident Report Incident to Supervisor seek_medical->report_incident

Caption: Emergency response for exposure incidents.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.